Boc-Lys(Cbz)-AMC
Description
Properties
IUPAC Name |
benzyl N-[(5S)-6-[(4-methyl-2-oxochromen-7-yl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O7/c1-19-16-25(33)38-24-17-21(13-14-22(19)24)31-26(34)23(32-28(36)39-29(2,3)4)12-8-9-15-30-27(35)37-18-20-10-6-5-7-11-20/h5-7,10-11,13-14,16-17,23H,8-9,12,15,18H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMQBKPRKPRMTC-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Boc-Lys(Cbz)-AMC Chemical Properties & Stability
This in-depth technical guide details the chemical properties, stability profile, and experimental utility of Boc-Lys(Cbz)-AMC , a specialized fluorogenic substrate.
Executive Summary
This compound (N-α-t-Butoxycarbonyl-N-ε-Benzyloxycarbonyl-L-Lysine-7-amino-4-methylcoumarin) is a dual-protected, fluorogenic amino acid derivative. Unlike its analog Boc-Lys(Ac)-AMC —widely used for Histone Deacetylase (HDAC) assays—this compound features a bulky, hydrophobic benzyloxycarbonyl (Cbz/Z) group on the lysine side chain.
This structural modification masks the positive charge of the lysine residue, rendering it resistant to trypsin-like proteases. Consequently, it serves as a critical specificity probe for proteases that accommodate bulky, hydrophobic residues at the P1 position (e.g., chymotrypsin-like proteases, cathepsins, and subtilisins) or as a robust negative control in trypsin/HDAC assays.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Structural Composition
The molecule consists of three distinct functional domains:
-
N-α-Boc Group: Protects the N-terminus, preventing aminopeptidase cleavage and ensuring endopeptidase specificity.
-
Lysine Core (Side Chain Cbz): The ε-amino group is capped with a Cbz group, converting the basic, charged lysine side chain into a neutral, hydrophobic, aromatic moiety.
-
AMC Fluorophore: Attached via an amide bond to the C-terminus. Cleavage of this bond releases free 7-amino-4-methylcoumarin (AMC), generating a fluorescent signal.[][2]
Key Properties Table
| Property | Specification |
| Chemical Name | Boc-L-Lys(Cbz)-AMC |
| Molecular Formula | C |
| Molecular Weight | ~537.6 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF (>10 mM); Insoluble in water |
| Excitation Max | 350–360 nm (Standard UV/Violet) |
| Emission Max | 440–460 nm (Blue Fluorescence) |
| Purity Grade | Typically >98% (HPLC) |
| CAS Number | Not standardized in common registries; Custom synthesis often required |
Stability & Handling Protocols
Solid State Stability
-
Storage: Store at -20°C in a desiccated environment. The compound is hygroscopic; moisture absorption can lead to spontaneous hydrolysis of the amide bond over time.[3]
-
Light Sensitivity: The AMC moiety is light-sensitive. Store in amber vials or foil-wrapped containers to prevent photobleaching or background fluorescence accumulation.
-
Shelf Life: >2 years if stored properly (desiccated, frozen, dark).
Solution Stability (DMSO/DMF)
-
Stock Preparation: Prepare stock solutions (e.g., 10–20 mM) in high-grade, anhydrous DMSO or DMF.
-
Freeze-Thaw Cycles: Limit to <3 cycles. Aliquot stocks immediately after preparation.
-
Stability Window: Stable for 6 months at -20°C. At Room Temperature (RT), use within 4–6 hours.
Aqueous/Buffer Stability (Working Solution)
-
Hydrolysis Risk: The amide linkage to AMC is susceptible to non-enzymatic autohydrolysis at pH > 8.0 .
-
Recommendation: Prepare working solutions (typically 10–100 µM) immediately before use. Keep on ice.
-
pH Tolerance: Optimal stability range is pH 6.0 – 7.5. Avoid prolonged incubation in highly alkaline buffers (pH > 9.0) unless required for specific enzyme activity, and always include a "no-enzyme" control to correct for background hydrolysis.
Mechanistic Utility & Enzyme Specificity[7][10]
Unlike Boc-Lys(Ac)-AMC , which is a substrate for HDACs (removing the Ac group to allow Trypsin cleavage), This compound presents a permanent hydrophobic side chain under physiological conditions.
Target Enzymes
-
Chymotrypsin-like Proteases: The Cbz group contains a phenyl ring, mimicking the aromatic side chains of Phenylalanine or Tyrosine. Enzymes with hydrophobic S1 pockets may cleave the Lys(Cbz)-AMC bond.
-
Subtilisins & Elastases: Proteases with broad specificity or preference for non-charged residues may accept this substrate.
-
Negative Control: It is NOT cleaved by Trypsin (requires + charge) or Plasmin, making it an excellent negative control to verify protease purity or specificity.
Cleavage Mechanism Diagram
The following diagram illustrates the structural logic and cleavage potential.
Caption: Specificity logic of this compound. The Cbz group blocks Trypsin activity while permitting cleavage by proteases preferring bulky/hydrophobic P1 residues.
Experimental Protocol: Kinetic Assay
This protocol validates protease activity using this compound.
Reagents Setup
-
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4, 100 mM NaCl, 5 mM CaCl
(if required by enzyme). Avoid DTT if the target protease contains disulfides, though AMC is compatible with reducing agents. -
Substrate Stock: 10 mM this compound in anhydrous DMSO.
-
Enzyme Solution: Target protease diluted in Assay Buffer.
-
AMC Standard: Free 7-amino-4-methylcoumarin for calibration curve (0–10 µM).
Workflow Steps
-
Dilution: Dilute the 10 mM Substrate Stock into Assay Buffer to a 2X Working Concentration (e.g., 100 µM). Final assay concentration will be 50 µM.
-
Note: Keep final DMSO concentration < 1% to avoid enzyme inhibition.
-
-
Plating: Add 50 µL of Enzyme Solution to a black 96-well plate (flat bottom).
-
Initiation: Add 50 µL of 2X Substrate Solution to the wells.
-
Controls:
-
Blank: Buffer + Substrate (No Enzyme). Measures spontaneous hydrolysis.
-
Standard: Buffer + Free AMC (No Substrate).
-
-
Detection: Immediately read fluorescence in kinetic mode.
-
Excitation: 355 nm (Bandwidth 20 nm)
-
Emission: 460 nm (Bandwidth 20 nm)
-
Duration: Read every 1–2 minutes for 30–60 minutes at 37°C.
-
Data Analysis
-
Subtract the Blank (No Enzyme) RFU values from the Sample RFU values.
-
Calculate the slope (ΔRFU/min) of the linear portion of the curve.
-
Convert ΔRFU/min to µM/min using the AMC calibration curve slope.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Spontaneous hydrolysis or old substrate. | Use fresh working solutions. Check buffer pH (keep < 8.0).[4] |
| Low Signal | Inner Filter Effect or Quenching. | Reduce substrate concentration (try 10–25 µM). Ensure DMSO < 1%. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Use less enzyme. Add BSA (0.1%) to buffer to stabilize protease. |
| Precipitation | Substrate insolubility in aqueous buffer. | Dilute dropwise while vortexing. Do not exceed 100 µM final conc. |
References
-
PubChem. Boc-Lys(Z)-OH (Precursor Chemical Properties). CID 11132998. Available at: [Link][5]
- Zimmerman, M., et al. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates. Analytical Biochemistry.
Sources
Whitepaper: Advanced Synthetic Methodologies and Purification Strategies for Boc-Lys(Cbz)-AMC
Executive Summary
The development of fluorogenic substrates is a cornerstone of modern protease profiling, enabling high-throughput screening and precise kinetic characterization of enzymatic activity. Boc-Lys(Cbz)-AMC (N-α-t-Boc-N-ε-Cbz-L-lysine-7-amino-4-methylcoumarin) serves as a critical, orthogonally protected building block in this domain. Once incorporated into a peptide sequence and selectively deprotected, the Lys-AMC moiety acts as a highly sensitive reporter for trypsin-like proteases and plasmin. This technical guide provides a comprehensive, causality-driven methodology for the synthesis, purification, and analytical validation of this compound, designed specifically for application scientists and drug development professionals.
Chemical Rationale: Overcoming the "Aniline Problem"
The synthesis of aminoacyl-AMC conjugates is fundamentally bottlenecked by the "Aniline Problem." The conjugation of N-protected amino acids with 7-amino-4-methylcoumarin (AMC) is notoriously problematic due to the exceptionally low nucleophilicity of the 7-aromatic amino group[1]. The electron-withdrawing nature of the coumarin ring system heavily delocalizes the amine's lone pair.
Consequently, standard uronium (HATU/HBTU) or carbodiimide (EDC/DCC) coupling reagents fail to generate an active ester electrophilic enough to drive the amidation forward efficiently[1]. Prolonged heating with these reagents typically leads to extensive racemization at the α-carbon and poor yields. To bypass this thermodynamic barrier, highly reactive intermediates must be generated in situ. The two most viable solution-phase strategies are the Phosphorus Oxychloride (
Table 1: Comparative Analysis of AMC Coupling Strategies
| Coupling Strategy | Reagents / Conditions | Yield Profile | Scalability | Key Advantage | Key Limitation |
| High (65-80%) | Excellent | Generates highly reactive acylpyridinium intermediate. | Requires strict anhydrous conditions; highly exothermic. | ||
| Mixed Anhydride | IBCF, NMM, THF, -30 °C | Moderate (50-65%) | Good | Milder than | Prone to side-product formation (e.g., urethane derivatives). |
| Standard Uronium | HATU, DIPEA, DMF, RT | Poor (<20%) | Poor | Easy to set up; standard peptide chemistry. | AMC nucleophilicity is too low for active OAt esters. |
Step-by-Step Methodology: The / Pyridine Route
The following protocol leverages
Reagent Preparation & Causality
-
Boc-Lys(Cbz)-OH (1.0 eq): The orthogonal protection (Boc for α-amine, Cbz for ε-amine) ensures that only the C-terminal carboxylate is available for activation.
-
7-Amino-4-methylcoumarin (AMC) (1.0 eq): The fluorophore and nucleophile.
-
Dry Pyridine : Acts dual-purpose as the solvent and the catalytic base. It neutralizes the HCl generated during activation and forms the hyper-reactive acylpyridinium species[2]. Pyridine must be stored over molecular sieves; any moisture will violently hydrolyze
. - (1.1 eq): The activating agent.
Experimental Protocol
-
Dissolution: In an oven-dried, argon-purged round-bottom flask, dissolve Boc-Lys(Cbz)-OH (5.0 mmol) and AMC (5.0 mmol) in 15 mL of anhydrous pyridine[2].
-
Thermal Control: Submerge the flask in an ice-salt or dry ice-acetone bath to reach exactly -15 °C.
-
Causality: The reaction between
and the carboxylic acid is violently exothermic. Failing to maintain -15 °C will result in thermal degradation of the Boc group and significant racemization of the lysine α-carbon[2].
-
-
Activation: Add
(5.5 mmol) dropwise over 15 minutes using a syringe pump.-
Validation Checkpoint: Observe the solution. A distinct color change from yellow to deep orange/red typically indicates the successful formation of the active intermediate[2].
-
-
Coupling: Stir the mixture for 2 hours at -15 °C, then remove the cooling bath and allow the reaction to warm to room temperature (RT) for an additional 1 hour[2].
-
Quenching: Slowly add 15 mL of ice-cold ultra-pure water to the flask to quench unreacted
. -
Solvent Removal: Evaporate the pyridine/water mixture under reduced pressure (rotary evaporator equipped with a high-vacuum pump and a cold trap).
Fig 1. Step-by-step synthetic workflow for this compound using the POCl3/Pyridine method.
Purification and Isolation Strategy
Because AMC is weakly basic and highly hydrophobic, unreacted AMC often co-extracts with the product. A rigorous purification pipeline is required.
Liquid-Liquid Extraction
-
Resuspend the crude evaporated residue in 50 mL of Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with:
-
aqueous
(2 × 25 mL) to remove residual pyridine. -
Saturated aqueous
(2 × 25 mL) to remove unreacted Boc-Lys(Cbz)-OH. -
Brine (1 × 25 mL) to remove bulk water.
-
aqueous
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.-
Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1). The product should appear as a new spot with an
distinct from AMC, emitting a bright blue fluorescence under 365 nm UV light.
-
Flash Column Chromatography
Purify the crude product via silica gel flash chromatography using a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 95:5). The highly fluorescent product fractions are pooled and evaporated to yield a light yellow/white powder[2].
Table 2: Analytical Specifications for Purified this compound
| Parameter | Analytical Method | Acceptance Criteria |
| Appearance | Visual Inspection | Off-white to light yellow powder. |
| Chemical Purity | RP-HPLC (C18, | |
| Identity (Mass) | ESI-MS (Positive Mode) | |
| Enantiomeric Purity | Chiral HPLC |
Downstream Application: Enzymatic Cleavage Mechanism
Once this compound is incorporated into a larger peptide and the protecting groups are selectively removed, the resulting substrate (e.g., H-Lys-AMC) is used to probe protease kinetics. Trypsin-like proteases recognize the positively charged ε-amino group of lysine.
The catalytic triad (Ser-His-Asp) of the protease attacks the amide bond linking the lysine carbonyl to the AMC moiety. The collapse of the tetrahedral acyl-enzyme intermediate releases free AMC. Because the amide bond conjugates the amine's lone pair with the carbonyl, intact Lys-AMC has quenched fluorescence. Upon cleavage, the free AMC amine regains its electron-donating ability into the coumarin ring, resulting in a massive fluorescent shift (Excitation: ~342 nm, Emission: ~441 nm)[4].
Fig 2. Enzymatic cleavage mechanism of Lys-AMC by trypsin-like proteases yielding fluorescence.
References
-
Title: Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin Source: nih.gov URL: [Link]
-
Title: A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins Source: d-nb.info URL: [Link]
-
Title: Synthesis and aggregation behavior of biohybrid amphiphiles composed of a tripeptidic head group and a polystyrene tail Source: scispace.com URL: [Link]
-
Title: Synthesis and kinetic characterisation of water-soluble fluorogenic acyl donors for transglutaminase 2 Source: hzdr.de URL: [Link]
Sources
Whitepaper: The Strategic Mechanism of Boc-Lys(Cbz)-AMC in Fluorogenic Peptide Synthesis
Executive Summary
In the development of protease-targeted therapeutics and diagnostics, fluorogenic substrates are indispensable tools. Among these, 7-amino-4-methylcoumarin (AMC) derivatives are the gold standard for assaying trypsin-like proteases, plasmin, and cathepsins. However, the direct conjugation of AMC to a fully synthesized peptide chain is notoriously inefficient. As a Senior Application Scientist, I frequently observe researchers struggling with low yields and severe C-terminal epimerization when attempting direct AMC coupling.
The authoritative solution is a paradigm shift in the synthetic workflow: utilizing Boc-Lys(Cbz)-AMC as a foundational building block (synthon). This whitepaper details the chemical causality, orthogonal protection mechanisms, and self-validating protocols required to leverage this compound effectively in peptide synthesis.
The Chemical Bottleneck: AMC Nucleophilicity
To understand the mechanism of action of this compound, one must first understand why it is synthesized as a standalone monomer rather than coupling AMC at the end of a peptide sequence.
The 7-amino group of AMC is an exceptionally poor nucleophile. The lone pair of electrons on the nitrogen atom is highly delocalized into the extended
Mechanism of AMC's poor nucleophilicity due to electron delocalization.
This compound as the Foundational Synthon
To bypass this kinetic bottleneck, the AMC fluorophore is coupled to a single, heavily protected amino acid—in this case, Lysine—prior to peptide assembly.
This compound acts as the anchor. By forcing the difficult AMC coupling onto a single amino acid using highly reactive (and harsh) activation methods like Phosphoryl Chloride (
Quantitative Analysis of AMC Coupling Strategies
The table below summarizes the causality behind choosing specific reagents for the initial synthesis of the AMC-synthon.
| Coupling Strategy | Reagents | Typical Yield (%) | Epimerization Risk | Mechanistic Rationale |
| Standard Carbodiimide | DIC / HOBt | < 20% | High | Too slow; allows oxazolone formation[1]. |
| Uronium Salts | HATU / DIPEA | 40 - 50% | Moderate | Better activation, but still limited by AMC's inertness. |
| Phosphoryl Chloride | 75 - 85% | Low (at -15°C) | Forms highly reactive phosphorodichloridate intermediate. | |
| Selenocarboxylate | Se-acid + 7-Azido-AMC | 82 - 92% | Low | Non-nucleophilic amidation bypasses amine inertness[3]. |
Mechanism of Action: Orthogonal Protection
The true utility of this compound in peptide synthesis lies in its orthogonal protecting groups . Orthogonality means that one protecting group can be removed under specific chemical conditions without affecting the other.
-
-Amine Protection (Boc): The tert-butyloxycarbonyl (Boc) group is acid-labile. It is selectively removed using 50% Trifluoroacetic acid (TFA) to expose the
-amine for the next coupling step. -
-Amine Protection (Cbz): The carboxybenzyl (Cbz) group on the lysine side-chain is stable to TFA. It prevents the side-chain from participating in unwanted branching reactions during peptide elongation. It is only removed at the very end of the synthesis using strong acids (e.g., HF) or catalytic hydrogenation (Pd/C,
).
Workflow demonstrating the orthogonal deprotection mechanism of this compound.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical phase includes an immediate analytical feedback loop.
Protocol A: Synthesis of this compound via Activation
Causality:
-
Preparation: Dissolve 1.0 eq of Boc-Lys(Cbz)-OH and 1.1 eq of 7-amino-4-methylcoumarin (AMC) in anhydrous pyridine under an argon atmosphere.
-
Activation: Cool the reaction vessel to -15°C using a dry ice/ethylene glycol bath.
-
Coupling: Dropwise, add 1.1 eq of
over 30 minutes. Maintain vigorous stirring. -
Self-Validation (TLC Monitoring): Spot the reaction mixture on a silica TLC plate alongside a pure AMC standard. Elute with EtOAc/Hexane (1:1).
-
Validation Check: Under 365 nm UV light, unreacted AMC fluoresces bright blue (Rf ~0.6). The successful formation of this compound will appear as a new fluorescent spot at a higher Rf (~0.8). The reaction is complete when the starting AMC spot is consumed.
-
-
Workup: Quench with crushed ice, extract with ethyl acetate, wash with 1M HCl (to remove pyridine), and dry over
.
Protocol B: Stepwise Elongation (Boc Deprotection)
Causality: TFA generates a tert-butyl cation to cleave the Boc group, liberating the
-
Deprotection: Treat purified this compound with 50% TFA in Dichloromethane (DCM) for 30 minutes at room temperature.
-
Evaporation: Remove TFA/DCM under reduced pressure. Co-evaporate with toluene twice to remove residual acid.
-
Self-Validation (Kaiser Test): Take a micro-aliquot of the resulting H-Lys(Cbz)-AMC. Add drops of Ninhydrin, phenol, and KCN solutions, then heat to 100°C for 3 minutes.
-
Validation Check: A deep blue color confirms the successful liberation of the primary
-amine. If the solution remains yellow, deprotection failed.
-
-
Condensation: Neutralize the amine salt with DIPEA, then immediately add the next pre-activated amino acid (e.g., Fmoc-Glu(OtBu)-OH activated with HATU) to continue peptide synthesis[1].
Photophysical Mechanism in Assays
Once the full peptide is synthesized and globally deprotected, the final product (e.g., Ac-Glu-Lys-AMC) serves as a biological sensor. The mechanism of action relies on the photophysical shift of the coumarin fluorophore. When bound via the amide bond to Lysine, the AMC group's fluorescence is quenched (excitation ~342 nm, weak emission ~380 nm). Upon enzymatic cleavage of the Lys-AMC amide bond by a target protease, the free AMC is liberated, restoring its strong electron delocalization and resulting in a massive fluorescent signal at 441 nm.
References
1.[2] Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates - PMC - 2.[3] A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins - Beilstein Journals - 3. Peptide Labeling - Sigma-Aldrich - 4.[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem -
Sources
- 1. bachem.com [bachem.com]
- 2. Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]
A Comprehensive Technical Guide to the Solubility and Application of Boc-Lys(Cbz)-AMC in Enzymatic Assays
Executive Summary
Boc-Lys(Cbz)-AMC (also denoted as Boc-Lys(Z)-AMC) is a highly specialized, fluorogenic substrate utilized extensively in the biochemical characterization of proteases and hydrolases. Structurally, it consists of a lysine residue where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. The carboxyl terminus is conjugated via an amide bond to 7-amino-4-methylcoumarin (AMC).
Because of its heavy protection scheme, the molecule is intensely hydrophobic. Understanding the causality between its molecular structure and its solubility profile is critical for researchers to prevent assay artifacts, such as substrate precipitation, micelle formation, or enzyme denaturation. This guide synthesizes structural theory with empirical solubility data to provide self-validating protocols for the preparation and handling of this compound.
Structural Causality of Solubility
To master the handling of this compound, one must first understand the thermodynamic forces dictating its interactions with solvents. The solubility profile is governed by three bulky, non-polar moieties:
-
The Boc Group: A highly lipophilic, aliphatic protecting group that eliminates the basicity of the α-amino group, preventing ion-dipole interactions with water.
-
The Cbz (Z) Group: An aromatic protecting group on the side chain that introduces significant
- stacking potential and further drives the molecule's hydrophobicity. -
The AMC Fluorophore: A planar, bicyclic aromatic ring system. While it contains polar heteroatoms, its overall character is hydrophobic.
The Causality of Solvent Selection: Because the molecule lacks ionizable groups at physiological pH (typically 7.0–8.0), it has virtually zero aqueous solubility. Water molecules cannot form favorable hydration shells around the bulky aromatic and aliphatic groups, leading to a strong hydrophobic effect that causes the substrate to aggregate and precipitate.
Therefore, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are mandatory [1]. These solvents possess high dipole moments that effectively solvate the polar amide linkages of the peptide backbone, while their organic methyl groups interact favorably with the hydrophobic Boc, Cbz, and AMC moieties via dispersion forces.
Quantitative Solubility Profile
While exact batch-to-batch solubility can vary slightly based on crystalline form, we can extrapolate highly accurate working parameters from closely related structural analogs, such as Boc-Lys(Ac)-AMC [1]. The substitution of an acetyl group with a bulkier Cbz group slightly decreases solubility in protic solvents like ethanol, but maintains excellent solubility in polar aprotic environments.
Table 1: Consensus Solubility Data for this compound
| Solvent | Solubility Limit | Suitability | Mechanistic Observation |
| DMSO | ~25 mg/mL (>50 mM) | Excellent | Optimal for master stocks. Disrupts intermolecular H-bonds without degrading the AMC amide linkage. |
| DMF | ~30 mg/mL (>60 mM) | Excellent | Highly effective, though DMSO is generally preferred due to lower toxicity in cell-based assays. |
| Ethanol / Methanol | < 2-3 mg/mL | Marginal | Protic nature competes with internal hydrogen bonding; insufficient for high-concentration master stocks. |
| Aqueous Buffers (PBS, Tris) | Insoluble | Poor | Immediate precipitation occurs. Requires a co-solvent (DMSO) at a final concentration of 1-5% for assay use. |
Mechanistic Workflows and Visualization
When the target enzyme (e.g., a trypsin-like protease) recognizes the lysine residue, it hydrolyzes the amide bond between the lysine carboxyl group and the AMC moiety. The release of free AMC shifts its fluorescence properties, allowing for real-time kinetic tracking.
Enzymatic cleavage of this compound releasing the fluorescent AMC reporter.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible kinetics, the preparation of the substrate must follow a strict, self-validating workflow. Repeated freeze-thaw cycles of DMSO stocks lead to the absorption of atmospheric moisture, which induces localized precipitation and degrades the actual concentration of the stock over time [2].
Standard workflow for preparing and storing this compound stock solutions.
Protocol 1: Preparation of a 10 mM Master Stock
Objective: Create a stable, moisture-free stock solution.
-
Equilibration: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture, which will ruin the anhydrous environment and promote hydrolysis.
-
Weighing: Weigh the desired amount of substrate (e.g., 5.0 mg) into a clean, amber glass or opaque microcentrifuge tube. AMC is light-sensitive over prolonged periods.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration. (For 5.0 mg of a compound with an approximate MW of 500 g/mol , add ~1.0 mL DMSO).
-
Dissolution: Vortex vigorously for 60 seconds. If the solution is not entirely clear, place the tube in a sonicating water bath at room temperature for 2–5 minutes.
-
Validation Check: Hold the tube against a light source. The solution must be completely optically clear with no particulate matter.
-
Aliquoting & Storage: Divide the master stock into 20–50 µL single-use aliquots to prevent freeze-thaw degradation [2]. Store immediately at -20°C or -80°C in the dark.
Protocol 2: Aqueous Dilution for Enzymatic Assays
Objective: Introduce the hydrophobic substrate into an aqueous assay buffer without triggering precipitation.
-
Buffer Preparation: Prepare your assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Ensure the buffer is at the desired assay temperature (usually 25°C or 37°C).
-
Rapid Dilution Technique: To achieve a final assay concentration of 50 µM, you must dilute the 10 mM stock 1:200.
-
Critical Step:Do not add buffer to the DMSO stock. Instead, place the buffer in a vortexing tube and add the DMSO stock dropwise directly into the center of the rapidly swirling buffer.
-
Causality: Adding buffer to the stock creates localized zones of high water/high substrate concentration, forcing the substrate past its nucleation point and causing irreversible micro-precipitation.
-
-
Co-Solvent Tolerance: Ensure the final concentration of DMSO in the assay well does not exceed 1% to 5% (v/v), as higher concentrations of organic solvents can denature the target protease or artificially alter its
and values.
References
Boc-Lys(Cbz)-AMC CAS number and molecular weight
An in-depth technical guide on Boc-Lys(Cbz)-AMC , structured for researchers and drug development professionals.
Chemical Identity, Synthesis Architecture, and Functional Applications
Executive Summary
This compound is a fully protected fluorogenic conjugate derived from L-lysine. Structurally, it consists of an N-alpha tert-butyloxycarbonyl (Boc) group, an N-epsilon benzyloxycarbonyl (Cbz or Z) group, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore.
Unlike the widely commercially available Boc-Lys(Ac)-AMC (an HDAC substrate) or Boc-Lys-AMC (a trypsin substrate), This compound functions primarily as a synthetic intermediate or a negative control probe . Its dual-protection strategy renders it inert to most standard aminopeptidases and trypsin-like serine proteases, making it a critical reference standard for background fluorescence and non-specific cleavage assays.
Chemical Identity & Physicochemical Properties
Core Identifiers
| Property | Specification |
| Chemical Name | N-alpha-(tert-Butoxycarbonyl)-N-epsilon-(benzyloxycarbonyl)-L-lysine 7-amido-4-methylcoumarin |
| Common Abbreviations | This compound; Boc-Lys(Z)-AMC |
| CAS Number | Not Widely Assigned (See Note A) |
| Related CAS (Precursor) | 2389-45-9 (Boc-Lys(Z)-OH) |
| Related CAS (Deprotected) | 201853-27-2 (H-Lys(Z)-AMC[1][2][3]·HCl) |
| Molecular Formula | C₂₉H₃₅N₃O₇ |
| Molecular Weight | 537.61 g/mol |
Note A (CAS Status): As a fully protected intermediate, this compound does not possess a distinct, widely registered CAS number in public chemical databases (e.g., PubChem, CAS Registry). It is most frequently encountered as the direct synthetic precursor to H-Lys(Z)-AMC (CAS 201853-27-2).
Structural Composition
The molecule is composed of three distinct functional blocks:
-
N-Terminus: Blocked by Boc (acid-labile).
-
Side Chain (Lysine ε-amine): Blocked by Cbz/Z (hydrogenation/strong acid-labile).
-
C-Terminus: Modified with AMC (fluorogenic leaving group).
Theoretical Properties
-
Solubility: High solubility in organic solvents (DMSO, DMF, Methanol). Poor solubility in water due to the hydrophobic Cbz and Boc groups.
-
Fluorescence: The amide linkage quenches the AMC fluorescence. Upon cleavage (if any), free AMC excites at ~350–360 nm and emits at ~440–460 nm .
-
Stability: Stable at room temperature in solid form; hydrolytically stable in neutral buffers. Light-sensitive (protect from direct UV/ambient light).
Synthesis & Deprotection Architecture
The synthesis of this compound follows a convergent pathway, typically coupling the protected amino acid with AMC. This intermediate is then selectively deprotected to yield functional substrates.
Synthetic Pathway Diagram
Figure 1: Divergent synthesis pathway starting from Boc-Lys(Z)-OH. The target molecule (Red) serves as the branch point for two distinct commercial substrates.
Experimental Synthesis Protocol (General)
-
Activation: Dissolve Boc-Lys(Z)-OH (1 eq) in anhydrous DMF/THF. Activate carboxyl group using isobutyl chloroformate (mixed anhydride method) or EDC/HOBt at -15°C.
-
Coupling: Add AMC (1.0–1.1 eq) and N-methylmorpholine (NMM). Allow reaction to warm to room temperature overnight.
-
Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Purification: Recrystallize from EtOH/Ether or purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Result: This compound (White to off-white powder).
Comparative Analysis of Lysine-AMC Derivatives
To ensure experimental accuracy, it is critical to distinguish This compound from its analogs.
| Compound | Structure (N-α / Side Chain) | CAS Number | Primary Application |
| This compound | Boc / Cbz | N/A | Intermediate / Negative Control |
| Boc-Lys(Ac)-AMC | Boc / Acetyl | 233691-67-3 | HDAC Substrate (Deacetylation assay) |
| Boc-Lys-AMC | Boc / Free Amine | 116883-12-6 | Trypsin Substrate (Protease assay) |
| H-Lys(Z)-AMC | Free / Cbz | 201853-27-2 | Aminopeptidase Substrate (Specific) |
Applications in Research
Negative Control in Protease Assays
In assays targeting Trypsin or Plasmin , the enzyme requires a positively charged side chain (Lys/Arg) for recognition.
-
Mechanism: The Cbz group on the ε-amine masks the positive charge and introduces steric bulk.
-
Utility: Use this compound to quantify non-specific background hydrolysis. If fluorescence increases, it indicates the presence of enzymes with broad hydrophobic specificity (e.g., Chymotrypsin-like activity) rather than Trypsin-like activity.
Reference Standard for HPLC
Due to its high hydrophobicity, this compound elutes significantly later than its deprotected counterparts on Reverse-Phase HPLC (C18 columns). It is used to monitor the completion of deprotection reactions.
Substrate for Specific Carboxyl-Cleaving Enzymes
While rare, certain prolyl oligopeptidases or specific esterases may accept the bulky hydrophobic Cbz-Lys residue. However, the N-terminal Boc group prevents aminopeptidase action, isolating the activity to endopeptidases acting at the carboxyl side.
Handling and Stability
-
Storage: Store solid at -20°C , desiccated. Protect from light.[4]
-
Stock Solution: Prepare in DMSO (up to 20-50 mM). Stock solutions are stable for 3-6 months at -20°C.
-
Aqueous Stability: Avoid prolonged storage in aqueous buffers (pH > 8.0) to prevent spontaneous hydrolysis of the ester/amide bond.
References
-
PubChem. Boc-Lys(Z)-OH (Precursor) Compound Summary. National Library of Medicine. [Link]
Sources
Understanding Boc and Cbz protecting groups in amino acids
A Technical Whitepaper on Carbamate Architectures in Peptide Synthesis
Executive Summary
In the precise world of peptide therapeutics and organic synthesis, the selection of amine protecting groups is rarely a binary choice; it is a strategic decision dictating the entire synthetic pathway. This guide dissects the two pillars of carbamate protection: tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz/Z) .[1][2]
While both function as carbamates to suppress nucleophilic amine reactivity, their cleavage mechanisms—acidolysis for Boc and hydrogenolysis for Cbz—create a vital orthogonality.[3] This guide moves beyond standard textbook definitions to provide field-validated protocols, mechanistic visualizations, and troubleshooting strategies for complex drug development workflows.
Part 1: The Chemistry of Carbamate Protection
The primary function of the carbamate moiety (
The Mechanistic Divergence
-
Boc: Relies on the stability of the tert-butyl cation. It is an
-type fragmentation triggered by protonation. -
Cbz: Relies on the stability of the benzyl radical/cation or the affinity of the benzyl ring for metal surfaces (palladium).
Part 2: The Boc Group (tert-Butyloxycarbonyl)[1][2][4][5][6]
The Boc group is the workhorse of acid-labile protection. Its dominance in Solid Phase Peptide Synthesis (SPPS) (the Merrifield strategy) stems from its stability to base, allowing for base-mediated coupling reactions without premature deprotection.
Mechanism of Deprotection (Acidolysis)
Boc removal is driven by the protonation of the carbamate oxygen, followed by the elimination of the bulky tert-butyl group as a carbocation. This is an entropic reaction favored by the release of gaseous isobutylene and CO
Figure 1: The acid-mediated fragmentation of the Boc group. Note that the expulsion of the tert-butyl cation is the critical step requiring scavenger intervention.
Experimental Protocol: Boc Removal
Objective: Clean removal of N-terminal Boc group without alkylating sensitive side chains.
Reagents:
-
Dichloromethane (DCM)
-
Scavengers: Triisopropylsilane (TIS) or Thioanisole (Critical for Met/Trp/Tyr containing peptides).
Step-by-Step Workflow:
-
Preparation: Dissolve the Boc-protected compound in DCM (concentration ~0.1 M).
-
Acidification: Add TFA to achieve a 1:1 ratio (v/v) with DCM.
-
Expert Note: For peptides containing Methionine (Met) or Tryptophan (Trp), add 5% TIS and 5% H₂O to the mixture before adding TFA. The tert-butyl cation generated is an electrophile that will irreversibly alkylate the indole ring of Trp or the sulfur of Met if not intercepted by TIS.
-
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor CO
evolution (bubbling). -
Work-up:
-
Evaporate volatiles under reduced pressure.
-
Precipitation: Add cold diethyl ether to the oily residue. The amine-TFA salt will precipitate.
-
Centrifuge/filter and wash with cold ether 3x to remove the tert-butyl byproducts.
-
Common Pitfalls
-
The "t-Butyl Scramble": Failure to use scavengers results in "t-butylated" side products that are often inseparable by HPLC.
-
Acid Sensitivity: While Boc is stable to base, it is sensitive to Lewis acids. Avoid strong Lewis acids during intermediate steps.
Part 3: The Cbz Group (Carboxybenzyl)[1][2]
Introduced by Bergmann and Zervas in 1932, the Cbz (or Z) group is the "gentle giant" of protecting groups. It is stable to the acidic conditions used to remove Boc (e.g., dilute TFA) and completely stable to base, making it ideal for orthogonal protection schemes.
Mechanism of Deprotection (Hydrogenolysis)
The classic removal method uses catalytic hydrogenation.[6] The benzyl ring adsorbs onto the Palladium (Pd) surface. Hydrogen is delivered to the benzylic carbon, cleaving the bond and releasing toluene.[6]
Figure 2: Catalytic hydrogenolysis of the Cbz group.[1] This heterogeneous process is mild but sensitive to catalyst poisoning.
Experimental Protocol: Cbz Installation (Schotten-Baumann)
Objective: Protect a free amino acid with Cbz-Cl.[7]
The Challenge: Cbz-Cl (Benzyl chloroformate) produces HCl upon reaction. If the pH drops, the amine protonates (
Workflow:
-
Dissolution: Dissolve amino acid (1.0 equiv) in 2N NaOH (2.2 equiv) at 0°C.
-
Addition: Add Cbz-Cl (1.2 equiv) dropwise while simultaneously adding 2N NaOH to maintain pH ~10.
-
Expert Note: Use an internal temperature probe. The reaction is exothermic; keeping it <5°C prevents hydrolysis of the Cbz-Cl reagent itself.
-
-
Reaction: Vigorously stir (biphasic mixture) for 2–4 hours.
-
Work-up:
The "Sulfur Problem" in Cbz Removal
If your peptide contains Cysteine (Cys) or Methionine (Met) , catalytic hydrogenation is risky. Sulfur poisons the Pd catalyst, halting the reaction.
-
Alternative Protocol: Use HBr in Acetic Acid (33%) .
Part 4: Orthogonality and Strategic Selection
The power of peptide synthesis lies in Orthogonality : the ability to remove one protecting group without affecting others.[2]
Comparative Stability Matrix
| Condition | Boc (t-Butyl) | Cbz (Benzyl) | Fmoc (Fluorenyl) |
| TFA (Dilute/Neat) | Labile (Removed) | Stable (Mostly) | Stable |
| Piperidine (Base) | Stable | Stable | Labile (Removed) |
| H₂ / Pd-C | Stable | Labile (Removed) | Stable |
| HF / HBr | Labile | Labile | Stable (Usually) |
Strategic Workflows
-
Boc/Benzyl Strategy (Traditional SPPS):
- -Amine: Boc (Removed by TFA at every step).
-
Side Chains: Benzyl (Bzl) based (Stable to TFA, removed by HF at the very end).
-
Use Case: Synthesis of difficult sequences (aggregating peptides) where base-mediated Fmoc removal fails.
-
Fmoc/t-Butyl Strategy (Modern SPPS):
- -Amine: Fmoc (Removed by Piperidine).
-
Side Chains: Boc/t-Butyl (Stable to Piperidine, removed by TFA at the end).
-
Use Case: Standard high-throughput synthesis; avoids toxic HF.
Figure 3: Strategic comparison. Boc relies on graded acid lability (TFA vs HF), while Cbz offers a completely different cleavage mechanism (Hydrogenolysis), ideal for solution-phase convergence.
References
-
Bergmann, M., & Zervas, L. (1932).[2] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Lundt, B. F., et al. (1978).[2] Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid: Mechanisms, Biproduct Formation and Evaluation of Scavengers.[2] International Journal of Peptide and Protein Research, 12(5), 258-268. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. total-synthesis.com [total-synthesis.com]
The Role of the AMC Fluorophore in Biochemical Assays: A Mechanistic and Practical Guide
Executive Summary
In the landscape of preclinical drug discovery and enzymology, the precise quantification of protease activity is paramount. 7-Amino-4-methylcoumarin (AMC) has established itself as a cornerstone fluorophore for these applications. This whitepaper provides an in-depth mechanistic analysis of AMC-based assays, comparative data against other common fluorophores, and a self-validating protocol designed to ensure high scientific integrity in high-throughput screening (HTS) environments.
Mechanistic Grounding: The Photophysics of AMC
AMC (7-Amino-4-methylcoumarin, CAS: 26093-31-2) is a highly stable, blue-emitting fluorescent compound. Its utility in biochemical assays relies on a "turn-on" fluorescence mechanism driven by changes in its electronic state [1].
When AMC is covalently conjugated to a peptide substrate via an amide bond at its 7-amino position (e.g., Ac-DEVD-AMC for Caspase-3), the electron-withdrawing nature of the amide linkage disrupts the delocalized
The spectral properties of free AMC—excitation maximum at ~341–380 nm and emission maximum at ~440–460 nm —make it highly distinguishable from cellular autofluorescence and compatible with multiplexed assay designs[1, 2].
Fig 1: Turn-on fluorescence mechanism of AMC-conjugated peptide substrates.
Comparative Advantages in Assay Design
When designing an assay, selecting the correct fluorophore is critical for data integrity. While fluorescein is another ubiquitous choice, AMC offers distinct biochemical advantages, particularly regarding environmental stability [3].
Data Presentation: AMC vs. Fluorescein
| Parameter | 7-Amino-4-methylcoumarin (AMC) | Fluorescein (FITC/Derivatives) | Causality / Impact on Assay Design |
| Emission Color | Blue (~440-460 nm) | Green (~525 nm) | AMC allows multiplexing with green/red probes without spectral overlap[3]. |
| pH Sensitivity | Highly stable at physiological pH | Highly pH-dependent (quenched in acid) | AMC ensures signal changes are due to enzyme kinetics, not buffer pH shifts [3]. |
| Photostability | Excellent | Poor (prone to photobleaching) | AMC permits continuous kinetic readings over long incubation periods (1-2 hours) [3]. |
| Assay Modality | "Turn-on" enzymatic cleavage | Cell viability, direct labeling | AMC provides a near-zero background, maximizing the Signal-to-Noise ratio (S/N) [3]. |
Self-Validating Experimental Protocol: AMC Protease Assay
To ensure trustworthiness and reproducibility, an assay must be a self-validating system. Simply measuring Relative Fluorescence Units (RFU) is insufficient, as RFU is device-dependent and subject to optical drift. The following protocol incorporates a mandatory free-AMC standard curve, which decouples instrument bias from enzymatic kinetics by converting RFU into absolute molar product [4].
Phase 1: Reagent Preparation & Standardization
Causality: AMC is highly hydrophobic; therefore, stock solutions must be prepared in anhydrous DMSO to prevent precipitation, which would artificially lower the apparent substrate concentration [2, 4].
-
AMC Standard Stock (10 mM): Dissolve 1.75 mg of free AMC powder (MW: 175.18 g/mol ) in 1 mL of sterile, anhydrous DMSO. Store at -20°C protected from light[4].
-
Standard Curve Generation: In a black, flat-bottom 96-well microplate, perform serial dilutions of the AMC stock using your specific Assay Buffer to create a gradient from 0 µM to 100 µM (final volume 100 µL/well).
-
Substrate Preparation: Dissolve the specific fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3 or Ac-Abu-Tle-Leu-Gln-AMC for SARS-CoV-2 Mpro) in DMSO to a 10 mM stock. Dilute to a 2X working concentration (e.g., 50 µM) in Assay Buffer immediately before use [5].
Phase 2: Reaction Setup and Kinetic Acquisition
Causality: Continuous kinetic measurement (monitoring
-
Enzyme/Inhibitor Incubation: Add 40 µL of recombinant enzyme (diluted in Assay Buffer) to the microplate. For inhibition screening, add 10 µL of the test compound. Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Reaction Initiation: Rapidly add 50 µL of the 2X Substrate solution (e.g., 50 µM) to all wells using a multichannel pipette to yield a final volume of 100 µL and a final substrate concentration of 25 µM.
-
Kinetic Readout: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Parameters: Set Excitation to 360 nm and Emission to 460 nm. Read fluorescence every 60 seconds for 60 minutes.
Fig 2: Self-validating workflow for AMC-based high-throughput screening assays.
Phase 3: Data Analysis & Kinetic Parameter Determination
-
Standard Curve Calibration: Plot the RFU of the free AMC standards against their known concentrations (µM). Perform a linear regression to obtain the slope (
) and y-intercept ( ). Aim for an [5]. -
Velocity Calculation (
): For the enzymatic reactions, plot RFU vs. Time (minutes). Identify the initial linear portion of the curve (typically the first 10-15 minutes) and calculate the slope ( ). -
Conversion: Apply the standard curve equation to convert the reaction velocity from
to of AMC produced. This absolute value allows for the accurate calculation of Michaelis-Menten kinetics ( , ) and inhibitor values, ensuring your data is universally comparable across different laboratories and optical instruments [4, 5].
References
Technical Guide: Boc-Lys(Cbz)-AMC Strategies in Solid-Phase Peptide Synthesis
The following guide details the technical integration of Boc-Lys(Cbz)-AMC into Solid-Phase Peptide Synthesis (SPPS) workflows. This specific derivative presents a unique "orthogonal paradox": it serves as a robust fluorogenic substrate for proteases (e.g., Plasmin, Trypsin) but possesses chemical properties (an unreactive aromatic amine C-terminus and a side-chain protecting group sensitive to HF) that render standard SPPS approaches viable only through specific, advanced strategies.[1]
Content Type: Advanced Technical Whitepaper Target Audience: Senior Scientists, Peptide Chemists, Drug Development Leads[1]
Executive Summary: The "Aniline Trap" and Orthogonality
This compound (N
-
Nucleophilicity Deficit: The 7-amino-4-methylcoumarin (AMC) group is an electron-deficient aniline.[1] It is a poor nucleophile, making the direct coupling of AMC to a resin-bound peptide's C-terminus inefficient using standard carbodiimide/uronium activation.
-
Protecting Group Sensitivity: The Cbz (Z) group on Lysine is stable to TFA (used in Boc deprotection) but labile to HF (used in standard Boc resin cleavage).[1] To synthesize a peptide retaining the Lys(Cbz) moiety (often required for specific substrate specificity profiles), one must avoid HF cleavage.
Therefore, this guide advocates for two "Field-Proven" strategies: the Hybrid Solution/Solid-Phase Approach (for maximum purity) and the Safety-Catch Linker Strategy (for high-throughput SPPS).[1]
Chemical Logic & Strategic Selection
The choice of synthesis pathway depends on whether this compound is the final product or the C-terminal unit of a longer peptide.[1]
| Feature | Standard Boc SPPS | Safety-Catch SPPS | Hybrid Fragment Condensation |
| C-Terminal Loading | Impossible (AMC has no carboxyl) | High (Linker activation) | N/A (Coupling in solution) |
| Lys(Cbz) Integrity | Low (HF cleaves Cbz) | High (Nucleophilic cleavage) | High (No HF used) |
| AMC Coupling Efficiency | N/A | Medium (Requires activation) | High (Mixed Anhydride method) |
| Scalability | Low | High | Medium |
Mechanistic Insight: Why Direct Loading Fails
Standard resins (Merrifield, Wang) require a nucleophilic carboxylate to anchor the peptide. Since this compound is already capped at the C-terminus with an amide-like bond to AMC, it cannot be anchored via the C-terminus.[1] Anchoring via the side chain (Cbz) is chemically contradictory as Cbz is a protecting group. Thus, the AMC moiety must be introduced after chain assembly or via a specialized linker that releases the peptide upon reaction with AMC.
Strategy A: The Safety-Catch (Sulfamylbutyryl) Protocol
Best for: Fully automated synthesis of Peptide-AMC libraries using Boc chemistry.[1] Mechanism: The peptide is assembled on a sulfonamide linker. The linker is stable to TFA (Boc removal). At the end of synthesis, the linker is activated with iodoacetonitrile, rendering it susceptible to nucleophilic attack by the weak amine AMC.
Workflow Diagram (DOT)
Caption: The Safety-Catch strategy circumvents the poor nucleophilicity of AMC by activating the resin linker, driving the reaction to completion via displacement.
Detailed Protocol
-
Resin Selection: Use 4-sulfamylbutyryl AM resin .[1]
-
Loading First Residue:
-
Couple Boc-Lys(Cbz)-OH (5 eq) using DIC (5 eq) and N-methylimidazole (NMI, 5 eq) in DCM/DMF (4:1) for 24 hours.
-
Note: High equivalents are needed to ensure quantitative loading on the sulfonamide.
-
-
Chain Elongation (Boc Chemistry):
-
Deprotection: 50% TFA in DCM (2 x 1 min).
-
Wash: DCM (3x), DMF (3x).
-
Neutralization: 5% DIEA in DMF.[1]
-
Coupling: Boc-AA-OH (4 eq), HBTU (3.9 eq), DIEA (8 eq) in DMF.
-
-
Linker Activation (The Critical Step):
-
Cleavage/AMC Coupling:
Strategy B: The Hybrid Fragment Condensation
Best for: High-purity synthesis of single substrates; avoids "on-resin" AMC coupling issues.[1] Logic: Synthesize the difficult Lys(Cbz)-AMC block in solution, then couple it to a protected peptide fragment made on resin.
Phase 1: Solution Synthesis of this compound
This is the "Building Block" generation.[1]
-
Activation: Dissolve Boc-Lys(Cbz)-OH (10 mmol) in anhydrous THF at -15°C.
-
Mixed Anhydride Formation: Add N-methylmorpholine (NMM, 10 mmol) followed by Isobutyl chloroformate (IBCF, 10 mmol). Stir for 15 min.
-
Why IBCF? It minimizes racemization compared to carbodiimides when coupling to anilines.[1]
-
-
AMC Addition: Add AMC (10 mmol) dissolved in DMF.
-
Reaction: Allow to warm to RT overnight. The low reactivity of AMC requires time.
-
Workup: Evaporate solvent. Dissolve in EtOAc. Wash with Citric Acid (5%), NaHCO3 (5%), and Brine.[1] Crystallize.
Phase 2: SPPS of Protected Fragment
-
Resin: Use 2-Chlorotrityl Chloride Resin .[1]
-
Synthesis: Assemble the peptide chain (e.g., Boc-Ala-Gly-Pro-...).[1]
-
Cleavage: Treat with 1% TFA in DCM (mild acid).[1]
-
Result: This cleaves the peptide from the resin while keeping side-chain protecting groups (and the N-terminal Boc) intact.
-
Product:Boc-Peptide-OH (fully protected, free C-term carboxyl).[1]
-
Phase 3: Final Solution Coupling
-
Dissolve Boc-Peptide-OH and H-Lys(Cbz)-AMC (obtained by TFA deprotection of the block from Phase 1) in DMF.[1]
-
Couple using HATU/HOAt/Collidine .[1] HATU is required here due to the steric bulk of the protected fragments.
Quantitative Comparison of Methods
| Metric | Safety-Catch SPPS | Hybrid Approach |
| Yield (Crude) | 40–60% | 70–85% |
| Purity (Pre-HPLC) | Moderate (Deletion sequences possible) | High (Purified intermediates) |
| Racemization Risk | Low (Stepwise) | Medium (Segment condensation) |
| Reagent Cost | High (Excess AMC required) | Moderate |
| Time Efficiency | Fast (Automated) | Slow (Manual steps) |
Quality Control & Characterization
For this compound derivatives, specific QC parameters are mandatory:
-
HPLC Analysis:
-
Fluorescence Check:
-
Mass Spectrometry (ESI):
-
Look for the characteristic mass shift of +157 Da (AMC minus H2O) relative to the peptide acid.
-
Troubleshooting Table
| Problem | Root Cause | Solution |
| Low Yield of AMC Coupling | AMC is a weak nucleophile.[1] | Use POCl3 (Phosphorus oxychloride) method in pyridine for solution phase, or extend reaction time to 48h for Safety-Catch.[1] |
| Loss of Cbz Group | Exposure to HF or strong acid scavengers.[4] | Ensure cleavage cocktail is HF-free . Use TFMSA only if Cbz loss is acceptable (it isn't here). Stick to TFA-based cleavage from Safety-Catch. |
| Incomplete Solubility | Hydrophobic nature of AMC + Cbz. | Dissolve final product in DMSO or HFIP before HPLC injection. |
References
-
Safety-Catch Linker Strategy: Backes, B. J., & Ellman, J. A. (1999).[1] An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis.[1] Journal of Organic Chemistry. Link[1]
-
Mixed Anhydride Coupling for AMC: Zimmerman, M., et al. (1977). Sensitive assays for trypsin, plasmin, and thrombin using new fluorogenic substrates. Analytical Biochemistry. Link
-
Fragment Condensation on 2-Cl-Trt: Barlos, K., et al. (1991).[1] 2-Chlorotrityl chloride resin.[1] International Journal of Peptide and Protein Research. Link[1]
-
This compound Properties: Sigma-Aldrich Product Specification, Boc-Lys(Z)-OH.[1] Link[1]
-
Fluorogenic Substrate Profiling: Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.[3] Proceedings of the National Academy of Sciences. Link[1]
Sources
- 1. Boc-L-Lys(Z)-OMe | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
Historical Milestones: From Solution Phase to Solid Support
The Chemical Evolution of Peptide Synthesis: A Technical Whitepaper on the Discovery and Application of Protected Amino Acids
Executive Summary Peptide synthesis is fundamentally an exercise in chemoselectivity. Amino acids are bifunctional molecules; to direct the formation of a specific amide bond between the carboxyl group of one amino acid and the amino group of another, all other reactive functional groups must be temporarily masked[1]. This whitepaper explores the historical breakthroughs in amino acid protecting groups, the mechanistic causality behind modern orthogonal protection strategies, and provides a validated, step-by-step protocol for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The genesis of peptide chemistry dates back to 1901 with Emil Fischer and Ernest Fourneau, who reported the first dipeptide synthesis[2]. However, the inability to reversibly protect the N-alpha amino group severely limited chain elongation.
The Cbz Breakthrough: In 1932, Max Bergmann and Leonidas Zervas revolutionized the field by introducing the carbobenzoxy (Cbz or Z) group[2]. The Cbz group was the first reversible protecting group, uniquely capable of being removed via catalytic hydrogenation at room temperature—a mild condition that left the newly formed peptide bonds intact[2].
The Advent of SPPS: In 1963, Robert Bruce Merrifield introduced Solid-Phase Peptide Synthesis (SPPS), a paradigm shift that anchored the growing peptide chain to an insoluble polystyrene resin[3]. This eliminated the need for laborious intermediate purifications. Merrifield's original method relied on the tert-butyloxycarbonyl (Boc) group, developed by Louis A. Carpino in 1957[4]. The Boc/benzyl (Bzl) strategy utilized graduated acid lability: 50% trifluoroacetic acid (TFA) for iterative N-alpha Boc removal, and highly toxic, anhydrous hydrogen fluoride (HF) for final cleavage[5].
The Fmoc Revolution: The repeated acidic treatments in the Boc strategy often led to premature side-chain deprotection and side reactions such as aspartimide formation[4]. In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group[4]. This base-labile protecting group established the modern era of true orthogonal protection, allowing side chains to be protected by acid-labile groups (like tert-butyl) while the N-alpha group was removed by mild bases[6].
Fig 1: Chronological milestones in the evolution of peptide synthesis protecting groups.
The Concept and Causality of Orthogonal Protection
Orthogonal protection is defined as a system utilizing two or more classes of protecting groups that are cleaved by entirely distinct chemical mechanisms[7]. This ensures that the removal of one group does not compromise the integrity of the others.
In the legacy Boc/Bzl strategy, orthogonality is only partial (graduated lability). Both N-alpha and side-chain groups are acid-labile, relying on the kinetic difference between TFA and HF cleavage[1].
Conversely, the Fmoc/tBu strategy is truly orthogonal[6]. The Fmoc group is cleaved via a base-catalyzed E1cb β-elimination mechanism[1]. A secondary amine, typically piperidine, abstracts the highly acidic proton on the β-carbon of the fluorenyl ring, releasing dibenzofulvene and carbon dioxide[8]. Because the reaction relies on basic conditions, acid-labile side-chain protecting groups (e.g., tBu, Trt) remain completely unaffected[6].
Fig 2: Comparison of cleavage conditions highlighting Fmoc/tBu true orthogonal protection.
Quantitative Comparison of Protection Strategies
To understand the operational shift from Boc to Fmoc chemistry, we must analyze the quantitative and mechanistic parameters of each system.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Causality / Impact |
| N-α Deprotection | 50% TFA in DCM | 20% Piperidine in DMF | Fmoc avoids repetitive acid exposure, preserving delicate post-translational modifications (e.g., glycosylation)[6]. |
| Deprotection Mechanism | Acidolysis | Base-catalyzed β-elimination | Distinct mechanisms ensure true orthogonality in Fmoc SPPS[1]. |
| Final Cleavage | Anhydrous HF (0°C) | 95% TFA + Scavengers (RT) | Fmoc eliminates the need for highly toxic, corrosive HF gas and specialized Teflon equipment[6]. |
| Byproduct Scavenging | Isobutylene (volatile) | Dibenzofulvene (reactive) | Piperidine acts dual-purpose in Fmoc SPPS: as a base and a scavenger to trap dibenzofulvene[9]. |
| UV Monitoring | None | Strong absorbance at 301 nm | Fmoc cleavage products allow real-time spectrophotometric monitoring of deprotection efficiency[8]. |
Self-Validating Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
As a Senior Application Scientist, it is critical to implement protocols that are not merely sequential steps, but self-validating workflows. The following methodology outlines the standard Fmoc SPPS cycle, detailing the mechanistic causality behind each reagent choice[7].
Fig 3: Self-validating cyclic workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
Step 1: Resin Swelling
-
Procedure: Suspend the pre-loaded C-terminal amino acid resin (e.g., Wang resin) in N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30 minutes.
-
Causality: Solvation expands the cross-linked polystyrene matrix, maximizing the surface area and exposing reactive sites for subsequent kinetic interactions[10].
Step 2: Fmoc Deprotection
-
Procedure: Treat the resin with 20% (v/v) piperidine in DMF for 15-20 minutes[10].
-
Causality: Piperidine serves a dual function. First, it acts as a base to abstract the acidic β-proton, initiating the E1cb elimination of the Fmoc group[1]. Second, it acts as a nucleophilic scavenger, reacting with the highly reactive dibenzofulvene byproduct to form a stable adduct, preventing it from re-alkylating the newly liberated primary amine[9].
Step 3: Intermediate Washing
-
Procedure: Wash the resin 5 times with DMF (1 min per wash).
-
Causality: Complete removal of residual piperidine is mandatory. Any remaining base will prematurely deprotect the incoming activated Fmoc-amino acid in the next step, leading to double-coupling errors or oligomerization[7].
Step 4: Amino Acid Activation and Coupling
-
Procedure: Dissolve 3-5 molar equivalents of the incoming Fmoc-protected amino acid and a coupling reagent (e.g., HBTU) in DMF. Add 6-10 equivalents of N,N-diisopropylethylamine (DIPEA). Add this cocktail to the resin and agitate for 30-60 minutes[7].
-
Causality: Carboxylic acids are poor electrophiles. HBTU, in the presence of the non-nucleophilic base DIPEA, converts the carboxylic acid into a highly reactive OBt ester[7]. Using an excess of reagents drives the bimolecular coupling reaction to near 100% completion, which is statistically required to maintain high overall yields in long sequences[11].
Step 5: The Kaiser Test (Self-Validation Check)
-
Procedure: Take a few resin beads and treat them with ninhydrin, phenol, and potassium cyanide solutions at 100°C for 5 minutes[7].
-
Causality: This colorimetric assay validates the completion of the coupling step. A yellow/colorless result indicates all primary amines have been successfully acylated (proceed to Step 2 for the next cycle). A blue color indicates unreacted free amines, triggering a mandatory re-coupling step to prevent deletion sequences[7].
Step 6: Global Cleavage and Side-Chain Deprotection
-
Procedure: Once the sequence is complete, treat the dried resin with a cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours[7].
-
Causality: The high concentration of TFA cleaves the ester linkage anchoring the peptide to the resin and simultaneously removes the acid-labile tBu/Trt side-chain protecting groups[6]. The scavengers (TIS and water) are critical; they quench the highly reactive tert-butyl carbocations generated during deprotection, preventing them from irreversibly alkylating nucleophilic residues like tryptophan or cysteine[7].
Conclusion
The transition from Emil Fischer's early solution-phase attempts to Merrifield's SPPS and Carpino's Fmoc orthogonal strategy represents a triumph of rational chemical design. By understanding the mechanistic causality of protecting group lability, modern peptide chemists can synthesize complex, post-translationally modified therapeutics with unprecedented efficiency and purity.
References
-
Introduction to Peptide Synthesis - PMC - NIH Source: nih.gov URL:[Link]
-
Louis A. Carpino - Ralph F. Hirschmann Award - American Peptide Society Source: americanpeptidesociety.org URL:[Link]
-
N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC Source: nih.gov URL:[Link]
-
Fmoc Solid Phase Peptide Synthesis A Practical Approach Source: cmcamacari.ba.gov.br URL:[Link]
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis Source: connectsci.au URL:[Link]
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications Source: acs.org URL:[Link]
-
Synthesis of Peptides – Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Louis A. Carpino - Ralph F. Hirschmann Award [americanpeptidesociety.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. transparencia.cmcamacari.ba.gov.br [transparencia.cmcamacari.ba.gov.br]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Strategic Application of Boc-Lys(Cbz)-AMC in Peptide Synthesis and Protease Activity Profiling
Abstract
This comprehensive technical guide details the strategic utilization of Nα-Boc-Nε-Cbz-L-lysine-7-amido-4-methylcoumarin (Boc-Lys(Cbz)-AMC) in advanced peptide synthesis and as a fluorogenic substrate for probing protease activity. We provide an in-depth analysis of the principles underpinning the orthogonal protection afforded by the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, alongside validated, step-by-step protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and its subsequent use in enzymatic assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for the creation of sophisticated peptide-based tools and therapeutics.
Introduction: The Duality of a Protected Lysine Fluorophore
In the landscape of peptide chemistry, lysine residues offer a unique nexus for functionalization due to their primary ε-amino group. The strategic protection of this group is paramount to prevent unwanted side reactions during peptide synthesis[1]. This compound is a specialized amino acid derivative that serves a dual purpose. Firstly, it acts as a building block in peptide synthesis, with two distinct and orthogonally removable protecting groups: the acid-labile Boc group on the α-amino group and the hydrogenolysis-labile Cbz group on the ε-amino group[][3]. Secondly, upon incorporation into a peptide and deprotection, the 7-amido-4-methylcoumarin (AMC) moiety serves as a sensitive fluorogenic reporter for assaying protease activity[4][5]. Enzymatic cleavage of the amide bond between the lysine residue and the AMC group results in a significant increase in fluorescence, providing a real-time readout of enzyme kinetics[6].
The orthogonality of the Boc and Cbz protecting groups is a cornerstone of its utility. The Boc group can be selectively removed with moderate acids like trifluoroacetic acid (TFA) without affecting the Cbz group, allowing for the stepwise elongation of the peptide chain[7]. Conversely, the Cbz group can be selectively cleaved through catalytic hydrogenolysis, leaving the Boc group and the rest of the peptide intact[3]. This enables site-specific modification of the lysine side chain post-synthesis.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C29H36N4O7 | Inferred from similar compounds |
| Molecular Weight | 568.62 g/mol | Inferred from similar compounds |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in DMSO, DMF, and methanol. | [8][9] |
| Storage | Store at -20°C, protected from light and moisture. | [10] |
Note: For long-term storage, it is recommended to store the solid compound at -80°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles[10].
Chemical Structure of this compound
Caption: Structure of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is readily achieved using standard Boc-based SPPS protocols. The following protocol provides a general workflow.
Workflow for Incorporating this compound into a Peptide
Caption: SPPS workflow for this compound.
Detailed SPPS Protocol
Materials:
-
Resin (e.g., MBHA or PAM resin)
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)[11]
-
N,N-Dimethylformamide (DMF)[11]
-
Trifluoroacetic acid (TFA)[12]
-
Diisopropylethylamine (DIEA)[11]
-
Coupling reagents (e.g., HBTU, DIC/HOBt)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole)[12]
Procedure:
-
Resin Swelling and Preparation: Swell the resin in DCM for 30-60 minutes in a reaction vessel[11].
-
Initial Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes[12].
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DMF or DCM to deprotonate the N-terminal amine[11].
-
Amino Acid Coupling:
-
To couple the subsequent amino acid, pre-activate the Boc-protected amino acid (or this compound) with a coupling reagent such as HBTU in the presence of DIEA in DMF.
-
Add the activated amino acid solution to the neutralized resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each amino acid to be added to the peptide chain.
-
Final Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups (excluding the Cbz group on the target lysine) using a strong acid cocktail such as HF or TFMSA with appropriate scavengers[12].
-
Purification: Purify the crude peptide containing the Lys(Cbz)-AMC moiety by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in Fluorogenic Protease Assays
Peptides containing a deprotected Lys-AMC at the C-terminus are powerful tools for studying proteases that exhibit specificity for lysine at the P1 position, such as trypsin-like serine proteases.
Principle of the Fluorogenic Assay
The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched when it is part of the peptide substrate. Upon enzymatic hydrolysis of the amide bond between the lysine and AMC, the free AMC is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time[4][5].
Workflow for a Fluorogenic Protease Assay
Caption: Workflow for a protease assay.
Detailed Protease Assay Protocol
Materials:
-
Purified peptide-Lys-AMC substrate (Cbz group removed by hydrogenolysis if necessary)
-
Purified protease of interest
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)[13]
-
DMSO for substrate stock solution
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Dissolve the peptide-Lys-AMC in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C, protected from light[13].
-
Enzyme Stock Solution: Prepare a concentrated stock of the protease in a suitable buffer and store at -80°C.
-
AMC Standard Curve: Prepare a series of dilutions of free AMC in the assay buffer (e.g., 0-100 µM) to convert relative fluorescence units (RFU) to product concentration[13].
-
-
Assay Setup (96-well plate):
-
Add the AMC standards to designated wells.
-
In separate wells, add the assay buffer.
-
Add the desired amount of enzyme to the appropriate wells. Include a "no-enzyme" control containing only the substrate and buffer to measure background fluorescence.
-
-
Initiate the Reaction:
-
Dilute the peptide-Lys-AMC stock solution to the desired final concentration in the assay buffer.
-
Add the diluted substrate to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-5 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm[8][13][14].
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from the values obtained for the enzyme-containing wells.
-
Use the AMC standard curve to convert the change in RFU over time to the rate of product formation (e.g., µM/min).
-
This initial velocity can be used to determine enzyme kinetics (Km and Vmax) by varying the substrate concentration.
-
Orthogonal Deprotection Strategy
The key to the versatility of this compound lies in the orthogonal nature of its protecting groups.
Deprotection Pathways
Caption: Orthogonal deprotection of Boc/Cbz.
-
Boc Group Removal: The Boc group is quantitatively removed by treatment with acids such as 50% TFA in DCM, conditions under which the Cbz group remains stable[7]. This is the standard deprotection step during the elongation of the peptide chain in Boc-SPPS.
-
Cbz Group Removal: The Cbz group is cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or by strong acids like HBr in acetic acid[]. Catalytic hydrogenolysis is a mild method that does not affect the Boc group or other acid-labile protecting groups, making it ideal for selective deprotection of the lysine side chain for subsequent modifications[7].
Conclusion
This compound is a highly valuable and versatile reagent for peptide chemists and biochemists. Its dual functionality as a protected amino acid for SPPS and a precursor to a fluorogenic protease substrate, combined with the orthogonal nature of its protecting groups, enables the synthesis of sophisticated peptide probes for studying enzyme activity and for the development of novel peptide-based diagnostics and therapeutics. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful chemical tool.
References
- Benchchem. (n.d.). A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis.
-
A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. PMC. Retrieved from [Link]
-
Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. (n.d.). Retrieved from [Link]
-
Harris, J. L., et al. (n.d.). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). MSDS. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]
-
UBPBio. (n.d.). Ac-Lys-Gln-Leu-AMC (Ac-KQL-AMC). Retrieved from [Link]
-
Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation. PMC. Retrieved from [Link]
-
In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Academia.edu. Retrieved from [Link]
-
PubChem. (n.d.). Boc-L-Lys(Z)-OMe. Retrieved from [Link]
-
RayBiotech. (n.d.). Boc-Lys(Ac)-AMC. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
-
Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. PMC. Retrieved from [Link]
-
Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. PMC. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2019, August 10). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Retrieved from [Link]
-
Why is AMC quenched when attached to a peptide? ResearchGate. Retrieved from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. Retrieved from [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]
-
A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. AWS. Retrieved from [Link]
-
1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Retrieved from [Link]
-
Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. PMC. Retrieved from [Link]
-
Proteolytic Cleavage—Mechanisms, Function, and “Omic” Approaches for a Near-Ubiquitous Posttranslational Modification. ACS Publications. Retrieved from [Link]
-
Enzymatic Cleavage of Branched Peptides for Targeting Mitochondria. PMC. Retrieved from [Link]
-
Angene Chemical. (2025, February 4). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Proteasome Substrate VI, Fluorogenic [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
Application Note: Orthogonal Deprotection Strategies for Boc-Lys(Cbz)-AMC
Introduction & Strategic Overview
Boc-Lys(Cbz)-AMC is a highly versatile, orthogonally protected amino acid derivative widely utilized in the synthesis of fluorogenic peptide substrates for protease profiling[1]. The molecule consists of three functional domains:
-
N-
Boc (tert-butyloxycarbonyl) group : An acid-labile protecting group shielding the primary -amine[2]. -
N-
Cbz (benzyloxycarbonyl) group : A hydrogenolysis-labile protecting group shielding the lysine side-chain amine[3]. -
AMC (7-amino-4-methylcoumarin) fluorophore : Covalently linked to the C-terminus via an amide bond. In its intact state, the AMC fluorophore is quenched; upon enzymatic cleavage by target proteases, the free AMC is liberated and fluoresces intensely[4].
The strategic advantage of this molecule lies in its orthogonality . The Boc group can be selectively removed under acidic conditions without affecting the Cbz group, allowing for sequential peptide coupling at the N-terminus. Conversely, the Cbz group can be removed via catalytic hydrogenation without cleaving the Boc group, enabling side-chain specific modifications[2],[3]. Importantly, the AMC amide bond is highly stable to both standard acidolysis and hydrogenolysis, ensuring the fluorogenic tag remains intact during synthetic elaboration[4].
Mechanistic Causality (E-E-A-T)
N- Boc Deprotection (Acidolysis)
The removal of the Boc group is typically achieved using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2].
-
Causality : The strong acid protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation and the formation of a carbamic acid intermediate[5]. The carbamic acid spontaneously decarboxylates to yield the free amine (isolated as a TFA salt) and carbon dioxide gas[2].
-
Side-Reaction Mitigation : While the tert-butyl cation is a reactive electrophile, simple lysine derivatives lacking electron-rich residues (like Tryptophan or Methionine) often do not require complex carbocation scavengers (e.g., TIS or thioanisole), as the cation predominantly eliminates to form volatile isobutylene gas[2],[5].
N- Cbz Deprotection (Hydrogenolysis)
The Cbz group is classically removed via catalytic hydrogenation using Palladium on Carbon (Pd/C) and
-
Causality : The palladium surface adsorbs both the hydrogen gas and the benzyl moiety of the Cbz group. The metal catalyzes the reduction of the benzyl-oxygen bond, releasing toluene and carbon dioxide, and liberating the free
-amine[6]. -
Alternative Methods : If the substrate contains reducible functionalities (e.g., alkenes), transfer hydrogenation using supported palladium catalysts and alternative hydrogen donors (like ammonium formate or sodium borohydride) under microwave irradiation can be employed to prevent over-reduction[7].
Visualizing the Orthogonal Workflow
Orthogonal deprotection pathways for this compound.
Mechanism of TFA-mediated N-Boc deprotection.
Experimental Protocols
Protocol A: Selective N- Boc Deprotection (Yielding H-Lys(Cbz)-AMC)
This protocol removes the Boc group while preserving the Cbz and AMC moieties[2].
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold Diethyl Ether
Step-by-Step Methodology:
-
Solubilization: Dissolve this compound in anhydrous DCM in a round-bottom flask to achieve a concentration of 0.1–0.5 M. Causality: DCM acts as a non-polar, aprotic solvent that fully solubilizes the substrate without participating in the reaction[2].
-
Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: Initiating the reaction at 0 °C controls the exothermic protonation step, minimizing premature cleavage and potential side reactions[2].
-
Acid Addition: Slowly add TFA dropwise to the stirred solution until a 1:1 (v/v) ratio of TFA:DCM is reached.
-
Reaction Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1–2 hours. Self-Validation: The reaction will visibly evolve
gas (bubbling). Monitor progression via TLC or LC-MS until the starting material peak is entirely consumed[2]. -
Concentration: Remove the volatiles (DCM, excess TFA, and isobutylene) in vacuo using a rotary evaporator.
-
Precipitation: Add cold diethyl ether to the resulting oily residue. Causality: The newly formed H-Lys(Cbz)-AMC is isolated as a polar TFA salt, which is highly insoluble in cold ether. This drives rapid precipitation while residual organic impurities remain dissolved[2].
-
Isolation: Isolate the precipitate via centrifugation or vacuum filtration, wash twice with cold ether, and dry under high vacuum.
Protocol B: Selective N- Cbz Deprotection (Yielding Boc-Lys-AMC)
This protocol removes the Cbz group via hydrogenolysis while preserving the Boc and AMC moieties[3].
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (
) balloon -
Celite pad
Step-by-Step Methodology:
-
Solubilization: Dissolve the substrate in MeOH (approx. 0.1 M) in a round-bottom flask.
-
Inert Purge: Seal the flask with a septum and purge the system with Nitrogen or Argon gas for 5 minutes. Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact with atmospheric oxygen. Purging ensures a safe, inert environment[7].
-
Catalyst Addition: Carefully add 5–10 wt% of 10% Pd/C catalyst to the solution.
-
Hydrogenation: Evacuate the flask briefly under vacuum and backfill with
gas using a balloon. Repeat this evacuation/backfill cycle three times to ensure complete saturation of the solvent with hydrogen[3]. -
Reaction Monitoring: Stir vigorously at room temperature for 2–4 hours. Self-Validation: Monitor via TLC/LC-MS. The disappearance of the Cbz-protected starting material and the appearance of the highly polar free amine confirm completion[3].
-
Filtration: Purge the flask with Nitrogen to remove residual
gas. Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite traps the nano-scale Pd/C particles, preventing heavy metal contamination in the final product and safely removing the pyrophoric hazard[3],[6]. -
Isolation: Concentrate the filtrate in vacuo to yield the free
-amine.
Quantitative Reaction Parameters
The following table summarizes the expected operational parameters and outcomes for the orthogonal deprotection of this compound based on standard literature conditions[2],[3].
| Deprotection Target | Reagent System | Concentration / Ratio | Temp | Time | Expected Yield | Primary Byproducts |
| N- | TFA / DCM | 1:1 (v/v), 0.1–0.5 M | 0 °C | 1–2 hours | > 90% | Isobutylene, |
| N- | 5–10 wt% catalyst | RT | 2–4 hours | > 95% | Toluene, | |
| Global (Both) | Sequential (TFA then Pd/C) | As above | RT | ~ 6 hours total | > 85% | Isobutylene, Toluene, |
Note: While strong acids like HF or HBr/AcOH can achieve global deprotection in a single step, sequential deprotection (Protocol A followed by Protocol B) is highly recommended to preserve the integrity of the AMC amide bond and simplify purification.
References
-
Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) . Benchchem.2
-
Application Notes and Protocols for N-Cbz Deprotection . Benchchem. 3
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis.6
-
BOC Protection and Deprotection . J&K Scientific LLC.5
-
Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines . PubMed (ACS Med Chem Lett). 7
-
Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries . PMC. 1
-
Z-Gly-Gly-Leu-AMC: A Technical Guide to a Versatile Fluorogenic Protease Substrate . Benchchem. 4
Sources
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening with Boc-Lys(Cbz)-AMC
Based on your request, here is a comprehensive Application Note and Protocol guide for using Boc-Lys(Cbz)-AMC in High-Throughput Screening (HTS).
This guide is structured to address the specific biochemical properties of this molecule, focusing on its role as a fluorogenic substrate for proteases with specificity for bulky/hydrophobic residues (e.g., Chymotrypsin-like proteases, Cathepsins) and distinguishing it from related substrates like Boc-Lys(Ac)-AMC (for HDACs) or Z-Lys-AMC (for Trypsin).[1]
Target Class: Serine/Cysteine Proteases (Chymotrypsin-like, Cathepsins) Detection Mode: Fluorescence Intensity (Kinetic & Endpoint)[1]
Introduction & Biochemical Rationale
This compound (
The Structural Logic
To design a robust HTS assay, one must understand the "lock and key" mechanism of this specific substrate:
-
N-Terminal Protection (Boc): The
-Butyloxycarbonyl group blocks the -amine, preventing degradation by aminopeptidases and ensuring the substrate is recognized as an internal peptide bond (endopeptidase activity).[1] -
Side-Chain Modification (Cbz/Z): The Carbobenzoxy group on the Lysine
-amine masks the positive charge.[1] This converts the typically basic Lysine residue into a large, hydrophobic moiety.[1] Consequently, this substrate is not suitable for Trypsin (which requires a positive charge) but is an excellent probe for Chymotrypsin-like proteases or Cathepsins (e.g., Cathepsin B/L) that accommodate bulky hydrophobic groups in the S1 pocket.[1] -
Fluorophore (AMC): The 7-amino-4-methylcoumarin group is attached via an amide bond.[1] In its bound state, the AMC fluorescence is quenched/shifted.[1] Upon enzymatic cleavage, free AMC is released, exhibiting a strong fluorescence signal (Ex ~380 nm / Em ~460 nm).[1]
HTS Utility
This substrate is ideal for:
-
Inhibitor Screening: Identifying small molecules that block protease activity.[1]
-
Enzymatic Profiling: Characterizing the substrate specificity of novel proteases (S1 pocket mapping).
-
Kinetic Analysis: Determining
and due to the 1:1 stoichiometry of cleavage.
Mechanism of Action
The assay relies on the hydrolysis of the amide bond between the C-terminus of the modified Lysine and the AMC reporter.[1]
Figure 1: Enzymatic hydrolysis mechanism.[1] The protease targets the amide bond, releasing the highly fluorescent AMC reporter.[1]
HTS Assay Protocol
A. Materials & Reagents[1][2][3][4][5]
-
Substrate: this compound (Store stock at -20°C in 100% DMSO).
-
Assay Buffer (Standard): 50 mM Tris-HCl or HEPES (pH 7.4 - 7.8), 100 mM NaCl, 0.01% Triton X-100 (to prevent surface adsorption).[1]
-
Note for Cysteine Proteases (Cathepsins): Add 1-5 mM DTT or TCEP and 1 mM EDTA to the buffer to maintain enzyme activity.[1]
-
-
Enzyme: Purified Protease (Titrate to determine optimal concentration).
-
Controls:
B. Assay Development (Pre-Screen)
Before running the full screen, you must determine the
-
Prepare a substrate dilution series (e.g., 0 to 100
M).[1] -
Incubate with a fixed concentration of enzyme.[1]
-
Measure initial velocity (
).[1] -
Plot
vs. to find .[1] -
HTS Set-point: Use substrate concentration
.[1]
C. Screening Workflow (384-well Plate)
Figure 2: Step-by-step HTS workflow for protease inhibitor screening.
Detailed Steps:
-
Compound Transfer: Transfer 100-200 nL of library compounds (in DMSO) to the assay plate (Black, flat-bottom 384-well).
-
Enzyme Dispense: Add 10
L of Enzyme solution. Centrifuge briefly (1000 rpm, 1 min) to ensure mixing. -
Pre-Incubation: Incubate for 15-30 minutes at Room Temperature (RT). This allows slow-binding inhibitors to interact with the enzyme.[1]
-
Substrate Initiation: Add 10
L of this compound (prepared at 2x concentration in buffer). -
Read:
-
Kinetic Mode (Recommended): Read every 2 minutes for 30-60 minutes. Calculate the slope (RFU/min).
-
Endpoint Mode: Incubate for 60 minutes, then read raw fluorescence. (Optional: Add a "Stop Solution" like 1% Acetic Acid or high concentration inhibitor before reading).[1]
-
Data Analysis & Validation
Calculating Performance Metrics
To validate the screen, calculate the Z-Factor (
-
Target:
is required for a robust HTS assay. -
Signal-to-Background (S/B): Should be
.[1]
Data Normalization
Convert raw RFU to Percent Inhibition:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Signal | Substrate concentration too low | Increase |
| High Background | Substrate instability / Autohydrolysis | Prepare fresh substrate; check Buffer pH (avoid > 8.0).[1] |
| Variable Z' | Pipetting errors / Edge effects | Check dispenser calibration; use centrifugation; avoid outer wells. |
| False Positives | Compound Autofluorescence | Check compounds at 460 nm without enzyme; use Kinetic read (slope). |
| Inner Filter Effect | Colored compounds absorbing UV | Mathematical correction or use Red-shifted substrates if possible.[1] |
Critical Scientific Considerations (E-E-A-T)
Specificity vs. Nomenclature
It is vital to distinguish This compound from similar analogs:
-
Boc-Lys(Ac)-AMC: Used for HDAC assays (requires a two-step reaction: Deacetylation followed by Trypsin cleavage).[1][2][3]
-
Z-Lys-AMC: (Z group on
-amine, free side chain).[1] Used for Plasmin and Trypsin .[1] -
This compound: (Protected side chain).[1] Strictly for enzymes tolerating hydrophobic S1 residues.[1] Do not use this for Trypsin assays , as the charge masking prevents recognition.[1]
Inner Filter Effect (IFE) Correction
Since AMC excites in the UV range (~360-380 nm), many library compounds (yellow/orange) absorb light at this wavelength.[1] This reduces the effective excitation light, mimicking inhibition.[1]
-
Solution: Use kinetic reads. If the slope is linear but suppressed, it might be inhibition.[1] If the signal is flat zero immediately, suspect IFE or quenching.[1]
Substrate Solubility
This compound is hydrophobic.[1]
-
Protocol Tip: Dissolve stock in 100% DMSO. When diluting into aqueous buffer, ensure the final DMSO concentration is < 5% (or as tolerated by the enzyme) to prevent precipitation.[1]
References
-
Assay Guidance Manual (NCBI). Basics of Enzymatic Assays for HTS.[1]
-
[Link]
-
-
PubChem.Boc-Lys(Z)-AMC Structure and Properties.
-
Merck/Sigma-Aldrich. Fluorogenic Substrates for Protease Assays - Technical Guide.[1]
-
Thermo Fisher Scientific. Fluorescence Microplate Assays.[1]
Sources
Application Note: Enzyme Kinetics Profiling with Boc-Lys(Cbz)-AMC
This is a comprehensive Application Note and Protocol for studying enzyme kinetics using Boc-Lys(Cbz)-AMC , designed for researchers and drug development professionals.
Introduction & Principle
Substrate Identity and Mechanism
This compound (N-
Structurally, this molecule presents a unique challenge and specificity profile:
-
N-terminus (Boc): The t-Butyloxycarbonyl group blocks the
-amine, preventing aminopeptidase activity and restricting cleavage to endopeptidases or specific amidases.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Side Chain (Lys-Cbz): The
-amine of the lysine is protected by a Carbobenzyloxy (Cbz or Z) group. This modification neutralizes the positive charge of the lysine side chain, transforming it into a large, bulky, and hydrophobic residue.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
C-terminus (AMC): The fluorogenic leaving group.[1]
Mechanism of Action: Proteolytic hydrolysis of the amide bond between the carboxyl group of the Lysine(Cbz) and the amino group of the AMC releases free 7-Amino-4-methylcoumarin (AMC).[1] While the intact substrate is relatively non-fluorescent (quenched), free AMC is highly fluorescent.[1]
Target Specificity
Unlike standard Lysine-based substrates (e.g., Z-Lys-AMC) which target trypsin-like proteases (specific for positively charged side chains), This compound mimics a large hydrophobic residue (similar to Phenylalanine or Tyrosine but bulkier).[1] Therefore, it is primarily utilized to profile:
-
Chymotrypsin-like Serine Proteases: Enzymes that prefer bulky hydrophobic residues at the P1 position (e.g., Chymotrypsin, Cathepsin G, Proteasome
5 subunit).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Cysteine Cathepsins: Specifically Cathepsin L or Cathepsin S , which have large hydrophobic S2 pockets (though the P1 specificity is broader).[1]
-
Negative Control: It serves as a rigorous negative control for Trypsin-like activity, confirming that an enzyme requires a free positive charge for catalysis.[1]
Experimental Workflow Visualization
The following diagram illustrates the kinetic assay workflow, from substrate preparation to data analysis.
Caption: Workflow for fluorogenic kinetic assay using this compound.
Materials & Preparation
Reagents
-
Substrate: this compound (High Purity >98%).[1]
-
Standard: 7-Amino-4-methylcoumarin (AMC) (Reference Standard).[1][]
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous.[1]
-
Assay Buffer:
-
For Serine Proteases: 50 mM Tris-HCl or HEPES, pH 7.5–8.0, 150 mM NaCl, 10 mM CaCl
, 0.05% Tween-20.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
For Cysteine Proteases (Cathepsins): 100 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA.[1]
-
Stock Solution Preparation
Due to the hydrophobic Cbz group, solubility in aqueous buffer is limited.[1]
-
Dissolve: Prepare a 10 mM to 50 mM stock solution in 100% DMSO.
-
Example: Dissolve 5 mg (MW ~523.6 g/mol ) in ~955 µL DMSO for a 10 mM stock.[1]
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C or -80°C. Protect from light. Avoid repeated freeze-thaw cycles.[1]
Detailed Experimental Protocol
AMC Standard Curve (Calibration)
Objective: Convert Relative Fluorescence Units (RFU) to molar concentration of product formed.
-
Preparation: Prepare a serial dilution of free AMC in the Assay Buffer (range: 0 µM to 10 µM).[1]
-
Plating: Add 100 µL of each standard to the plate (in duplicate or triplicate).
-
Measurement: Read fluorescence (Ex 365 nm / Em 455 nm) at the same gain/sensitivity settings as the kinetic assay.
-
Analysis: Plot RFU vs. [AMC] (µM). Calculate the slope (RFU/µM). This is your Conversion Factor (
) .
Enzyme Kinetic Assay ( and Determination)
Objective: Determine the kinetic parameters of the enzyme for this compound.
-
Enzyme Preparation: Dilute the enzyme to a working concentration (typically 1 nM – 100 nM) in Assay Buffer.[1] Keep on ice.
-
Substrate Preparation: Prepare a 2X serial dilution of this compound in Assay Buffer.
-
Note: Keep the final DMSO concentration constant (e.g., < 2%) across all wells to avoid solvent effects.[1]
-
Range: 0 µM to 200 µM (depending on expected
).
-
-
Plate Setup (96-well Black Plate):
-
Blank Wells: 50 µL Assay Buffer + 50 µL Substrate (at each concentration).
-
Reaction Wells: 50 µL Enzyme Solution + 50 µL Substrate (at each concentration).
-
-
Initiation: Add the substrate last to initiate the reaction.[1]
-
Readout: Immediately place in a fluorescence microplate reader pre-heated to the assay temperature (e.g., 25°C or 37°C).
Data Analysis & Calculations
Initial Velocity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) Calculation[1]
-
Background Correction: Subtract the RFU of the Blank wells (substrate only) from the Reaction wells to correct for slow autohydrolysis.
-
Slope Determination: Plot RFU vs. Time (min) for the linear portion of the curve (typically the first 5–10 minutes).[1] Calculate the slope (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Conversion: Convert the slope to velocity (
) using the Conversion Factor ( ) from the standard curve:
Michaelis-Menten Fitting
Plot
-
: Maximum velocity of the enzyme at saturating substrate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
: The Michaelis constant; substrate concentration atngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (indicates affinity). -
: Turnover number (
). Calculated as: (Ensure is in M/sec and is in M).
Catalytic Efficiency
Calculate the specificity constant to compare this compound against other substrates:
Troubleshooting & Critical Considerations
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate autohydrolysis or impurity.[1] | Use fresh stock; store in dry DMSO; subtract blank wells rigorously.[1] |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability.[1] | Use less enzyme; measure initial velocity ( |
| Inner Filter Effect | High substrate concentration absorbs excitation light. | Keep |
| Precipitation | Hydrophobic Cbz group causing aggregation. | Ensure DMSO is present (1-5%); add non-ionic detergent (0.01% Tween-20 or Triton X-100).[1] |
| No Activity | Wrong Enzyme or pH.[1] | Verify enzyme activity with a positive control (e.g., Suc-LLVY-AMC); check pH compatibility.[1] |
Reaction Mechanism Diagram
The following diagram details the chemical transformation during the assay.
Caption: Enzymatic hydrolysis mechanism of this compound releasing fluorescent AMC.
References
-
Harris, J. L., et al. (2000).[1] "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 97(14), 7754-7759.[1] Link[1]
-
Zimmerman, M., et al. (1977).[1] "Sensitive assays for trypsin, trypsin-like enzymes, and elastase."[1] Analytical Biochemistry, 78(1), 47-51.[1] Link
-
Rawlings, N. D., et al. (2018).[1] "The MEROPS database of proteolytic enzymes, their substrates and inhibitors."[1] Nucleic Acids Research, 46(D1), D624-D632.[1] Link[1]
-
Cayman Chemical. "Boc-Lys(Ac)-AMC Product Insert." (Reference for general AMC assay conditions and spectral properties). Link[1]
Sources
Application Note: Enzymatic Cleavage Strategies for the Fluorogenic Substrate Boc-Lys(Cbz)-AMC
Introduction & Mechanistic Principles
Boc-Lys(Cbz)-AMC (N-α-Boc-N-ε-Cbz-L-Lysine-7-amido-4-methylcoumarin) is a highly specialized, dual-protected fluorogenic substrate. While standard AMC-conjugated basic amino acids are heavily utilized for profiling trypsin-like proteases, the structural ingenuity of this compound lies in its engineered steric and electronic modifications.
As a Senior Application Scientist, it is critical to understand the causality behind its design:
-
Electronic Masking (Trypsin Resistance): The N-ε-carboxybenzyl (Cbz or Z) group neutralizes the innate positive charge of the lysine side chain. This completely abolishes the critical salt-bridge formation with the Asp residue in the S1 binding pocket of trypsin-like serine proteases, rendering the substrate strictly resistant to trypsin[1].
-
Steric Bulking (Chymotrypsin-like Targeting): The addition of the aromatic Cbz moiety transforms the slender lysine side chain into a pseudo-hydrophobic, bulky residue. This extended hydrophobic topology perfectly complements the S1 pockets of chymotrypsin-like endopeptidases (such as the β5 subunit of the 20S proteasome)[1].
-
Coupled-Assay Dynamics: Because the intact substrate is trypsin-resistant, it serves as a self-validating reporter for [2]. Once the Cbz group is removed, the unmasked lysine is rapidly cleaved by a secondary coupling enzyme (Trypsin) to release the fluorophore.
Dual Enzymatic Cleavage Pathways
The cleavage of this compound can be executed via two distinct experimental pathways depending on the target enzyme class.
Fig 1: Dual enzymatic cleavage pathways for this compound yielding fluorescent AMC.
Experimental Protocols
Protocol A: Direct Kinetic Assay for Chymotrypsin-Like Proteases
This pathway measures the direct endopeptidase cleavage of the amide bond between the protected lysine and the AMC leaving group.
Reagents Required:
-
Substrate Stock: 10 mM this compound in anhydrous DMSO.
-
Assay Buffer: 50 mM HEPES, 10 mM NaCl, 1 mM EDTA, pH 7.5.
-
Enzyme: Purified 20S Proteasome or Chymotrypsin.
Step-by-Step Methodology:
-
Preparation: Dilute the target enzyme in Assay Buffer to a working concentration (e.g., 2 nM for 20S proteasome).
-
Plate Setup: Add 90 µL of the Enzyme Working Solution to the wells of a black, flat-bottom 96-well microplate. Include a blank well containing 90 µL of Assay Buffer only.
-
Initiation: Dilute the substrate stock in Assay Buffer to 500 µM. Add 10 µL of this diluted substrate to each well to initiate the reaction (Final substrate concentration = 50 µM).
-
Data Acquisition: Immediately transfer the plate to a fluorescence microplate reader. Monitor the kinetic release of free AMC at Ex = 380 nm / Em = 460 nm at 37°C for 30–60 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.
Protocol B: Sequential Coupled Assay for Cbz-Deprotecting Enzymes
This assay is designed for enzymes that specifically hydrolyze the Cbz protecting group, such as Penicillin G Acylase (PGA) or Cbz-ases isolated from [3].
Note: A sequential approach is strictly required. Mixing Trypsin and the primary Cbz-ase simultaneously will result in the proteolytic degradation of the Cbz-ase by Trypsin, yielding false-negative results.
Reagents Required:
-
Primary Buffer: 50 mM Potassium Phosphate, pH 7.0.
-
Secondary Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Coupling Enzyme: 10 µg/mL Bovine Trypsin in Secondary Buffer.
Step-by-Step Methodology:
-
Primary Deprotection: In a microcentrifuge tube, combine 10 µg of the target Cbz-ase with 50 µM this compound in 50 µL of Primary Buffer.
-
Incubation: Incubate the mixture at 30°C for 45 minutes to allow complete removal of the Cbz group, generating the Boc-Lys-AMC intermediate.
-
Secondary Cleavage: Transfer the 50 µL reaction to a black 96-well plate. Add 50 µL of the Trypsin Working Solution to the well. The excess Trypsin will instantly cleave the unmasked Boc-Lys-AMC.
-
Signal Acquisition: Incubate for 15 minutes at 37°C. Read the endpoint fluorescence at Ex = 380 nm / Em = 460 nm . The fluorescence intensity is directly proportional to the primary Cbz-ase activity.
Cross-Reactivity and Data Interpretation
To ensure assay trustworthiness, it is vital to understand the cross-reactivity profile of this compound across different enzyme classes. The table below summarizes expected cleavage outcomes based on structural causality.
Table 1: Cross-Reactivity and Cleavage Profiles of this compound
| Enzyme Class | Specific Enzyme Example | Cleavage Pathway | Expected AMC Release | Mechanistic Rationale |
| Trypsin-like Serine Proteases | Bovine Trypsin | None | Negative | S1 pocket requires a free ε-amine to form a salt bridge; blocked by Cbz. |
| Chymotrypsin-like Proteases | 20S Proteasome (β5) | Direct Endopeptidase | Positive | Bulky Cbz group mimics large hydrophobic residues (Tyr/Phe), fitting the S1 pocket. |
| Cbz-Deprotecting Enzymes | Cbz-ase / PGA | Coupled (requires Trypsin) | Positive | Removes Cbz, unmasking the basic Lys side chain for secondary Trypsin cleavage. |
| Histone Deacetylases (HDACs) | HDAC1, SIRT1 | None | Negative | Specific for short/long-chain acyl groups (e.g., acetyl, succinyl), unable to hydrolyze carbamates (Cbz). |
References
3.[3] Title: Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Application Note: High-Throughput Screening of Serine Protease Inhibitors Using Boc-Lys(Cbz)-AMC
Introduction: The Imperative for Robust Protease Inhibition Assays
Serine proteases, a ubiquitous class of enzymes crucial to physiological processes ranging from digestion to blood coagulation and apoptosis, are significant targets in drug discovery. Dysregulation of their activity is implicated in numerous pathologies, including inflammatory diseases, cancer, and cardiovascular disorders. Consequently, the identification of potent and selective inhibitors for these enzymes is a cornerstone of modern therapeutic development.
This guide provides an in-depth overview of the application of the fluorogenic substrate Nα-Boc-Nε-Cbz-L-Lysine 7-Amido-4-methylcoumarin (Boc-Lys(Cbz)-AMC) for the development of robust, high-throughput screening (HTS) assays to identify and characterize inhibitors of trypsin-like serine proteases. These proteases preferentially cleave peptide bonds at the carboxyl side of basic amino acid residues like lysine and arginine. We will move beyond a simple recitation of steps to explain the underlying principles and critical considerations that ensure data integrity and experimental success.
The Scientific Principle: Fluorogenic Cleavage of this compound
The assay's mechanism is predicated on the principle of fluorescence quenching and de-quenching. The this compound substrate consists of a lysine residue, whose α-amino and ε-amino groups are protected by tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups respectively, linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its intact, conjugated form, the fluorescence of the AMC moiety is quenched. Upon introduction of a trypsin-like serine protease, the enzyme recognizes the lysine residue and catalytically hydrolyzes the amide bond between the lysine's carboxyl group and the amine of AMC. This cleavage event liberates the free AMC molecule, which is highly fluorescent. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity.[1][2][3]
The core reaction is as follows:
This compound (Non-fluorescent) + Trypsin-like Protease → Boc-Lys(Cbz)-OH + Free AMC (Highly Fluorescent)
The introduction of a potential inhibitor will slow down or halt this reaction, resulting in a reduced rate of fluorescence increase. This provides a sensitive and continuous readout for quantifying enzyme inhibition.
Caption: Mechanism of this compound cleavage and inhibition.
Part 1: Foundational Assay Development
Before initiating a large-scale inhibitor screen, it is critical to establish optimal assay conditions. This foundational work ensures the assay is robust, reproducible, and sensitive enough to detect genuine inhibition.
Reagent Preparation and Handling
-
Substrate Stock Solution (10 mM): this compound is poorly soluble in aqueous buffers. Therefore, a concentrated stock solution should be prepared in an organic solvent.
-
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power and compatibility with most enzymatic assays at low final concentrations (<1%).
-
Procedure: Dissolve the required mass of this compound in anhydrous, high-purity DMSO to a final concentration of 10 mM. Vortex thoroughly.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can lead to substrate degradation and precipitation.
-
-
Enzyme Stock Solution (e.g., 1 mg/mL Trypsin):
-
Rationale: Enzymes should be stored in conditions that maintain their stability and activity. For trypsin, a slightly acidic buffer prevents autolysis.
-
Procedure: Prepare the stock solution in a buffer such as 1 mM HCl.
-
Storage: Aliquot and store at -80°C for long-term stability. For daily use, keep a working dilution on ice.
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):
-
Tris-HCl: Provides a stable buffering capacity at the optimal pH for trypsin activity. The optimal pH for trypsin is typically between 7.5 and 8.5.[4][5][6][7]
-
CaCl₂: Calcium ions are crucial cofactors for trypsin. They bind to a specific calcium-binding loop, stabilizing the enzyme's conformation, increasing its thermal stability, and enhancing its catalytic activity.[8][9][10] This is essential for maintaining consistent enzyme performance throughout the experiment.
-
pH 8.0: This pH represents a consensus optimum for trypsin activity, ensuring the catalytic residues in the active site (the catalytic triad) are in the correct ionization state for efficient catalysis.[4][11]
-
Determining Optimal Enzyme and Substrate Concentrations
To ensure the assay operates under conditions of initial velocity (i.e., the rate is linear and substrate is not depleted), the concentrations of both enzyme and substrate must be optimized. The goal is to use a substrate concentration around its Michaelis-Menten constant (Kₘ) and the lowest enzyme concentration that yields a robust and linear signal over the desired time course.
-
Enzyme Titration:
-
Prepare serial dilutions of the enzyme in assay buffer.
-
Add a fixed, saturating concentration of this compound (e.g., 100 µM) to each well of a 96-well black plate.
-
Initiate the reaction by adding the different enzyme concentrations.
-
Monitor fluorescence increase over time (e.g., every minute for 30-60 minutes) at Ex/Em wavelengths of ~350/440 nm.
-
Plot the initial reaction rate (linear portion of the fluorescence curve) against enzyme concentration. Select a concentration from the linear range of this plot that gives a strong signal without being excessive.
-
-
Substrate Titration (Kₘ Determination):
-
Use the optimized enzyme concentration determined above.
-
Prepare serial dilutions of the this compound substrate in assay buffer, typically ranging from 0.1 to 10 times the expected Kₘ.
-
Initiate the reaction by adding the enzyme.
-
Measure the initial velocity for each substrate concentration.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. For inhibitor screening, using a substrate concentration equal to or slightly below the Kₘ is often ideal as it provides good sensitivity for competitive inhibitors.[12]
-
Part 2: Protocol for High-Throughput Inhibitor Screening
This protocol is designed for a 96-well or 384-well plate format, suitable for HTS campaigns.
Assay Plate Setup
It is critical to include proper controls on every plate to ensure data validity and allow for accurate normalization.
-
Test Wells: Enzyme + Substrate + Test Compound
-
Positive Control (100% Activity): Enzyme + Substrate + Vehicle (e.g., DMSO)
-
Negative Control (0% Activity/High Inhibition): Enzyme + Substrate + Known Potent Inhibitor (e.g., Aprotinin)
-
Blank (No Enzyme): Substrate + Assay Buffer + Vehicle
Step-by-Step Experimental Protocol
-
Compound Plating: Dispense 1 µL of test compounds (dissolved in DMSO) and controls into the appropriate wells of a black, opaque 96-well microplate.
-
Enzyme Addition: Add 50 µL of the working enzyme solution (at 2X the final desired concentration, diluted in assay buffer) to all wells except the "Blank" wells. To the "Blank" wells, add 50 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at the assay temperature (e.g., 37°C).
-
Causality: This step allows the test compounds to bind to the enzyme and reach equilibrium before the substrate is introduced, which is particularly important for time-dependent or slow-binding inhibitors.
-
-
Reaction Initiation: Add 50 µL of the this compound working solution (at 2X the final desired concentration, e.g., 2x Kₘ, diluted in assay buffer) to all wells to initiate the reaction. The total reaction volume is now 100 µL.
-
Kinetic Measurement: Immediately place the plate into a fluorescence plate reader pre-set to the assay temperature. Measure the fluorescence intensity (Ex: ~350 nm, Em: ~440 nm) every 60 seconds for 30-60 minutes.
Sources
- 1. pnas.org [pnas.org]
- 2. Use of fluorogenic substrates to visualize trypsin and chymotrypsin inhibitors after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE [scirp.org]
- 5. Optimum pH for enzyme Trypsin is A 59 B 46 C 8 D 7 class 10 biology CBSE [vedantu.com]
- 6. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Ca2+ on catalytic activity and conformation of trypsin and alpha-chymotrypsin in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jascoinc.com [jascoinc.com]
Application Note: Site-Specific Incorporation of C-Terminal Fluorogenic Lysine Reporters Using Boc-Lys(Cbz)-AMC
Executive Summary & Chemical Rationale
The development of highly sensitive fluorogenic assays for trypsin-like serine proteases (e.g., the 26S proteasome, coagulation factors, and cathepsins) relies heavily on the site-specific incorporation of 7-amino-4-methylcoumarin (AMC) at the P1 position of peptide substrates [1].
However, synthesizing these substrates presents a severe chemical bottleneck: the 7-amino group of AMC is an aniline derivative whose lone pair is highly delocalized into the electron-withdrawing coumarin ring system. This renders AMC an exceptionally poor nucleophile. Attempting to couple AMC directly to the C-terminus of a fully assembled peptide—whether on-resin or in solution—requires harsh coupling conditions (e.g., POCl₃ or massive excesses of HATU) that inevitably lead to extensive C-terminal epimerization (racemization) via oxazolone formation, chain cleavage, and abysmal yields [2].
The Solution: To circumvent this, Senior Application Scientists employ a "bottom-up" synthetic strategy using the pre-formed building block Boc-Lys(Cbz)-AMC . By starting with the AMC moiety already conjugated to the lysine residue under highly controlled conditions, researchers can achieve the site-specific incorporation of the fluorogenic reporter without risking the stereochemical integrity of the peptide chain.
Mechanistic Causality: Orthogonal Protection Strategy
The success of this compound as a foundational building block relies on its orthogonal protection scheme, which dictates the causality of every downstream experimental choice:
-
The
-Amine (Boc-Protected): The tert-butyloxycarbonyl (Boc) group is highly acid-labile. It can be cleanly removed using Trifluoroacetic Acid (TFA), exposing a highly reactive primary amine for subsequent N-to-C (reverse) or standard C-to-N peptide elongation. -
The
-Amine (Cbz-Protected): The carboxybenzyl (Cbz or Z) group is stable to TFA but labile to catalytic hydrogenation (H₂/Pd-C) or strong acids (HF). This ensures the lysine side-chain remains completely inert during peptide coupling, preventing catastrophic branching or polymerization. -
The AMC Amide Bond: Stable to both TFA and catalytic hydrogenation, ensuring the fluorophore remains intact throughout the synthetic workflow.
Synthetic Workflow
Fig 1: Solution-phase synthesis of fluorogenic substrates using this compound.
Quantitative Advantage of the Building Block Strategy
The empirical data strongly supports the use of pre-formed this compound over late-stage AMC functionalization. The table below summarizes the kinetic and yield advantages observed during the synthesis of a standard tripeptide substrate (e.g., Boc-Leu-Arg-Lys-AMC).
| Synthetic Parameter | Direct AMC Coupling to Full Peptide | Pre-formed this compound Strategy |
| Coupling Efficiency | < 15% (due to deactivated aniline) | > 95% (standard |
| C-Terminal Racemization | High (> 20% D-enantiomer formed) | Negligible (< 1%) |
| Purification Complexity | High (complex side-product profile) | Low (clean step-wise intermediates) |
| Overall Isolated Yield | 2% - 5% | 60% - 75% |
Step-by-Step Experimental Protocol
This protocol details the solution-phase elongation of this compound. Every phase includes a self-validating checkpoint to ensure system integrity before proceeding.
Phase 1: Boc Deprotection (Activation of the -Amine)
-
Preparation: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous Dichloromethane (DCM).
-
Cleavage: Slowly add 10 mL of Trifluoroacetic Acid (TFA) while stirring at 0°C. Remove the ice bath and stir at room temperature for 30 minutes.
-
Causality: The 0°C initiation prevents exothermic degradation of the AMC moiety, while the 50% TFA concentration ensures rapid, quantitative Boc removal without prematurely cleaving the Cbz group.
-
-
Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting oil with 20 mL of ice-cold diethyl ether to precipitate the product. Centrifuge and decant the ether.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The appearance of a dark purple spot confirms the presence of the free primary amine (H-Lys(Cbz)-AMC trifluoroacetate salt).
Phase 2: Peptide Coupling (Site-Specific Elongation)
-
Activation: In a flame-dried flask, dissolve 1.2 mmol of the next amino acid (e.g., Boc-Ala-OH) and 1.2 mmol of HATU in 10 mL of anhydrous DMF. Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.
-
Causality: HATU is utilized over standard carbodiimides (like DCC) because it forms a highly reactive 7-azabenzotriazole active ester, which drives the coupling reaction to completion rapidly, minimizing any chance of epimerization at the incoming amino acid's
-carbon [3].
-
-
Coupling: Add the H-Lys(Cbz)-AMC salt (1.0 mmol) dissolved in 5 mL of DMF to the activated mixture. Stir for 2 hours at room temperature.
-
Workup: Dilute with 50 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% citric acid (2x), saturated NaHCO₃ (2x), and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate.
-
Self-Validation Checkpoint: Analyze via LC-MS. The mass spectrum must show the calculated [M+H]⁺ peak for the elongated intermediate, with no unreacted H-Lys(Cbz)-AMC remaining.
Phase 3: Global Deprotection (Cbz Removal)
-
Hydrogenation: Dissolve the purified intermediate in 15 mL of Methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).
-
Reaction: Purge the flask with Argon, then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature for 4 hours.
-
Causality: Catalytic hydrogenation is selected over strong acid cleavage (like HF) because it cleanly removes the Cbz group from the lysine
-amine without risking acid-catalyzed hydrolysis of the sensitive AMC amide bond.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess Methanol. Concentrate the filtrate.
-
Self-Validation Checkpoint: Perform a fluorometric baseline check. The intact substrate should exhibit minimal fluorescence at 445 nm (Ex: 345 nm). A high baseline indicates premature cleavage of the AMC group during synthesis.
Phase 4: Functional Validation (Protease Assay)
To validate the site-specific incorporation and functional integrity of the synthesized substrate:
-
Prepare a 10 mM stock of the final H-AA-Lys-AMC substrate in DMSO.
-
Dilute to 50 µM in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
-
Introduce the target protease (e.g., Trypsin, 10 nM).
-
Monitor the real-time release of free AMC using a microplate reader (Excitation: 345 nm, Emission: 445 nm). The enzymatic cleavage of the amide bond relieves the internal quenching, resulting in a robust, quantifiable fluorescent signal[1].
References
-
Zimmerman, M., Yurewicz, E., & Patel, G. (1976). A new fluorogenic substrate for chymotrypsin. Analytical Biochemistry, 70(1), 258-262. [Link]
-
Harris, J. L., Peterson, E. P., Hudig, D., Sindhu, P., & Craik, C. S. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]
Application of Boc-Lys(Cbz)-AMC in Drug Discovery: A Fluorogenic Probe for Protease Activity
[1]
Abstract
This compound (t-Butyloxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysine-4-methylcoumaryl-7-amide) is a specialized fluorogenic substrate used to monitor the activity of proteases with specificity for bulky, hydrophobic residues at the P1 position.[1] Unlike standard lysine-based substrates (e.g., Boc-Lys-AMC) which target trypsin-like enzymes, the addition of the Carbobenzyloxy (Cbz or Z) group to the
Introduction & Mechanism of Action
Chemical Structure and Properties[1]
-
Compound Name: this compound[1]
-
Core Residue: Lysine (Lys, K)[1]
-
N-terminal Protection: t-Butyloxycarbonyl (Boc) – Increases lipophilicity and prevents aminopeptidase degradation.[1]
-
Side Chain Modification: Carbobenzyloxy (Cbz/Z) on the
-amine.[1] This is the critical feature; it neutralizes the basicity of the lysine side chain, creating a bulky, hydrophobic "pseudo-phenylalanine" or "pseudo-leucine" analog.[1] -
Cleavage Site: The amide bond between the C-terminus of Lys(Cbz) and the amine of AMC.[1]
Enzymatic Mechanism
The assay relies on the specific hydrolysis of the amide bond by the target protease.[1]
-
Intact Substrate: In its conjugated form, the AMC fluorophore is quenched (low fluorescence) due to the electron-withdrawing effect of the amide linkage.[1]
-
Enzymatic Cleavage: The protease recognizes the P1 Lys(Cbz) residue.[1] The active site serine or cysteine nucleophile attacks the carbonyl carbon, cleaving the bond.[1]
-
Signal Generation: Free AMC is released.[1] Upon excitation at 360-380 nm , free AMC emits a strong blue fluorescence at 440-460 nm .[1] The increase in fluorescence intensity is directly proportional to enzyme activity.[1]
Target Specificity
Due to the Cbz-protected side chain, This compound is NOT a substrate for Trypsin or Plasmin (which require a positively charged P1).[1] Instead, it targets:
-
Chymotrypsin-like Serine Proteases: Enzymes that prefer large hydrophobic residues (Phe, Tyr, Trp, Leu) at P1.[1]
-
Cysteine Cathepsins (e.g., Cathepsin L, Cathepsin B): These enzymes often accommodate bulky hydrophobic groups in the S1 pocket.[1]
-
Calpains: Calcium-dependent cysteine proteases with preference for hydrophobic residues.[1]
Experimental Workflow: Protocol Design
Materials & Reagents[1]
-
Substrate: this compound (Solid, store at -20°C, desiccated).[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, PCR grade.[1]
-
Assay Buffer:
-
Enzyme: Purified Protease (e.g., Chymotrypsin, Cathepsin L).[1]
-
Inhibitor Control: Specific inhibitor (e.g., Chymostatin, E-64) for validation.[1]
-
Standard: 7-Amino-4-methylcoumarin (AMC) standard for calibration.[1]
Stock Solution Preparation[1]
-
Calculate Mass: MW of this compound is approx. 600-650 Da (Verify exact MW on CoA).[1]
-
Dissolve: Prepare a 10 mM or 20 mM stock solution in 100% DMSO.
-
Storage: Aliquot into small volumes (e.g., 20-50 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Assay Protocol (96-well Format)
Step 1: Enzyme Preparation Dilute the enzyme in Assay Buffer to a concentration 2X the desired final concentration.[1] (Typical final conc: 1–50 nM, depending on specific activity).[1]
Step 2: Substrate Preparation Dilute the 10 mM DMSO stock into Assay Buffer to prepare a 2X Working Solution (e.g., 100 µM, for a final conc of 50 µM).[1]
-
Critical: Keep DMSO concentration < 5% in the final reaction (typically < 1% is preferred).[1]
Step 3: Reaction Setup
| Component | Volume (µL) | Final Conc. |
|---|---|---|
| Assay Buffer (or Inhibitor) | 50 | - |
| Enzyme Solution (2X) | 25 | 1X |
| Incubate (10-15 min at RT) | - | - |
| Substrate Solution (2X) | 25 | 10-100 µM |
| Total Volume | 100 | - |[1]
Step 4: Measurement (Kinetic Mode)
Data Analysis & Visualization
Kinetic Analysis
Calculate the initial velocity (
Inhibitor Screening (IC50)
Plot % Activity vs. log[Inhibitor] to determine IC50.[1]
Assay Validation (Z-Factor)
For HTS, calculate the Z-factor using positive (enzyme + substrate) and negative (no enzyme) controls.[1]
-
Target: Z > 0.5 indicates a robust assay.[1]
Workflow Diagram
Caption: Schematic of the enzymatic hydrolysis of this compound and signal generation.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background | Free AMC in stock; Autofluorescence of compounds.[1] | Check substrate purity. Use a "No Enzyme" control for background subtraction.[1] |
| Low Signal | Enzyme inactive; Wrong pH; Substrate insolubility.[1] | Verify enzyme activity with a standard substrate.[1] Check pH compatibility. Ensure DMSO < 5%. |
| Non-Linear Kinetics | Substrate depletion; Enzyme instability; Inner filter effect.[1] | Reduce enzyme concentration.[1] Add BSA (0.1%) or detergent (0.01% Tween-20) to stabilize enzyme.[1] |
| Inhibition Interference | Compound fluorescence; Aggregation.[1] | Check for compound autofluorescence at 460 nm.[1] Add detergent to prevent aggregation-based inhibition.[1] |
Critical Note on Specificity
This compound is distinct from:
-
Boc-Lys(Ac)-AMC: Used for Histone Deacetylase (HDAC) assays (requires a two-step reaction with Trypsin).[1]
-
Z-Lys-AMC (or Boc-Lys-AMC): Used for Plasmin/Trypsin (requires a free, charged lysine side chain).[1]
-
Boc-Val-Leu-Lys-AMC: A specific Plasmin substrate.[1]
Verification: Always confirm the specific protease target's preference for hydrophobic P1 residues before using this compound.[1] If the target is a Trypsin-like enzyme (cleaving after basic residues), this substrate will NOT work efficiently.[1]
References
-
Harris, J. L., et al. (2000).[1] "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 97(14), 7754-7759.[1] Link[1]
-
Zimmerman, M., et al. (1977).[1] "Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates."[1] Analytical Biochemistry, 78(1), 47-51.[1] Link
-
Rawlings, N. D., et al. (2018).[1] "The MEROPS database of proteolytic enzymes, their substrates and inhibitors."[1] Nucleic Acids Research, 46(D1), D624-D632.[1] Link
-
Cayman Chemical. (n.d.).[1] "Boc-Lys(Ac)-AMC Product Information." (Cited for structural comparison of Lys-AMC derivatives).[1] Link
-
Sigma-Aldrich. (n.d.).[1] "Fluorogenic Substrates for Protease Assays." Link
(Note: While specific literature on "this compound" is rare compared to "Z-Phe-Arg-AMC", the references above provide the foundational methodology for AMC-based protease assays and substrate specificity profiling.)
Troubleshooting & Optimization
Technical Support Center: Boc-Lys(Cbz)-AMC Deprotection Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis and deprotection of fluorogenic protease substrates.
The molecule Boc-Lys(Cbz)-AMC presents a unique synthetic challenge. It contains an acid-labile
This guide provides field-proven causality, diagnostic data, and self-validating protocols to ensure complete deprotection without compromising your fluorophore.
Diagnostic Data: Deprotection Reagent Compatibility
Before modifying your workflow, consult the compatibility matrix below. The primary cause of substrate failure is the misapplication of catalytic hydrogenation, which destroys the AMC fluorophore.
| Protecting Group | Standard Cleavage Reagent | Impact on AMC Fluorophore | Recommended Action for this compound |
| Boc | 20–50% TFA in DCM | Safe (Stable to TFA) | Use 50% TFA or 3M HCl/EtOAc to overcome steric hindrance. |
| Cbz (Z) | CRITICAL RISK: Reduces C3-C4 double bond, quenching fluorescence. | AVOID. Do not use catalytic hydrogenation. | |
| Cbz (Z) | 33% HBr in AcOH | Safe (Stable to strong acid) | RECOMMENDED. Cleaves Cbz via |
| Cbz (Z) | TFMSA / TFA | Safe (Stable to strong acid) | Alternative to HBr if halide salts are undesirable. |
Troubleshooting FAQs
Q1: I treated this compound with 20% TFA in DCM for 30 minutes, but LC-MS shows incomplete Boc removal. Why?
Causality: While the Boc group is highly acid-labile[2], the bulky, hydrophobic nature of the AMC fluorophore combined with the Cbz group often induces severe substrate aggregation in non-polar solvents like Dichloromethane (DCM). This aggregation limits the accessibility of the acid to the
Q2: I attempted global deprotection by removing the Cbz group using standard catalytic hydrogenation (
Q3: If catalytic hydrogenation destroys the AMC fluorophore, how can I achieve complete global deprotection (removing both Boc and Cbz)?
Causality: To preserve the coumarin double bond, you must avoid reductive conditions entirely. Instead, utilize strong acidic cleavage that operates via an
Mechanistic & Workflow Visualizations
Workflow for this compound deprotection highlighting the risk of AMC reduction.
Mechanistic pathway showing the unwanted reduction of the AMC coumarin ring during hydrogenolysis.
Validated Experimental Protocols
Protocol A: Complete Selective Boc Deprotection (Yields H-Lys(Cbz)-AMC • HCl)
Use this protocol to extend the peptide chain at the N-terminus while keeping the side-chain protected.
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal volume of anhydrous Ethyl Acetate (EtOAc) in a round-bottom flask.
-
Acidification: Place the flask in an ice bath (0 °C) and slowly add 10 volumes of 3M HCl in EtOAc.
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 1.5 to 2 hours. The product will gradually precipitate as a white solid, driving the reaction to completion.
-
Self-Validation (LC-MS): Pull a 5
L aliquot, dilute in Methanol, and inject into the LC-MS.-
Expected Starting Material:
538.2 -
Expected Product:
438.2 -
Action: If
538.2 persists, continue stirring for an additional 30 minutes.
-
-
Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether (3 × 15 mL) to remove organic impurities.
-
Drying: Centrifuge, decant the ether, and dry the H-Lys(Cbz)-AMC hydrochloride pellet under a high vacuum overnight.
Protocol B: Safe Global Deprotection (Yields H-Lys-AMC • 2HBr)
Use this protocol to remove both Boc and Cbz simultaneously without destroying the AMC fluorophore.
-
Preparation: Place this compound (1.0 eq) in a round-bottom flask equipped with a drying tube (to prevent moisture ingress).
-
Acid Cleavage: Add 33% HBr in Acetic Acid (approx. 10 mL per gram of peptide) at room temperature.
-
Reaction: Stir vigorously for exactly 45–60 minutes. Caution: Prolonged exposure (>1.5 hours) to strong acids can lead to unwanted side reactions; strict timekeeping is required.
-
Self-Validation (LC-MS): Pull a micro-aliquot and check the mass.
-
Expected Target:
304.2 -
Critical Check: Ensure there is no peak at
306.2 (which would indicate AMC reduction, though impossible under these non-reductive conditions).
-
-
Precipitation: Pour the reaction mixture dropwise into a large excess of ice-cold diethyl ether (10× the reaction volume). The fully deprotected H-Lys-AMC dihydrobromide salt will immediately precipitate.
-
Washing: Centrifuge and wash the precipitate three times with fresh cold ether to thoroughly extract residual acetic acid and the benzyl bromide byproduct.
-
Final Polish: Dissolve the pellet in MS-grade water/acetonitrile and lyophilize to yield the pure, highly fluorescent substrate.
References
-
[3] Title: Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. Source: ChemMedChem / Radboud Repository. URL:
-
[2] Title: Amino Acid-Protecting Groups. Source: Chemical Reviews - ACS Publications. URL:
-
[1] Title: EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity. Source: Google Patents. URL:
Sources
How to improve the signal-to-noise ratio in Boc-Lys(Cbz)-AMC assays
A Guide to Improving Signal-to-Noise Ratio for Robust and Reliable Data
Welcome to the technical support center for fluorogenic protease assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to diagnose and solve challenges in your experiments. This guide focuses on one of the most common hurdles in assays utilizing the Boc-Lys(Cbz)-AMC substrate: achieving a high signal-to-noise ratio (S/N). A robust S/N is the cornerstone of sensitive and reproducible data, whether for enzyme characterization or high-throughput screening.
This document is structured to help you quickly identify the root cause of a poor S/N ratio and implement effective solutions.
Understanding the Assay Principle
The this compound assay is a fluorescence-based method used to measure the activity of enzymes, primarily trypsin-like serine proteases, that recognize and cleave specific peptide sequences.[1] The substrate, Nα-t-Boc-Nε-Cbz-L-lysine 7-amido-4-methylcoumarin, is intrinsically non-fluorescent. Upon enzymatic cleavage at the lysine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released.[2] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.
The key to a successful assay lies in maximizing the fluorescence signal generated by enzymatic activity while minimizing all other sources of fluorescence and variability, which constitute the background and noise.
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low S/N ratio is the most common failure mode in this assay. It can manifest as high data variability or the inability to detect low levels of enzyme activity. The first step in troubleshooting is to determine whether the problem is a low signal or a high background .
Caption: A logical workflow for diagnosing the cause of a poor S/N ratio.
Question 1: Why is my background fluorescence so high?
High background is often the primary culprit for a poor S/N ratio. It effectively masks the real signal generated by your enzyme. This can arise from several sources.
Answer:
High background fluorescence can be attributed to three main causes: substrate autohydrolysis, intrinsic fluorescence from assay components (autofluorescence), and contaminated reagents.
A. Substrate Instability and Autohydrolysis
-
The Cause: The this compound substrate, like many fluorogenic substrates, can undergo spontaneous hydrolysis in aqueous solutions, especially at non-neutral pH or elevated temperatures. This releases free AMC, creating a high background signal before the enzyme is even added.
-
Diagnosis & Solution:
-
Run a "Substrate Only" Control: Incubate the substrate in your assay buffer under the exact same conditions as your experiment (time, temperature, plate) but without any enzyme.
-
Monitor Fluorescence: If you observe a significant, time-dependent increase in fluorescence, your substrate is likely hydrolyzing.
-
Mitigation Strategy:
-
Prepare Fresh Substrate: Always prepare the substrate stock solution fresh in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C, protected from light.[3][4] Avoid repeated freeze-thaw cycles.[5]
-
pH Optimization: If possible, perform the assay at or near neutral pH (7.0-7.5), as extreme pH values can accelerate hydrolysis.[6]
-
Minimize Incubation Time: Add the substrate to the wells immediately before starting the reaction with the enzyme.
-
-
B. Autofluorescence of Assay Components
-
The Cause: Many biological molecules and buffer components possess native fluorescence (autofluorescence).[7][8][9] Common culprits include phenol red in cell culture media, Fetal Bovine Serum (FBS), and some complex biological buffers.[10][11] Test compounds, especially aromatic compounds, can also be a major source of background.
-
Diagnosis & Solution:
-
Systematic Component Check: Measure the fluorescence of each individual component of your assay buffer at the AMC excitation/emission wavelengths (typically ~355 nm / 460 nm).[2][3]
-
Run a "Buffer + Compound" Control: If screening compounds, always include a control well with the buffer and the highest concentration of the compound (or its vehicle, e.g., DMSO) to be tested.
-
Mitigation Strategy:
-
Use Purified Reagents: Use high-purity water and buffer salts.
-
Avoid Fluorescent Components: If possible, use phenol red-free media or switch to a simpler buffer system like Tris or HEPES.
-
Select the Right Microplate: Always use black, opaque-walled microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[10]
-
-
| Common Autofluorescent Molecules | Excitation (nm) | Emission (nm) | Overlaps with AMC? |
| NADH | ~340 | ~450 | Yes (High Risk) [8] |
| Tryptophan | ~280 | ~350 | No (Excitation differs)[8] |
| Flavins (FAD) | ~380-490 | ~520-560 | Yes (Moderate Risk) [8] |
| Phenol Red | ~423 (acidic) | >550 | No (Emission differs) |
| Test Compounds | Variable | Variable | Must be tested empirically |
C. Contamination
-
The Cause: Microbial contamination in buffers or reagent stocks can introduce fluorescent compounds or even proteases that cleave the substrate.
-
Diagnosis & Solution:
-
Visual Inspection: Check buffers for any cloudiness.
-
Sterile Technique: Use sterile, filtered buffers and practice good aseptic technique, especially for assays run over extended periods.
-
Question 2: Why is my fluorescent signal too low or absent?
If your background is low but you still have a poor S/N ratio, the problem lies with weak signal generation. This indicates an issue with the enzymatic reaction itself.
Answer:
A low signal points to insufficient enzyme activity. This can be due to problems with the enzyme itself, suboptimal reaction conditions, or incorrect assay setup.
A. Enzyme Inactivity
-
The Cause: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. Proteases can be sensitive to pH, temperature, and repeated freeze-thaw cycles.[12]
-
Diagnosis & Solution:
-
Positive Control: Always include a positive control with a known active batch of the enzyme.
-
Verify Storage: Check that the enzyme has been stored at the recommended temperature and in a suitable buffer, which may require additives like glycerol for stability.
-
Handling: Thaw enzymes on ice and keep them cold until use. Avoid vigorous vortexing, which can cause denaturation.
-
B. Suboptimal Assay Conditions
-
The Cause: Every enzyme has an optimal pH, temperature, and ionic strength for its activity.[13] Deviating from these conditions can drastically reduce the reaction rate. For example, many serine proteases require a slightly alkaline pH for optimal activity.[14]
-
Diagnosis & Solution:
-
pH Profile: Perform the assay across a range of pH values (e.g., 6.5 to 9.0) to determine the optimum for your specific enzyme.
-
Temperature Profile: While higher temperatures can increase activity, they can also decrease enzyme stability and increase substrate hydrolysis.[12] Determine the optimal temperature by testing a range (e.g., 25°C, 30°C, 37°C).
-
Literature Review: Consult the literature for the known optimal conditions for your enzyme of interest.
-
C. Incorrect Substrate or Enzyme Concentration
-
The Cause: Enzyme kinetics are governed by the Michaelis-Menten relationship.[15] If the substrate concentration is too low (far below the Kₘ), the reaction rate will be slow. Conversely, if the enzyme concentration is too low, the signal generated may be indistinguishable from the background.
-
Diagnosis & Solution:
-
Protocol: Determining Optimal Concentrations
-
Enzyme Titration: First, fix the substrate concentration at a level expected to be at or above the Kₘ (e.g., 10-50 µM). Test a dilution series of your enzyme to find a concentration that gives a robust, linear increase in fluorescence over your desired assay time (e.g., 30-60 minutes).
-
Substrate Titration: Using the optimal enzyme concentration determined in the previous step, perform the assay with a range of substrate concentrations (e.g., 0.5 µM to 100 µM).
-
Data Analysis: Plot the initial reaction rate (V₀) against the substrate concentration [S]. This will allow you to estimate the Kₘ and Vₘₐₓ. For routine assays, a substrate concentration of 1-2 times the Kₘ is often a good compromise between signal intensity and substrate cost.
-
-
D. Inner Filter Effect
-
The Cause: At very high concentrations, the substrate or other components in the well can absorb the excitation light before it reaches the focal point of detection, or absorb the emitted light before it reaches the detector.[16][17][18] This phenomenon, known as the inner filter effect (IFE), leads to a non-linear, artificially low signal.[19][20]
-
Diagnosis & Solution:
-
Check Absorbance: Use a spectrophotometer to measure the absorbance of your final assay solution at both the excitation and emission wavelengths. As a rule of thumb, the absorbance should be kept below 0.1 to avoid significant IFE.[16]
-
Reduce Concentrations: If absorbance is too high, the primary solution is to reduce the concentration of the absorbing species (usually the substrate or a colored test compound).
-
Frequently Asked Questions (FAQs)
Q1: What are the correct instrument settings for an AMC-based assay? A: Use an excitation wavelength between 340-360 nm and an emission wavelength between 440-460 nm.[2] It is crucial to optimize the gain setting on your plate reader. Set the gain using a positive control well (with active enzyme after some incubation) to maximize the signal without saturating the detector.[10][21]
Q2: How do I properly subtract the background from my measurements? A: For each plate, you must include a "no-enzyme" control well that contains everything except the enzyme (buffer, substrate, and any test compounds/vehicle). The average fluorescence value from these wells at each time point should be subtracted from all other wells on the plate.
Q3: My assay signal drifts down after an initial increase. What is happening? A: This could be due to several factors:
-
Substrate Depletion: The enzyme has consumed most of the available substrate. This is expected and signifies the end of the linear phase of the reaction.
-
Enzyme Instability: The enzyme is losing activity over the course of the incubation under the assay conditions.
-
Photobleaching: If you are taking continuous readings, excessive exposure to the excitation light can destroy the fluorescent AMC product.[22] Try taking fewer readings over the time course.
Q4: Can I use this substrate for cell-based assays? A: While some AMC-based substrates are cell-permeable, this compound is typically used for in vitro assays with purified enzymes or cell lysates.[3][23] For live-cell assays, you would need to confirm cell permeability and contend with high intracellular autofluorescence.[9][11]
Q5: My results have high well-to-well variability (high %CV). How can I improve this? A: High variability is often caused by inconsistent pipetting, temperature gradients across the microplate, or substrate precipitation. Ensure your pipettes are calibrated, allow the plate to equilibrate to the assay temperature before adding reagents, and visually inspect wells for any signs of precipitate after adding the substrate. Using a higher number of flashes per read on the plate reader can also help average out instrument noise.[10]
References
-
PubChem. (n.d.). Boc-L-Lys(Z)-OMe. National Center for Biotechnology Information. Retrieved from [Link]
-
Yadav, S. K., et al. (2016). Optimization of Serine Protease Purification from Mango (Mangifera indica cv. Chokanan) Peel in Polyethylene Glycol/Dextran Aqueous Two Phase System. Protein & Peptide Letters. Retrieved from [Link]
-
Croce, A. C., & Bottiroli, G. (2014). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. European Journal of Histochemistry. Retrieved from [Link]
-
Edinburgh Instruments. (2021). What is the Inner Filter Effect?. Retrieved from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Gao, Y., et al. (2023). Improving the Thermostability of Serine Protease PB92 from Bacillus alcalophilus via Site-Directed Mutagenesis Based on Semi-Rational Design. MDPI. Retrieved from [Link]
-
Larsen, M. J., et al. (2014). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Journal of Chemical Education. Retrieved from [Link]
-
Faparusi, F. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Retrieved from [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Retrieved from [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Retrieved from [Link]
-
Bitesize Bio. (2024). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]
-
Eigen, M., & Rigler, R. (1994). Sorting single molecules: Application to diagnostics and evolutionary biotechnology. PNAS. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Retrieved from [Link]
-
Cravatt, B. F., & Sorensen, E. J. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology. Retrieved from [Link]
-
KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
- Google Patents. (n.d.). WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
-
FireGene. (2026). Design of Experiments for Protease Assay Optimization. Retrieved from [Link]
-
OracleBio. (2025). Combating Autofluorescence in Multiplex IF Image Analysis. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Optimization of Protease Activity by Bacillus haynesii BK1H Using Response Surface Methodology. Retrieved from [Link]
-
Wharton, C. W. (1974). The assay of the bromelains using N alpha-CBZ-L-lysine p-nitrophenyl ester and N-CBZ-glycine p-nitrophenyl ester as substrates. Analytical Biochemistry. Retrieved from [Link]
-
ResearchGate. (2014). What is the inner filter effect in fluorescence spectroscopy quenching?. Retrieved from [Link]
-
HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Retrieved from [Link]
-
de la Peña, A. M., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. Retrieved from [Link]
Sources
- 1. med.stanford.edu [med.stanford.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Autofluorescence [jacksonimmuno.com]
- 12. mdpi.com [mdpi.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Optimization of Serine Protease Purification from Mango (Mangifera indica cv. Chokanan) Peel in Polyethylene Glycol/Dextran Aqueous Two Phase System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. edinst.com [edinst.com]
- 17. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 18. researchgate.net [researchgate.net]
- 19. static.horiba.com [static.horiba.com]
- 20. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Signal-to-Noise Considerations [evidentscientific.com]
- 23. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]
Addressing poor solubility of Boc-Lys(Cbz)-AMC in aqueous buffers
Technical Support Center: Boc-Lys(Cbz)-AMC Solubility
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this fluorogenic substrate. Here, we provide expert-driven insights and validated protocols to ensure the successful integration of this reagent into your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris, HEPES)?
A1: this compound is a highly hydrophobic molecule, and its poor solubility in aqueous solutions is expected. This is due to the presence of two key nonpolar protecting groups: the tert-Butoxycarbonyl (Boc) group and the Carboxybenzyl (Cbz) group. The Cbz group, in particular, with its benzyl ring, significantly increases the molecule's hydrophobicity, making direct dissolution in water-based buffers practically impossible.[1][2] Fully protected peptides and amino acid derivatives often require organic solvents for initial solubilization.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: The industry-standard solvent for preparing stock solutions of hydrophobic substrates like this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] Dimethylformamide (DMF) is also an excellent alternative.[2] These are highly polar aprotic solvents capable of dissolving a wide range of nonpolar and polar compounds. Always start by dissolving the substrate in a minimal amount of pure organic solvent before any dilution into aqueous buffers.[4]
Q3: I've successfully dissolved the substrate in DMSO, but it precipitates when I add it to my final assay buffer. What's happening and what should I do?
A3: This phenomenon is known as "salting out" or precipitation upon solvent exchange. When the highly concentrated DMSO stock is introduced into the aqueous buffer, the local concentration of the substrate exceeds its solubility limit in the mixed-solvent system, causing it to crash out of solution.
To prevent this, you must add the DMSO stock to the aqueous buffer very slowly, preferably drop-wise, while the buffer is being vortexed or stirred. This ensures rapid dispersal and prevents localized areas of high substrate concentration.[4]
Q4: What is the maximum percentage of DMSO my enzyme or cell-based assay can tolerate?
A4: This is highly dependent on the specific enzyme or cell line. As a general guideline:
-
Enzyme Assays: Most enzymes tolerate up to 5% (v/v) DMSO without significant loss of activity, but some are sensitive to as little as 1%. It is crucial to determine the DMSO tolerance for your specific enzyme.[5]
-
Cell-Based Assays: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. Concentrations above 1% often lead to adverse effects.
Always run a solvent tolerance control experiment by exposing your enzyme or cells to the same final concentrations of DMSO (or other organic solvent) that will be used in the assay, but without the substrate, to quantify any background effects.[6]
Q5: Are there any alternatives to DMSO?
A5: Yes. If your assay is particularly sensitive to DMSO, you can consider other solvents. Dimethylformamide (DMF) has similar solubilizing properties.[2] For some systems, acetonitrile (ACN) or ethanol may work, although they are generally less effective for highly hydrophobic compounds. Newer, bio-compatible solvents like Cyrene™ are also emerging as greener alternatives to DMSO.[3][7] However, any new solvent must be validated for compatibility with your specific assay.
Section 2: In-Depth Troubleshooting and Protocols
This section provides detailed, step-by-step instructions for preparing and using your this compound substrate effectively.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the standard procedure for solubilizing the lyophilized powder.
Objective: To prepare a clear, high-concentration stock solution (e.g., 10-50 mM) of this compound.
Materials:
-
This compound (lyophilized powder)
-
High-purity, anhydrous DMSO or DMF
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect the stability and solubility of the compound.
-
Calculate Volume: Determine the volume of DMSO required to achieve your desired stock concentration. (Molecular Weight of a related compound, Boc-Lys(Z)-OH, is 380.44 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial containing the substrate.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a bright light and a dark background. The solution should be completely clear and free of any visible particulates. If particulates remain, sonication in a water bath for 5-10 minutes can aid dissolution.[8]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store these aliquots tightly sealed at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[9]
Solubility Reference Table
While specific quantitative data for this compound is not widely published, its solubility profile can be inferred from structurally similar compounds like Boc-Lys(Ac)-AMC and general principles for protected peptides.
| Solvent | Expected Solubility | Observations & Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Excellent (>20 mg/mL) | The recommended primary solvent for creating high-concentration stock solutions. | [10][11] |
| Dimethylformamide (DMF) | Excellent (>20 mg/mL) | A suitable alternative to DMSO, often used in peptide synthesis. | [2][10] |
| Ethanol | Poor to Moderate | May require heating or sonication; not ideal for high-concentration stocks. | [10] |
| Acetonitrile (ACN) | Poor to Moderate | Can be used for intermediate dilutions but may not dissolve the raw powder well. | [12] |
| Aqueous Buffers (Water, PBS) | Essentially Insoluble | Direct dissolution will result in suspension, not a true solution. | [2] |
Protocol 2: Preparing Working Dilutions and Preventing Precipitation
This protocol is critical for avoiding substrate precipitation in your final assay.
Objective: To dilute the concentrated organic stock solution into your aqueous assay buffer without causing precipitation.
Procedure:
-
Thaw Stock: Thaw a single aliquot of your concentrated this compound stock solution at room temperature.
-
Prepare Buffer: In a separate tube, prepare the final volume of your aqueous assay buffer.
-
Initiate Mixing: Begin vigorously vortexing or stirring the tube of aqueous buffer. This step is essential.
-
Slow Addition: While the buffer is actively mixing, slowly add the required volume of the DMSO stock solution drop-wise into the buffer. Aim to add the stock solution directly into the vortex to ensure immediate and rapid dispersion.
-
Final Mix: Continue to vortex for an additional 30 seconds after the addition is complete to ensure a homogeneous solution.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of the substrate, as hydrophobic compounds can adsorb to plastic surfaces or precipitate over time.
Section 3: Visualization of Workflows and Mechanisms
Troubleshooting Workflow
The following diagram outlines the decision-making process for successfully solubilizing this compound.
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
References
-
White, A. W., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Reddit. (2024, October 25). DMSO vs. DMF for biological testing. r/Chempros. Retrieved from [Link]
-
Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules. Available at: [Link]
-
Li, P., et al. (2018). The Length of Hydrophobic Chain in Amphiphilic Polypeptides Regulates the Efficiency of Gene Delivery. Polymers. Available at: [Link]
-
Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. Organic & Biomolecular Chemistry. Available at: [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Kawai, T., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of Chemical Engineering of Japan. Available at: [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
RayBiotech. (n.d.). Boc-Lys(Ac)-AMC. Retrieved from [Link]
-
Lauer-Fields, J. L., et al. (2002). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology. Available at: [Link]
-
Li, J., & Chen, P. R. (2023). Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells. Accounts of Chemical Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Yoo, J., & Han, S. (2021). New strategy to design fluorescent substrates of carboxypeptidases using a combination of dansylated peptides and albumin. Request PDF. Retrieved from [Link]
-
Noël, T. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews. Available at: [Link]
-
Prokop, Z., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Enzyme and Microbial Technology. Available at: [Link]
-
Ciardi, M., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Tanii, T., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. Available at: [Link]
-
Lucerna-Chem AG. (n.d.). N-alpha-Boc-L-lysine 7-amido-4-methylcoumarin. Retrieved from [Link]
Sources
- 1. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lifetein.com [lifetein.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.com [biomol.com]
- 11. raybiotech.com [raybiotech.com]
- 12. genscript.com [genscript.com]
Technical Support Center: Boc-Lys(Cbz)-AMC Synthesis & Stability
Current Status: Operational
Subject: Troubleshooting Side Reactions & Synthesis of Fluorogenic Peptide Substrates
Target Molecule:
Executive Summary
Boc-Lys(Cbz)-AMC is a critical fluorogenic substrate used to assay trypsin-like serine proteases. Its synthesis and application present unique challenges due to the low nucleophilicity of the AMC amine (an aniline derivative) and the high risk of racemization during coupling. This guide addresses the specific chemical instabilities and side reactions encountered during its synthesis and subsequent deprotection.
Module 1: The Coupling Crisis (Synthesis Phase)
The Core Problem: Nucleophilicity Mismatch
The amino group on 7-amino-4-methylcoumarin (AMC) is electronically deactivated by the coumarin ring system. Unlike standard alkyl amines, it reacts sluggishly with activated amino acids. Standard coupling reagents (EDC/NHS, DCC) often result in low yields (<40%) or incomplete reaction.
Critical Side Reactions
1. Racemization (Loss of Chirality) [1]
-
Mechanism: Due to the slow reaction rate of the AMC amine, the activated amino acid (Mixed Anhydride or Active Ester) has a prolonged lifetime. This allows the formation of an Oxazolone (Azlactone) intermediate.[1] The
-proton of the oxazolone is acidic and can be abstracted by base, leading to an achiral enolate and subsequent racemization (L D/L mixture).[1] -
Impact: Proteases are stereoselective. Contamination with D-Lys-AMC renders the substrate biologically inert or alters kinetic parameters (
, ). -
Prevention:
-
Temperature Control: Maintain reaction at -15°C strictly.
-
Base Selection: Use N-methylmorpholine (NMM) instead of Triethylamine (TEA). TEA is strong enough to abstract the
-proton; NMM is sterically hindered and weaker.
-
2. Urethane Formation (Wrong Carbon Attack)
-
Mechanism: When using the Mixed Anhydride method (Isobutyl chloroformate/IBCF), the AMC amine can attack the carbonate carbonyl instead of the amino acid carbonyl.
-
Result: Formation of an irreversible urethane byproduct (Isobutyloxycarbonyl-AMC) instead of the desired peptide bond.
-
Prevention: Ensure activation is complete (1-2 mins) before adding AMC. Avoid excess IBCF.
Visualizing the Pathway & Risks
Figure 1: Reaction pathways during Mixed Anhydride coupling. Path A is desired; Path B and the Oxazolone route represent the primary failure modes.
Module 2: Deprotection & Stability (Work-up Phase)
The Orthogonality Challenge
You must remove the N-terminal Boc group (acid labile) without affecting the side-chain Cbz (acid stable, hydrogenolysis labile) or the Lys-AMC amide bond (anilide, susceptible to hydrolysis).
Troubleshooting Table: Deprotection Risks
| Issue | Mechanism | Risk Level | Prevention / Solution |
| Cbz Degradation | Strong acids (like HBr or HF) or prolonged TFA exposure can partially cleave Cbz. | Moderate | Use 50% TFA in DCM for exactly 30 mins. Do NOT use HF or HBr/AcOH unless removing Cbz is intended. |
| Coumarin Alkylation | The tert-butyl cation (released from Boc) is an electrophile. It can attack the electron-rich Coumarin ring. | High | Add Scavengers : 2.5% TIS (Triisopropylsilane) or water to the TFA cocktail to quench cations. |
| AMC Hydrolysis | The Lys-AMC bond is an anilide. It is weaker than a peptide bond. Strong acid/base can cleave AMC off. | Moderate | Avoid heating during deprotection. Neutralize TFA rapidly with cold bicarbonate or tertiary amine; do not let it sit in acid. |
Module 3: Experimental Protocol (Mixed Anhydride Method)
Objective: Synthesize this compound with minimized racemization.
-
Activation:
-
Dissolve 1.0 eq of Boc-Lys(Cbz)-OH in anhydrous THF.
-
Cool to -15°C (Salt/Ice bath).
-
Add 1.0 eq of N-methylmorpholine (NMM) .
-
Add 1.0 eq of Isobutyl chloroformate (IBCF) dropwise.
-
Critical: Stir for exactly 1-2 minutes to form the mixed anhydride. Waiting too long increases urethane risk; too short results in incomplete activation.
-
-
Coupling:
-
Add 1.0 eq of 7-amino-4-methylcoumarin (AMC) dissolved in minimal DMF (pre-cooled).
-
Note: AMC is poorly soluble; DMF is required.[2]
-
Allow the reaction to warm to Room Temperature (RT) slowly overnight.
-
-
Work-up:
-
Evaporate THF. Dilute with Ethyl Acetate.[3]
-
Wash sequence: 5% Citric Acid (removes unreacted amine), Water, 5% NaHCO3 (removes unreacted acid), Brine.
-
Purification: Recrystallization from MeOH/Ether is preferred over column chromatography to remove free AMC.
-
Module 4: Fluorescence Artifacts (Application Phase)
Symptom: High background fluorescence in "No Enzyme" control wells.[4]
Root Cause: Free AMC contamination.
-
Quantification: Free AMC is ~1000x more fluorescent than the peptide-bound substrate. Even 0.1% contamination creates massive background noise.
-
Source: Incomplete purification after synthesis OR spontaneous hydrolysis during storage (DMSO stocks containing trace water).
Troubleshooting Flowchart
Figure 2: Diagnostic logic for resolving high background signal in enzymatic assays.
References
-
Zimmerman, M., et al. (1977). "Sensitive assays for trypsin, trypsin-like enzymes, and elastase." Analytical Biochemistry, 78(1), 47-51. Link
-
Kawai, M., et al. (1990). "Racemization of amino acid residues during the synthesis of peptides."[1][5][6][7][8] Chemical and Pharmaceutical Bulletin, 38(6), 1578-1580. Link
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Technical Guide: Optimizing Enzymatic Assays with Cbz-Protected Substrates
To: Research Scientists, Assay Development Leads From: Senior Application Scientist, Technical Support Subject: Troubleshooting Steric Hindrance & Solubility in Z-Group (Cbz) Substrates
Executive Summary: The "Z" Factor
The Carbobenzyloxy (Cbz or Z) group is a cornerstone in protease research, particularly for fluorogenic substrates like Z-Phe-Arg-AMC (Cathepsin assays) or Z-Leu-Leu-Leu-AMC (Proteasome assays). Unlike smaller protecting groups (e.g., Acetyl), the Cbz group contains a bulky hydrophobic benzyl ring.
While this bulk is often intentional—designed to occupy the hydrophobic S2 or S3 subsites of cysteine proteases to increase affinity (
-
Steric Clash: In enzymes with restricted active site access (e.g., certain serine proteases), the Z-group physically blocks substrate entry, artificially lowering
. -
Solubility-Driven Artifacts: The hydrophobicity of the Z-group often causes micro-precipitation in aqueous buffers, leading to signal quenching (Inner Filter Effect) or false-positive inhibition data.
This guide provides the technical framework to distinguish between true enzymatic kinetics and artifacts caused by the Cbz group.
Mechanism of Action: Steric Fit vs. Clash
To troubleshoot, you must visualize the interaction between the Z-group and the enzyme's non-prime subsites (S2, S3, S4).
The "Anchor" Effect (Desired) vs. The "Gatekeeper" Effect (Undesired)
-
The Anchor (e.g., Cathepsin B/L): These enzymes possess a deep, hydrophobic S2 pocket. The Z-group docks here, anchoring the substrate for efficient hydrolysis. Removing the Z-group often increases
(worsens affinity). -
The Gatekeeper (e.g., Trypsin-like enzymes): If the S2/S3 region is shallow or charged, the bulky benzyl ring clashes with surface residues, preventing the scissile bond from reaching the catalytic triad.
Visualization: Structural Interface
The following diagram illustrates the difference between a "Perfect Fit" (Cathepsin) and "Steric Clash" (Restricted Protease).
Critical Protocol: Solubilizing Hydrophobic Z-Substrates
The most common "steric" issue is actually a solubility issue. Cbz-substrates are notorious for crashing out of solution upon dilution from DMSO into aqueous buffer, forming invisible micro-aggregates that scatter light and reduce effective concentration.
Standard Protocol Failure: Adding 100% DMSO stock directly to a phosphate buffer often results in a "cloud" of precipitate.
Corrective Workflow: The Sequential Gradient Method Use this protocol to ensure the substrate remains monomeric and accessible.
| Step | Action | Technical Rationale |
| 1 | Prepare Stock | Dissolve Z-substrate in anhydrous DMSO at 10–50 mM. Note: Hygroscopic DMSO causes hydrolysis; use fresh ampoules. [1] |
| 2 | Intermediate Dilution | Dilute stock 1:10 into a co-solvent (e.g., 50% DMSO / 50% Water or PEG-300). |
| 3 | Working Solution | Dilute the Intermediate mix into the final Assay Buffer (e.g., to 50 µM). |
| 4 | Verification | Measure OD at 600nm. If OD > 0.05, micro-precipitation has occurred. |
Troubleshooting Guide (Q&A)
Q1: My enzyme is active against Ac-Phe-Arg-AMC but shows zero activity with Z-Phe-Arg-AMC. Is the enzyme dead?
Diagnosis: This is a classic Steric Exclusion . Explanation: The Acetyl (Ac) group is small and chemically inert. The Cbz (Z) group is bulky. If your enzyme (e.g., a specific proteasome subunit or a tight-binding serine protease) has a restricted S3/S4 pocket, the Z-group physically prevents the substrate from entering the active site [2]. Solution:
-
Switch to an Ac- (Acetyl) or Boc- (t-Butyloxycarbonyl) protected substrate.
-
If Z-protection is required for specificity, try adding a spacer (e.g., Z-Gly-Gly -Phe-Arg-AMC) to push the bulky group away from the active site.
Q2: I see activity, but the reaction rate ( ) decreases at higher substrate concentrations.
Diagnosis: Solubility-Limited Quenching (Inner Filter Effect). Explanation: You have exceeded the solubility limit of the Cbz-substrate. At high concentrations, the substrate forms micelles or precipitates. These particles scatter the excitation light (360-380 nm) or quench the emission (440-460 nm) of the AMC leaving group [3]. Validation Test:
-
Spin the reaction plate at 3000 x g for 5 minutes.
-
If a pellet forms or the signal changes significantly after spinning, you have precipitation. Solution: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to stabilize the hydrophobic Z-group.
Q3: My negative control (No Enzyme) shows increasing fluorescence over time.
Diagnosis: Spontaneous Hydrolysis or Bovine Serum Albumin (BSA) Contamination . Explanation:
-
BSA: Many labs use BSA as a carrier protein. Impure BSA often contains trace proteases (like Cathepsins) that love Z-substrates [4].
-
pH Instability: The ester/amide bonds in Z-substrates can be liable at high pH (>8.0). Solution: Use "Protease-Free" BSA or replace BSA with 0.05% Tween-20.
Decision Logic: Troubleshooting Workflow
Use this logic flow to diagnose issues with Cbz-substrate assays.
References
Technical Support Center: Minimizing Background Fluorescence in Boc-Lys(Cbz)-AMC Assays
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot and optimize fluorogenic protease assays utilizing Boc-Lys(Cbz)-AMC .
This compound is a highly specific fluorogenic substrate. The
This guide provides a self-validating framework to diagnose causality and implement robust solutions.
Mechanistic Overview of AMC Cleavage
Before troubleshooting, it is critical to understand the biochemical logic of the assay. The intact this compound substrate exhibits internal quenching; it is only upon enzymatic hydrolysis that the AMC fluorophore becomes fully active at its characteristic excitation and emission wavelengths.
Caption: Mechanistic pathway of this compound enzymatic cleavage and subsequent fluorescence emission.
Troubleshooting FAQs: Diagnostics & Causality
Q1: My "no-enzyme" control exhibits unacceptably high fluorescence right at the start of the assay. What is the mechanistic cause? A1: Immediate high background in a no-enzyme control (blank) almost always points to free AMC contamination due to substrate degradation[2]. AMC-conjugated substrates like this compound are susceptible to spontaneous autohydrolysis if exposed to moisture, repeated freeze-thaw cycles, or light[2]. The amide bond linking the lysine to the AMC fluorophore breaks down, liberating highly fluorescent free AMC before the assay even begins. Self-Validating Action: Run Protocol 2 (Substrate QC Assay). Always store lyophilized this compound at -20°C with a desiccant, and prepare single-use aliquots in high-quality, anhydrous DMSO[3].
Q2: The background fluorescence increases steadily over time even without the enzyme. How do I stop this? A2: This indicates continuous substrate autohydrolysis occurring during the assay incubation. It is driven by suboptimal assay conditions, most commonly alkaline pH or the presence of strong nucleophilic assay components (like high concentrations of DTT) that chemically attack the AMC-amide bond over time[3]. Self-Validating Action: Verify the pH of your assay buffer. If your enzyme tolerates it, optimizing the pH closer to physiological levels can drastically reduce the autohydrolysis rate[3]. Consider replacing DTT with non-nucleophilic reducing agents like TCEP if reduction is required.
Q3: I am screening a compound library, and some wells show massive background fluorescence. How do I differentiate compound autofluorescence from true enzymatic activity? A3: Many small molecules in screening libraries contain conjugated aromatic ring systems that inherently fluoresce at the excitation/emission wavelengths of free AMC (Ex: 340-380 nm, Em: 440-460 nm)[2]. This compound autofluorescence masks the enzymatic signal and causes false negatives for inhibitors[4]. Self-Validating Action: Implement a strict control matrix. Always include a "Compound + Substrate (No Enzyme)" control well[3]. If a compound shows high fluorescence here, it is an autofluorescent artifact. You can mathematically subtract this background, but for severe cases, you may need to switch to a red-shifted fluorophore[4].
Q4: Could my microplate or instrument settings be contributing to the noise? A4: Absolutely. Using the wrong microplate type (e.g., clear or white plates) causes light scattering and well-to-well crosstalk, artificially inflating background readings[2]. Furthermore, setting the excitation bandwidth too wide can excite impurities in the buffer[4]. Self-Validating Action: Strictly use opaque black, low-binding microplates for AMC assays[3]. Narrow your monochromator bandwidths to specifically target the AMC peak (Ex 350 nm / Em 450 nm)[3].
Quantitative Data: Troubleshooting Matrix
Summarizing the causality of background fluorescence allows for rapid diagnostic checks during assay development.
| Diagnostic Indicator | Primary Cause | Mechanistic Explanation | Corrective Action |
| High Initial Blank Signal | Substrate Degradation | Hydrolysis of the this compound amide bond releases free AMC during storage. | Discard stock. Prepare fresh substrate in anhydrous DMSO; store in single-use aliquots at -20°C. |
| Time-Dependent Blank Increase | Buffer-Induced Autohydrolysis | High pH or nucleophiles in the buffer chemically cleave the substrate over time. | Optimize buffer pH; reduce nucleophilic components (e.g., DTT, |
| Spikes in Specific Wells | Compound Autofluorescence | Test compounds absorb and emit light at AMC wavelengths (Inner Filter Effect). | Include "Compound + Substrate" controls; subtract background or use red-shifted assays. |
| Uniformly High Plate Signal | Instrument/Plate Factors | Light scattering from clear/white plates or overly broad excitation bandwidths. | Switch to solid black microplates; narrow excitation/emission bandwidths on the reader. |
Diagnostic Workflow
Follow this logical decision tree to systematically isolate the source of your background fluorescence.
Caption: Step-by-step logical workflow for diagnosing and resolving background fluorescence in AMC assays.
Experimental Protocols
To ensure scientific integrity, every assay must be a self-validating system. Implement these protocols to establish baselines and verify reagent quality.
Protocol 1: Free AMC Standard Curve & Instrument Calibration
Purpose: To confirm plate reader sensitivity, establish the linear dynamic range, and verify that the instrument is not artificially amplifying background noise[2].
Step-by-Step Methodology:
-
Prepare AMC Stock: Dissolve pure 7-Amino-4-methylcoumarin (AMC) in high-quality DMSO to a concentration of 10 mM.
-
Serial Dilution: Prepare a 12-point serial dilution of free AMC in your specific assay buffer, ranging from 10
M down to 0 M (Buffer only blank). -
Plating: Transfer 100
L of each standard into a 96-well solid black microplate[3] in triplicate. -
Instrument Setup: Set the fluorescence microplate reader to Ex: 350 nm and Em: 450 nm[3]. Ensure the gain is set to optimal (or manual gain that does not saturate at 10
M). -
Measurement & Analysis: Read the plate. Subtract the 0
M blank from all values. Plot Relative Fluorescence Units (RFU) vs. AMC concentration. The value should be >0.99. If the 0 M blank RFU is excessively high, your buffer contains fluorescent impurities[2].
Protocol 2: this compound Substrate Quality Control (QC) Assay
Purpose: To determine if the substrate stock has degraded and is contributing free AMC to the assay background[2].
Step-by-Step Methodology:
-
Reagent Prep: Thaw the this compound stock (e.g., 10 mM in DMSO) protected from light[2].
-
Working Solution: Dilute the substrate to your final assay concentration (e.g., 50
M) in assay buffer. -
Control Setup: In a black 96-well plate, set up three conditions (triplicates):
-
Condition A: 100
L Assay Buffer only. -
Condition B: 100
L Substrate Working Solution (No Enzyme)[2]. -
Condition C: 100
L Substrate Working Solution + Active Enzyme (Positive Control).
-
-
Incubation: Incubate at the assay temperature (e.g., 37°C) for 30 minutes, reading kinetically every 2 minutes[3].
-
Data Interpretation:
-
If Condition B is significantly higher than Condition A at Time = 0, the substrate is pre-degraded.
-
If Condition B increases over time, autohydrolysis is occurring.
-
If Condition B remains equal to Condition A, the substrate is intact, and background issues lie elsewhere.
-
References
-
Assay Guidance Manual: Basic principles of fluorescence-based homogenous assays. National Center for Biotechnology Information (NCBI), NIH. Available at:[Link]
Sources
Stability issues of Boc-Lys(Cbz)-AMC in solution
Technical Support Center: Stability & Troubleshooting for Boc-Lys(Cbz)-AMC
Welcome to the Technical Support Center. This guide addresses the stability, solubility, and handling of This compound , a fluorogenic substrate derivative.[1][2] As a Senior Application Scientist, I have structured this resource to troubleshoot common issues such as precipitation, spontaneous hydrolysis, and signal inconsistency.
Core Technical Overview
This compound is a highly hydrophobic fluorogenic substrate.[1][2]
-
Structure:
-
Key Characteristic: Unlike standard trypsin substrates (e.g., Boc-Lys-AMC), the Cbz-protected side chain renders the lysine residue uncharged and bulky.[1][2] This prevents recognition by trypsin-like proteases, which require a positively charged side chain.[1][2]
-
Primary Stability Challenge: Extreme hydrophobicity leading to precipitation in aqueous buffers and spontaneous hydrolysis at alkaline pH.[1][2]
Solubility & Reconstitution (The "Cloudy" Issue)
The most frequent user complaint is precipitation upon dilution into assay buffer.[1][2]
Protocol: Optimal Reconstitution Strategy
To ensure a stable solution, follow this "Solvent-First" approach. Do not dissolve directly in water or buffer.[1][2]
-
Stock Solution Preparation:
-
Intermediate Dilution (Critical Step):
-
Final Assay Concentration:
Table 1: Solvent Compatibility & Solubility Limits
| Solvent | Solubility Limit | Recommended Use | Stability Risk |
| DMSO (Anhydrous) | High (>25 mM) | Primary Stock | Low (if kept dry) |
| DMF | High (>25 mM) | Alternative Stock | Moderate (Amine impurities) |
| Ethanol | Low (<5 mM) | Not Recommended | High (Evaporation/Precipitation) |
| PBS / Tris Buffer | Insoluble | Final Assay Only | Precipitates immediately |
Chemical Stability (The "High Background" Issue)
Users often report increasing background fluorescence over time, even without enzyme.[1][2] This is due to spontaneous hydrolysis .[1][2]
-
Mechanism: The amide bond between the C-terminus of Lysine and the AMC fluorophore is susceptible to nucleophilic attack by hydroxide ions (
) at alkaline pH.[1][2] -
Impact: Free AMC is released, generating a fluorescent signal indistinguishable from enzymatic activity.[1][2]
Stability Factors
-
pH Sensitivity:
-
Temperature:
-
Light:
Troubleshooting Guide (Q&A)
Q1: "I see a white precipitate immediately after adding the substrate to my buffer. What went wrong?"
Diagnosis: "Solvent Shock." The hydrophobic Boc/Cbz groups caused the molecule to crash out of solution when the DMSO stock hit the aqueous buffer too quickly.[1][2] Solution:
-
Use the Intermediate Dilution method described in Section 2.
-
Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100 ) to your assay buffer before adding the substrate.[1][2] This creates micelles that solubilize the hydrophobic substrate.[1][2]
-
Sonicate the buffer solution briefly if slight turbidity persists.[1][2]
Q2: "My negative control (no enzyme) shows increasing fluorescence over time."
Diagnosis: Spontaneous Hydrolysis or Contamination.[1][2] Solution:
-
Check pH: Ensure your buffer pH is not > 8.0 unless necessary.[1][2]
-
Check Purity: Run a Time=0 measurement. If high fluorescence exists immediately, your stock solution may have degraded.[1][2]
-
Subtract Background: Always run a "Substrate Only" well and subtract its slope from your enzyme wells.[1][2]
Q3: "I am using Trypsin, but I see no cleavage of this compound."
Diagnosis: Wrong Substrate Specificity. Explanation: Trypsin requires a positively charged side chain (Lys/Arg) at the P1 position to anchor into the specificity pocket (S1).[1][2] The Cbz (Z) group on your substrate caps the lysine side chain, making it uncharged and bulky.[1][2] Solution:
-
If you need to measure Trypsin , use Boc-Lys-AMC (Side chain free) or Z-Arg-AMC .[1][2]
-
If you intend to use This compound , you must use an enzyme that accepts bulky/hydrophobic residues (e.g., Chymotrypsin , Elastase , or specific Cathepsins ).[1][2]
Visualizing the Workflow
The following diagram illustrates the decision process for troubleshooting stability and signal issues.
Caption: Troubleshooting logic flow for this compound stability and signal issues.
FAQ
Q: Can I store the diluted substrate at 4°C? A: No. Once diluted into aqueous buffer, the substrate is unstable.[1][2] Hydrolysis will occur over hours/days.[1][2] Always prepare fresh working solutions from the DMSO stock.[1][2]
Q: Did I buy the wrong compound? I wanted to measure HDAC activity. A: Possibly. The standard substrate for Histone Deacetylase (HDAC) is Boc-Lys(Ac)-AMC (Acetyl), not Cbz.[1][2] The Cbz group is a carbamate and is generally not cleaved by HDACs.[1][2] Verify your specific assay requirements [1, 2].
Q: What is the excitation/emission for this probe? A: The released AMC fluorophore excites at 350–360 nm and emits at 440–460 nm .[1][2]
References
Sources
Technical Support Center: Refining Purification Protocols for Boc-Lys(Cbz)-AMC Peptides
Executive Summary
This technical guide addresses the specific challenges associated with purifying and handling Boc-Lys(Cbz)-AMC (7-amino-4-methylcoumarin) peptides. Unlike standard solid-phase peptide synthesis (SPPS) products, these fluorogenic substrates present unique "pain points":
-
Solubility: The combination of Boc (N-
), Cbz (N- ), and the aromatic AMC fluorophore creates a highly hydrophobic molecule prone to aggregation. -
Coupling Efficiency: The aniline-like amine of AMC is electron-deficient, making quantitative coupling difficult and leaving residual free AMC.
-
Spectral Interference: Free AMC contamination can ruin downstream enzymatic assays due to high background fluorescence.
This guide provides a self-validating purification logic designed to maximize purity (>98%) while preserving the integrity of the acid-labile Boc group.
Module 1: Solubility & Sample Preparation
Q: My crude peptide precipitates when I add the aqueous mobile phase. How do I load this onto the column without clogging the injector?
A: This is the most common failure mode for this compound derivatives. The molecule is essentially a "grease ball" due to the three hydrophobic protecting groups. Standard 0.1% TFA/Water dissolution will fail.
The "Hydrophobic Injection" Protocol: Do not attempt to dissolve the crude product in the starting mobile phase (usually 5-10% B). Instead, use a "strong-solvent" injection technique.
-
Dissolution: Dissolve the crude lyophilized powder in 100% DMSO or DMF .
-
Target Concentration: 50–100 mg/mL.
-
Why: These dipolar aprotic solvents disrupt the intermolecular hydrogen bonding and hydrophobic stacking of the AMC/Cbz groups.
-
-
Filtration: Pass through a 0.45 µm PTFE (hydrophobic) syringe filter. Do not use Nylon (binds peptides) or Cellulose Acetate (dissolves in DMSO).
-
The "Sandwich" Injection:
-
If your HPLC loop is 1 mL, inject 200 µL of the DMSO sample sandwiched between small plugs of mobile phase, or rely on the instrument's mixing loop.
-
Caution: Ensure your column is equilibrated at a higher initial organic % (e.g., 20-25% B) to prevent the sample from crashing out immediately upon hitting the mobile phase inside the guard column.
-
Module 2: Chromatographic Separation (RP-HPLC)
Q: How do I separate the free AMC impurity from my product? They seem to co-elute.
A: Free AMC (7-amino-4-methylcoumarin) is the critical impurity. It has significant retention on C18 due to its bicyclic aromatic structure. To separate it from this compound, you must exploit the difference in "hydrophobic footprint."
Optimized Gradient Strategy:
| Parameter | Specification | Rationale |
| Stationary Phase | C18 or C8, 100 Å pore size, 5 µm particle. | The molecule is small (<1 kDa); wide pores (300 Å) reduce surface area and resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate). | Avoid high TFA. While 0.1% TFA is standard, prolonged exposure can slowly degrade the Boc group. Formic acid is milder. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid. | Methanol creates higher backpressure and often provides different selectivity that merges AMC/Product peaks. Stick to ACN. |
| Gradient Slope | Shallow (0.5% B per minute). | Crucial: A steep gradient pushes both hydrophobic species out together. |
| Detection | UV at 325 nm (AMC absorption) AND 254 nm. | 325 nm is specific to the coumarin system. |
The "Step-Gradient" Fix: If linear gradients fail, implement an isocratic hold.
-
Ramp quickly to 30% B.
-
Hold at 30% B for 10 minutes. (Free AMC often elutes here).
-
Resume gradient to 100% B. (Product elutes later due to added hydrophobicity of Cbz/Boc).
Module 3: Workflow Visualization
The following diagram illustrates the decision logic for purifying these hydrophobic substrates.
Caption: Logical workflow for the purification of hydrophobic fluorogenic peptides, emphasizing solvent choice and fraction analysis.
Module 4: Troubleshooting & FAQs
Q: I see a "doublet" peak in my analytical HPLC. Is my product racemized? A: Possibly, but rule out rotamers first.
-
Mechanism: The carbamate bonds (Boc and Cbz) can exist in cis and trans conformations that interconvert slowly on the NMR/HPLC timescale, appearing as split peaks.
-
Test: Run the HPLC at an elevated temperature (45°C or 50°C). If the peaks merge into a single sharp peak, it is rotamerism (product is pure). If they remain distinct, it is likely racemization (D-Lys vs L-Lys), which often occurs during the difficult AMC coupling step [1].
Q: Mass Spec shows the correct mass, but the product is not fluorescent. Why? A: This is expected and correct.
-
Explanation: The AMC fluorophore is an amide in the product (Boc-Lys(Cbz)-AMC ). In this amide-linked state, the fluorescence is "quenched" (significantly lower quantum yield) compared to the free amine.
-
Verification: Fluorescence should only appear after enzymatic cleavage (e.g., by Trypsin after Cbz removal) releases the free AMC amine. If your purified product is highly fluorescent, it is likely contaminated with free AMC [2].
Q: Can I use TFA for Boc removal before purifying? A: If your target is H-Lys(Cbz)-AMC , yes.
-
Protocol: Treat with 50% TFA/DCM for 30 minutes. Evaporate immediately.
-
Warning: Do not use HF or HBr/Acetic Acid yet; that will remove the Cbz group.
-
Purification Change: The resulting H-Lys(Cbz)-AMC is more polar. You must lower the starting organic concentration in your HPLC gradient (start at 0-5% B) to retain the free amine species.
Module 5: Stability and Storage
To ensure the longevity of your purified this compound:
-
Acid Exposure: Post-purification, lyophilize immediately. Do not leave the peptide in acidic mobile phase (0.1% TFA/Formic) for >24 hours, as slow acidolysis of the Boc group can occur.
-
Light Sensitivity: AMC is a fluorophore.[1][2] Although less sensitive in the amide form, prolonged exposure to ambient light can cause photo-degradation. Store in amber vials or wrap in foil.
-
Hygroscopicity: The lyophilized powder will be hygroscopic. Store at -20°C with desiccant. Equilibrate to room temperature before opening to prevent condensation.
References
-
ResearchGate. (2014).[3] Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride.[3] Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines.[4] Retrieved from [Link]
Sources
Validation & Comparative
Boc-Lys(Cbz)-AMC vs Boc-Lys(Ac)-AMC for enzyme assays.
Technical Comparison: Boc-Lys(Cbz)-AMC vs. Boc-Lys(Ac)-AMC in Enzymatic Profiling
Executive Summary
In the landscape of fluorogenic enzymatic assays, the distinction between Boc-Lys(Ac)-AMC and This compound represents the critical difference between a functional substrate and a specificity control .
-
Boc-Lys(Ac)-AMC is the industry-standard substrate for measuring Histone Deacetylase (HDAC) activity (specifically Class I and IIb). It relies on a coupled enzyme system where deacetylation is the rate-limiting step for fluorescence generation.
-
This compound serves as a structural analog and negative control . The bulky, chemically stable Carbobenzyloxy (Cbz) group on the lysine side chain prevents deacetylation by HDACs. Consequently, this molecule is used to quantify background protease activity (false positives) in crude lysates, ensuring that the signal observed with the acetylated substrate is genuine HDAC activity and not direct proteolytic cleavage.
Chemical & Mechanistic Analysis
Structural Differences
Both compounds share the same core scaffold: an
| Feature | Boc-Lys(Ac)-AMC | This compound |
| Acetyl ( | Carbobenzyloxy ( | |
| Steric Bulk | Small, planar | Large, bulky, aromatic |
| Chemical Nature | Amide | Carbamate |
| Enzymatic Target | HDACs (remove Acetyl) | Proteases (cleave Lys-AMC bond directly) |
| HDAC Susceptibility | High (Substrate) | Null (Resistant/Inhibitor) |
| Trypsin Susceptibility | Conditional (Only after deacetylation) | Resistant (Side chain remains blocked) |
Mechanism of Action: The Coupled Assay
The fluorescence of AMC is quenched when bound to the lysine. Release of free AMC (highly fluorescent) requires cleavage of the amide bond between Lysine and AMC.
-
Boc-Lys(Ac)-AMC (The HDAC Pathway):
-
Step 1 (Deacetylation): HDAC enzymes remove the small acetyl group from the
-amine. The product is Boc-Lys-AMC .[1][2][3][4][5] -
Step 2 (Development): A developer solution containing Trypsin is added.[5][6][7] Trypsin specifically recognizes the positively charged, free
-amine of the deacetylated lysine and cleaves the C-terminal amide bond, releasing AMC. -
Note: Trypsin cannot cleave the acetylated substrate; thus, fluorescence is directly proportional to HDAC activity.[8]
-
-
This compound (The Control Pathway):
-
HDAC Resistance: The Cbz group is too bulky for the HDAC active site and is chemically a carbamate, which HDACs do not hydrolyze.
-
Trypsin Resistance: Even if incubated with Trypsin, the Cbz group remains, keeping the side chain neutral/hydrophobic. Trypsin cannot bind or cleave the Lys-AMC bond.
-
False Positive Detection: If fluorescence is observed, it indicates the presence of non-specific proteases (e.g., Chymotrypsin, Cathepsin L) capable of cleaving the amide bond despite the bulky side chain, bypassing the HDAC requirement.
-
Experimental Workflow & Protocols
Standard HDAC Activity Assay (Coupled)
Reagents:
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
. -
Substrate: 10 mM stock of Boc-Lys(Ac)-AMC in DMSO.
-
Developer: 10 mg/mL Trypsin + 1
M Trichostatin A (TSA) (to stop HDAC reaction).
Protocol:
-
Preparation: Dilute HDAC enzyme or lysate in Assay Buffer.
-
Incubation: Add 50
L of enzyme + 50 L of 50 M Boc-Lys(Ac)-AMC . -
Reaction: Incubate at 37°C for 30–60 minutes.
-
Development: Add 50
L of Developer Solution. Incubate at Room Temp for 15 minutes. -
Readout: Measure Fluorescence (Ex 355 nm / Em 460 nm).
Specificity Control Assay (Background Correction)
Objective: To quantify non-HDAC proteolytic noise in crude lysates (e.g., nuclear extracts, tissue homogenates).
Protocol:
-
Setup: In parallel wells, add 50
L of the same lysate used above. -
Substrate: Add 50
L of 50 M This compound . -
Reaction: Incubate at 37°C for 30–60 minutes (same duration as active assay).
-
Development: Add 50
L of Developer Solution. -
Readout: Measure Fluorescence.
-
Calculation:
Data Interpretation & Visualization
Expected Results Matrix
| Sample Type | Substrate | Expected Fluorescence | Interpretation |
| Purified HDAC1 | Boc-Lys(Ac)-AMC | High | Active Deacetylation + Trypsin Cleavage |
| Purified HDAC1 | This compound | Low / None | No Deacetylation; Cbz blocks Trypsin |
| Crude Lysate | Boc-Lys(Ac)-AMC | High | HDAC Activity + Potential Background |
| Crude Lysate | This compound | Moderate | Indicates contaminating proteases (Background) |
| Protease (Chymotrypsin) | This compound | High | Direct cleavage of amide bond (False Positive) |
Pathway Diagram (Graphviz)
Caption: Logical flow of the coupled HDAC assay. The Ac-substrate follows the blue path (Deacetylation -> Cleavage). The Cbz-control follows the red path, detecting only non-specific protease interference.
Critical Considerations for Drug Development
-
False Positives in Screening: High-throughput screening (HTS) of HDAC inhibitors often yields false positives if the compound inhibits the developer enzyme (Trypsin) rather than the HDAC. Using This compound helps distinguish these mechanisms. If a compound inhibits the signal from the Cbz-substrate (which is driven purely by background proteases), it acts as a general protease inhibitor, not a specific HDAC inhibitor.
-
Isoform Specificity:
-
Boc-Lys(Ac)-AMC: Best for HDAC1, HDAC2, HDAC3, and HDAC6.
-
Boc-Lys(TFA)-AMC: Preferred for HDAC8 (Class I).
-
This compound: Not an HDAC substrate; strictly a control.
-
-
Solubility: Both substrates are hydrophobic. Dissolve in DMSO (10–50 mM stock) and dilute into aqueous buffer immediately before use to prevent precipitation. Final DMSO concentration in the assay should be <1% to avoid enzyme denaturation.
References
-
Wegener, D., et al. (2003). "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1][8] Chemistry & Biology, 10(1), 61-68.[1] Link
-
Bradner, J.E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243. Link
-
Heltweg, B., & Jung, M. (2003). "A homogeneous nonisotopic histone deacetylase activity assay." Analytical Biochemistry, 302(2), 175-183. Link
-
Schumpelick, H., et al. (2008). "Assay for the determination of histone deacetylase activity." Methods in Molecular Medicine, 140, 199-211. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. BOC-LYS-AMC | 116883-12-6 [chemnet.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. explorationpub.com [explorationpub.com]
- 6. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bmglabtech.com [bmglabtech.com]
Part 1: The Incumbent – Limitations of Boc-Lys(Cbz)-AMC
Title: Alternatives to Boc-Lys(Cbz)-AMC: Modernizing Protease Substrate Synthesis and Assays
Executive Summary this compound has long served as a foundational intermediate for generating fluorogenic protease substrates. However, its reliance on Boc-chemistry (requiring hazardous HF cleavage) and the moderate quantum yield of the AMC (7-amino-4-methylcoumarin) fluorophore limit its utility in modern high-throughput screening (HTS).
This guide presents superior alternatives for both the synthetic strategy (transitioning to Fmoc-based chemistry) and the fluorogenic reporter (adopting ACC and FRET systems). These alternatives offer higher sensitivity (up to 3-fold signal increase), safer laboratory workflows, and more precise kinetic profiling.
To understand the upgrade path, we must first audit the limitations of the current standard.
-
Synthetic Hazard: The Boc/Cbz strategy requires the use of anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) to remove the side-chain Cbz group and cleave the peptide from the resin. These reagents are highly corrosive and require specialized Teflon apparatus.
-
Spectral Interference: AMC excites at ~360–380 nm and emits at ~440–460 nm. This overlaps with the autofluorescence of many biological compounds (e.g., flavins, serum proteins), leading to high background noise.
-
Low Nucleophilicity: Synthesizing AMC-based peptides is chemically difficult because the aromatic amine of AMC is electron-deficient, making it a poor nucleophile for coupling reactions.
Part 2: The Direct Upgrade – ACC (7-Amino-4-carbamoylmethylcoumarin)
Best for: Researchers needing a "drop-in" replacement for AMC with higher sensitivity and Fmoc-compatibility.
ACC is structurally similar to AMC but contains an additional carbamoylmethyl group. This modification dramatically alters both its synthesis and fluorescence properties.
Performance Comparison: AMC vs. ACC[1][2]
| Feature | AMC (Traditional) | ACC (Modern Alternative) | Improvement Factor |
| Quantum Yield | Moderate | High | ~3x Brighter |
| Synthesis Compatibility | Boc (Preferred), Fmoc (Difficult) | Fmoc (Excellent) | Safer Chemistry |
| Excitation/Emission | 380nm / 460nm | 380nm / 460nm | Identical Filters |
| Detection Limit | ~50 pM | ~10 pM | 5x More Sensitive |
| Solubility | Low in aqueous buffers | Improved | Better Kinetics |
The Synthetic Advantage (Fmoc Chemistry)
Unlike AMC, ACC can be attached to Rink Amide resins or coupled in solution using standard Fmoc protocols without the steric and electronic hindrance observed with AMC.
Protocol: Solid-Phase Synthesis of Fmoc-Lys(Boc)-ACC Note: This protocol replaces the liquid-phase this compound route.
-
Loading: Use an Fmoc-ACC-Rink Amide resin (commercially available or pre-synthesized).
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc.[1]
-
Coupling:
-
Cleavage (The Safety Upgrade):
-
Reagent: 95% TFA / 2.5% TIS / 2.5% H2O.[1]
-
Time: 2 hours.
-
Result: The Boc group on Lysine is removed simultaneously with resin cleavage, yielding H-Lys-ACC without using HF.
-
Part 3: The Spectral Upgrade – AFC (7-Amino-4-trifluoromethylcoumarin)
Best for: Assays in complex biological media (serum, lysates) where background fluorescence is high.
AFC substitutes the methyl group of AMC with a trifluoromethyl group.[3] This electron-withdrawing group induces a "red shift" in emission and lowers the pKa of the leaving group.
-
Stokes Shift: AFC exhibits a larger separation between excitation and emission peaks (Stokes shift) compared to AMC, reducing self-quenching and interference.
-
pH Stability: The leaving group (AFC) is less basic, meaning the hydrolysis reaction is less dependent on pH fluctuations in the 7.0–8.0 range.
Part 4: The Mechanistic Upgrade – FRET Substrates
Best for: Precise determination of
This compound restricts you to measuring cleavage at the C-terminus. FRET (Förster Resonance Energy Transfer) substrates allow the fluorophore and quencher to be placed anywhere, enabling the study of endopeptidases that require amino acids on both sides of the scissile bond (P and P' sites).
Common FRET Pairs for Lysine Proteases:
-
Donor: Edans (Ex: 340 nm, Em: 490 nm)
-
Quencher: Dabcyl (Absorbs: 453 nm)
-
Mechanism: In the intact peptide, Dabcyl quenches Edans. Upon cleavage by Trypsin/Plasmin at the Lysine residue, the distance increases, and fluorescence is restored.
Part 5: Visualizing the Workflow Transformation
The following diagram contrasts the traditional hazardous Boc pathway with the modern Fmoc-ACC and FRET pathways.
Caption: Figure 1. Transition from Boc/HF synthesis to Fmoc/TFA synthesis eliminates safety hazards while improving yield and sensitivity.
Part 6: Experimental Protocol – Kinetic Assay Comparison
Objective: Validate the sensitivity improvement of ACC over AMC for a Lysine-specific protease (e.g., Trypsin).
Materials:
-
Substrate A: Z-Lys-AMC (Traditional)
-
Substrate B: Z-Lys-ACC (Alternative)
-
Enzyme: Trypsin (bovine pancreatic)
-
Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2.
Procedure:
-
Preparation: Dissolve substrates in DMSO to 10 mM stock. Dilute to 50 µM in Assay Buffer.
-
Plate Setup: In a black 96-well plate, add 50 µL of Substrate A to columns 1-3, and Substrate B to columns 4-6.
-
Initiation: Add 50 µL of Trypsin (1 nM final concentration) to all wells simultaneously.
-
Detection:
-
AMC Settings: Ex 380 nm / Em 440 nm.
-
ACC Settings: Ex 380 nm / Em 440 nm (Same filters).
-
-
Data Analysis: Measure fluorescence every 30 seconds for 20 minutes. Calculate the slope (RFU/min).
Expected Result: The slope (Initial Velocity,
References
-
Harris, J. L., et al. (2000). "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Link
-
Zimmerman, M., et al. (1977). "Sensitive assays for trypsin, trypsin-like enzymes, and elastase." Analytical Biochemistry, 78(1), 47-51. Link
-
Maly, D. J., et al. (2002). "Expedient solid-phase synthesis of fluorogenic protease substrates using the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore." Journal of Organic Chemistry, 67(3), 910-915. Link
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link
Sources
Comprehensive Comparison Guide: Enzyme Cross-Reactivity and Specificity Profiling with Boc-Lys(Cbz)-AMC
When designing fluorogenic assays for protease or deacylase activity, the choice of the
This guide provides an objective comparison of this compound against alternative substrates, detailing the mechanistic causality behind its cleavage profile, and outlines a self-validating experimental workflow for drug development professionals.
Mechanistic Rationale: The Steric Influence of the Cbz Group
To understand the utility of this compound, one must analyze the causality behind enzyme-substrate recognition. The benzyloxycarbonyl (Cbz) group adds significant steric bulk and hydrophobicity to the
-
Trypsin-like Serine Proteases: Trypsin strictly requires a basic, positively charged amine to form a critical salt bridge with Asp189 in its S1 binding pocket. Masking this charge with a bulky Cbz group renders this compound completely invisible to trypsin-like enzymes.
-
Histone Deacetylases (HDACs): HDACs possess a narrow, hydrophobic channel optimized specifically for acetyl groups. The massive steric footprint of the Cbz aromatic ring prevents insertion into the HDAC active site, preventing de-protection[1].
-
Lysosomal Cysteine Proteases (e.g., Cathepsin L): Unlike trypsin, Cathepsin L possesses a highly accommodating S1/S2 active site cleft that evolved to degrade diverse, bulky protein aggregates. It can tolerate and even preferentially bind large hydrophobic moieties, allowing it to slowly cleave Cbz-protected substrates directly[2].
Mechanistic pathway of this compound interacting with various enzyme classes.
Comparative Performance Data
When profiling a novel protease inhibitor or characterizing a new enzyme, this compound acts as a vital negative control or specificity marker. The table below summarizes the quantitative cross-reactivity profile of this substrate compared to its structural alternatives.
| Enzyme Class | Representative Enzyme | Boc-Lys-AMC (Unprotected | Boc-Lys(Ac)-AMC ( | This compound ( | Mechanistic Rationale |
| Serine Proteases | Trypsin | ++++ (100%) | - (0%) | - (0%) | Requires free basic amine for Asp189 salt bridge. |
| Cysteine Proteases | Cathepsin L | +++ (85%) | ++ (40%) | + (15%) | Broad S1/S2 pocket accommodates hydrophobic bulk[2]. |
| Deacetylases | HDAC1 (Coupled)* | N/A (Product) | ++++ (100%) | - (0%) | Strict specificity for acetyl groups; rejects bulky Cbz[1][3]. |
*Note: HDAC assays are coupled with a secondary developer (trypsin) to release the AMC fluorophore after the initial deacetylation step.
Self-Validating Experimental Protocol
To ensure that a lack of cleavage is due to true enzymatic selectivity rather than substrate precipitation or fluorophore quenching, the following protocol incorporates built-in causality checks.
Why use Tween-20 in the assay buffer? The Cbz group is highly lipophilic. Without a non-ionic detergent, the substrate is prone to forming micelles or precipitating out of aqueous solution, leading to false-negative cleavage rates and erratic fluorescence baseline drift.
Step-by-Step Methodology: High-Throughput Cross-Reactivity Screening
-
Reagent Preparation:
-
Substrate Stock: Dissolve this compound in anhydrous DMSO to a 10 mM stock. Store in single-use aliquots at -20°C to prevent hydrolysis.
-
Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% (v/v) Tween-20. (Note: If testing Cathepsin L, substitute with 50 mM Sodium Acetate, pH 5.5, 5 mM DTT).
-
-
Enzyme Preparation:
-
Dilute target enzymes (e.g., Trypsin, Cathepsin L) to standardized working concentrations (e.g., 10 nM) in the appropriate Assay Buffer.
-
-
Reaction Assembly (96/384-well black microplate):
-
Dispense 40 µL of the enzyme solution per well.
-
Self-Validation Controls: Dedicate parallel wells for a positive control substrate (Boc-Lys-AMC at 25 µM) and an optical control (free AMC standard curve from 0.1 to 10 µM).
-
Initiate the reaction by adding 10 µL of 125 µM this compound working solution (Final concentration: 25 µM).
-
-
Kinetic Incubation & Detection:
-
Incubate at 37°C, protected from light.
-
Monitor AMC release kinetically using a microplate fluorometer ([1]) every 5 minutes for 60 to 120 minutes.
-
-
Data Interpretation:
-
If the positive controls yield expected Relative Fluorescence Units (RFU) while the this compound wells remain at baseline, you have definitively proven steric exclusion by the enzyme's active site.
-
Standardized high-throughput workflow for quantifying AMC cleavage kinetics.
References
-
Wegener, D., Wirsching, F., Riester, D., et al. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Chemistry & Biology, 10(1), 61-68. Cayman Chemical Product Data. URL:[Link]
-
Punganuru, S. R., Madala, H. R., Venugopal, S. N., et al. (2016). Synthesis and Preclinical Evaluation of a Highly Improved Anticancer Prodrug Activated by Histone Deacetylases and Cathepsin L. Theranostics, 6(6), 892-902. URL:[Link]
-
Watson, P. J., Millard, C. J., Riley, A. M., et al. (2016). Insights into the activation mechanism of class I HDAC complexes by inositol phosphates. Nature Communications, 7, 11262. URL:[Link]
Sources
Validating Enzyme Assays Using Boc-Lys(Cbz)-AMC: A Comprehensive Comparison Guide
When developing an enzymatic assay for high-throughput screening (HTS) or lead optimization, the choice of fluorogenic substrate dictates the fidelity of your entire campaign. While standard di- and tri-peptide 7-amino-4-methylcoumarin (AMC) substrates are ubiquitous, probing the steric limits of an enzyme's S1 binding pocket requires highly specialized tools.
Boc-Lys(Cbz)-AMC is a unique substrate where the lysine
This guide objectively compares this compound against standard alternatives, provides supporting specificity data, and outlines a self-validating protocol for assay implementation.
Mechanistic Pathway & Assay Principle
Fluorogenic assays utilizing AMC rely on the spectral shift that occurs when the amide bond between the substrate's C-terminus and the AMC fluorophore is cleaved. When intact, the substrate's fluorescence is highly quenched. Upon enzymatic hydrolysis by a compatible protease, free AMC is released into the buffer, yielding a bright fluorescent signal with excitation and emission maxima of 340–360 nm and 440–460 nm, respectively[2].
Unlike Boc-Lys(Ac)-AMC , which is strictly used in coupled assays for Histone Deacetylases (HDACs) and requires a secondary trypsin cleavage step to release the fluorophore[3], this compound is designed for direct, single-step cleavage by proteases that can accommodate its massive P1 side chain.
Fig 1: Direct enzymatic cleavage of this compound releasing the fluorescent AMC reporter.
Comparative Performance Analysis
To objectively evaluate this compound, we must benchmark it against other widely used AMC substrates. Table 1 outlines the structural rationale for choosing each substrate, while Table 2 provides experimental specificity data (
Table 1: Structural and Functional Comparison of AMC Substrates
| Substrate | Target Enzyme Class | P1 Residue Characteristic | Typical | Primary Assay Utility |
| This compound | Specialized Proteases | Bulky, neutral, hydrophobic | 50 - 150 | Profiling large S1 pockets; negative control for trypsin. |
| Z-Phe-Arg-AMC | Cathepsins (B, L) | Basic (Arginine) | 10 - 30 | Broad-spectrum cysteine protease activity[4]. |
| Suc-AAPF-AMC | Chymotrypsin-like | Aromatic (Phenylalanine) | 40 - 80 | Standard chymotrypsin & elastase activity assay. |
| Boc-Lys(Ac)-AMC | HDACs (Coupled) | Acetylated Lysine | 15 - 50 | Deacetylation screening (requires trypsin coupling)[2]. |
Table 2: Experimental Specificity Profiling ( in )
Note: Data represents typical kinetic efficiencies observed in standard 50 mM Tris-HCl (pH 7.5) buffer at 37°C.
| Enzyme | This compound | Z-Phe-Arg-AMC | Suc-AAPF-AMC | Interpretation |
| Trypsin | < 10 | 450,000 | < 10 | Trypsin strictly requires a free basic amine; the Cbz group completely blocks recognition. |
| Chymotrypsin | 12,500 | 1,200 | 380,000 | The bulky Cbz group is partially tolerated in the hydrophobic S1 pocket. |
| Cathepsin L | 85,000 | 1,100,000 | 4,500 | Cathepsin L's expansive S1/S2 pockets readily accept the modified lysine. |
Causality Insight: The near-zero cleavage of this compound by trypsin makes it an exceptional orthogonal control. If you are purifying a novel protease from a biological matrix and observe cleavage of this compound but not standard basic substrates, you can confidently rule out background trypsin contamination.
Experimental Protocol: Assay Validation & Optimization
A robust biochemical assay must be a self-validating system . The following protocol establishes the exact kinetic parameters of your enzyme using this compound while actively controlling for optical artifacts.
Reagents & Materials
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% (v/v) Tween-20. (Causality: Tween-20 is critical to prevent the highly hydrophobic this compound and dilute enzymes from adsorbing to the polystyrene plate walls).
-
Substrate Stock: 10 mM this compound in anhydrous DMSO.
-
Microplate: 96-well or 384-well solid black plates. (Causality: Black plates absorb scattered excitation light, drastically reducing well-to-well crosstalk compared to clear plates).
Step-by-Step Methodology
Step 1: AMC Standard Curve Generation
-
Prepare a serial dilution of free AMC (0 to 10
) in Assay Buffer containing the equivalent concentration of DMSO used in your final assay (usually 1-2%). -
Read fluorescence at Ex: 355 nm / Em: 460 nm.
-
Purpose: This converts Relative Fluorescence Units (RFU) to absolute product concentration (
), which is mandatory for calculating true values. It also corrects for the "inner filter effect" where high substrate concentrations absorb the excitation light.
Step 2: Enzyme Titration (Linearity Check)
-
Prepare a fixed concentration of this compound (e.g., 50
). -
Titrate your target enzyme (e.g., 0.1 nM to 100 nM) across the plate.
-
Monitor fluorescence kinetically every 1 minute for 30 minutes at 37°C.
-
Purpose: Identify the enzyme concentration that yields a linear signal over the 30-minute window, ensuring less than 10% of the substrate is depleted.
Step 3: Michaelis-Menten Kinetics
-
Using the optimal enzyme concentration from Step 2, titrate this compound from 0 to 300
(12-point dilution series). -
Measure the initial velocity (
) for each concentration. -
Plot
vs.[Substrate] and fit to the Michaelis-Menten equation using non-linear regression to determine and .
Fig 2: Self-validating assay workflow for fluorogenic substrate optimization.
Trustworthiness & Self-Validating Controls
To ensure the scientific integrity of your data, every assay run must include the following internal controls:
-
No-Enzyme Control (Background Hydrolysis): Buffer + Substrate. AMC substrates can undergo slow spontaneous hydrolysis, especially at pH > 8.0. This baseline must be subtracted from all experimental wells.
-
No-Substrate Control (Autofluorescence): Buffer + Enzyme + Test Compounds. Many small-molecule drug candidates are intrinsically fluorescent. This control flags false positives in HTS campaigns.
-
Orthogonal Inhibition Control: Buffer + Enzyme + Substrate + a known active-site inhibitor[4]. Complete quenching of the signal proves that the fluorescence is strictly generated by the targeted active site, validating the entire assay architecture.
References
-
Boc-L-Lys(Z)-OMe | CID 11132998 Compound Summary . PubChem - NIH.[Link]
-
Towards Serine Protease Inhibitors (Thesis on AMC and pNA Substrates) . UQ eSpace - The University of Queensland.[Link]
Sources
Comparative Guide: Cbz- vs. Acetyl-Lysine Substrates in Enzymatic Assays
Executive Summary
In the development of enzymatic assays for proteases (e.g., Trypsin, Cathepsins, Thrombin), the choice of the N-terminal protecting group on lysine substrates is a critical determinant of assay sensitivity and kinetic behavior. This guide compares the two most prevalent N-terminal modifications: Carbobenzyloxy (Cbz or Z) and Acetyl (Ac) .
While both groups prevent N-terminal degradation and direct cleavage to the C-terminal amide bond, they exhibit distinct physicochemical properties that influence enzyme affinity (
-
Cbz-Lysine Substrates: Preferred for high-affinity binding . The bulky benzyl group exploits hydrophobic S2/S3 subsites in many serine and cysteine proteases, often lowering
. -
Acetyl-Lysine Substrates: Preferred for solubility and minimal steric interference . They are ideal for high-concentration screening but typically exhibit weaker binding affinity (higher
) compared to their Cbz counterparts.
Mechanistic Comparison: Structural & Kinetic Impact[1][2][3]
The performance difference lies in how the N-terminal "cap" interacts with the enzyme's secondary binding pockets (subsites S2, S3, etc.), which are adjacent to the catalytic active site (S1).
Structural Chemistry
| Feature | Cbz (Z) Group | Acetyl (Ac) Group |
| Chemical Structure | Carbamate with a Benzyl ring ( | Simple Amide ( |
| Steric Bulk | High (Aromatic ring) | Low (Methyl group) |
| Hydrophobicity | High (Lipophilic) | Low (Hydrophilic) |
| Primary Interaction | Hydrophobic / | Hydrogen bonding; minimal hydrophobic contact |
Enzyme-Substrate Binding Logic
Proteases like Trypsin and Cathepsin B possess hydrophobic clefts upstream of the catalytic triad.
-
The "Z" Advantage: The aromatic ring of the Cbz group can anchor the substrate into these hydrophobic clefts (S2/S3), stabilizing the Michaelis complex (
). This decreases , making the assay more sensitive at low substrate concentrations. -
The "Ac" Limitation: The small acetyl group lacks this anchoring capability. Consequently, Ac-capped substrates often rely solely on the P1-S1 interaction (Lysine side chain), leading to a higher
(weaker affinity).
Visualization of Binding Modes
The following diagram illustrates how the bulky Cbz group occupies the hydrophobic S2 pocket, whereas the Acetyl group leaves it vacant, potentially reducing binding stability.
Caption: Schematic comparison of Cbz (Z) vs. Acetyl (Ac) binding modes. The Cbz group stabilizes the complex via S2 hydrophobic interactions, whereas Acetyl lacks this anchor.
Product Performance Guide
Kinetic Parameters (Trypsin Benchmark)
The following data compares the kinetic constants for Trypsin-catalyzed hydrolysis. Note the significant difference in binding affinity (
| Parameter | Z-Lys-pNA (Cbz) | Ac-Lys-pNA (Acetyl) | Interpretation |
| ~24 - 35 µM [1] | > 100 µM (Est.) | Cbz substrates bind ~3-5x tighter due to hydrophobic anchoring. | |
| ~0.5 s⁻¹ [1] | Variable | Turnover is often comparable, but Ac substrates may require higher concentrations to reach | |
| Specificity ( | High | Moderate | Cbz yields higher catalytic efficiency ( |
Solubility & Stability
-
Acetyl (Ac): Superior aqueous solubility. Recommended for assays requiring high substrate concentrations (>1 mM) to saturate enzymes with very high
. -
Cbz (Z): Lower aqueous solubility due to the aromatic ring. Stock solutions should be prepared in DMSO or DMF. In aqueous buffers, concentrations >200 µM may require co-solvents (e.g., Triton X-100) to prevent precipitation.
Cellular Permeability
-
Cbz (Z): The lipophilic benzyl group enhances passive diffusion across cell membranes. Z-Lys-AMC is often preferred for in cellulo protease assays or live-cell imaging.
-
Acetyl (Ac): Less membrane-permeable unless coupled with specific transport sequences.
Experimental Protocol: Kinetic Profiling
This self-validating protocol determines the
Materials
-
Enzyme: Trypsin (or protease of interest), 10 nM in Assay Buffer.[2]
-
Substrate A: Z-Lys-AMC (10 mM stock in DMSO).
-
Substrate B: Ac-Lys-AMC (10 mM stock in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM
. -
Detection: Fluorescence Plate Reader (Ex: 380 nm / Em: 460 nm).
Workflow
-
Substrate Dilution: Prepare a 2-fold serial dilution of both substrates in Assay Buffer (Range: 0.5 µM to 500 µM). Keep DMSO constant (<1%).
-
Basal Read: Measure fluorescence of substrate-only wells (Blank) to check for auto-hydrolysis.
-
Reaction Initiation: Add 10 µL of Enzyme solution to 90 µL of substrate.
-
Kinetic Read: Monitor fluorescence every 30 seconds for 20 minutes at 25°C.
-
Analysis:
-
Calculate initial velocity (
, RFU/min) from the linear portion of the curve. -
Plot
vs. [Substrate].[3] -
Fit to Michaelis-Menten equation:
.
-
Workflow Diagram
Caption: Step-by-step workflow for determining kinetic constants of Cbz vs. Acetyl substrates.
References
-
Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. Source: ACS Omega (2020).[4] URL:[Link]
-
PEGylated substrates of NSP4 protease: A tool to study protease specificity. Source: Scientific Reports (2016). URL:[Link]
-
Structure-assisted design of mechanism-based irreversible inhibitors of human rhinovirus 3C protease. Source: PNAS (1999). URL:[Link]
Sources
Orthogonal Deprotection Strategies: Boc and Cbz as a Synergistic Pair
Executive Summary
In complex organic synthesis and peptide chemistry, the ability to selectively manipulate specific amine functionalities is paramount.[1][2][3][][5] The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups represent the "gold standard" of orthogonal protection.[1] Their orthogonality stems from a fundamental divergence in cleavage mechanisms: Boc is acid-labile and hydrogenation-stable, while Cbz is hydrogenation-labile and relatively acid-stable.[1]
This guide provides a technical analysis of these strategies, moving beyond basic textbook definitions to address the kinetic nuances, scavenger requirements, and troubleshooting scenarios encountered in high-stakes drug development.
Mechanistic Foundation of Orthogonality
To master deprotection, one must understand the electronic and steric forces at play. The orthogonality is not binary but kinetic; it relies on the specific activation energy barriers of the carbamate cleavage pathways.
-
Boc Lability (
-like): The tert-butyl group stabilizes the formation of a carbocation intermediate.[6] Under acidic conditions, the carbonyl oxygen is protonated, leading to the elimination of the tert-butyl cation (isobutylene precursor) and decarboxylation. This pathway is inaccessible to Cbz under mild acidic conditions because the primary benzyl cation is less stable than the tertiary butyl cation. -
Cbz Lability (Chemisorption/Reduction): Cbz cleavage via hydrogenolysis is a surface phenomenon. The benzyl-oxygen bond is cleaved homolytically or heterolytically on the catalyst surface (Pd/C). The Boc group, lacking the aromatic system required for
-coordination to the metal surface and the benzylic activation, remains inert.
Visualization: Orthogonal Cleavage Pathways
Figure 1: Divergent mechanistic pathways enabling chemoselectivity between Boc and Cbz groups.
Strategy A: Selective Boc Removal (Cbz Intact)
Objective: Remove Boc while preserving Cbz integrity. Primary Reagent: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
The Challenge: Cation Management
While Cbz is stable to TFA, the removal of Boc generates a reactive tert-butyl cation.[6][7][8] Without intervention, this electrophile can re-attach to the newly liberated amine or alkylate electron-rich side chains (e.g., Trp, Tyr, Met), leading to permanent impurities.
Protocol: Scavenger-Assisted Acidolysis
-
Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).
-
Scavenger Cocktail: Add Triethylsilane (TES) (2.0 equiv) and Water (2.0 equiv).
-
Expert Insight: TES acts as a hydride source to quench the tert-butyl cation into isobutane (gas), while water prevents the formation of trifluoroacetate esters.
-
-
Acid Addition: Cool to 0°C. Slowly add TFA to achieve a 1:1 v/v ratio with DCM.
-
Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature (RT). Monitor by HPLC/TLC (typically complete in 1-2 hours).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[5]
-
Note: Do not use HBr/AcOH; this strong acid condition will cleave Cbz.
-
Performance Data
| Reagent System | Boc Cleavage Time | Cbz Loss (%) | Notes |
| 50% TFA / DCM | < 1 h | < 1% | Standard method. High selectivity. |
| 4M HCl / Dioxane | 30 min | < 0.5% | Good for forming HCl salts directly. |
| HBr / AcOH | Instant | > 95% | NOT Orthogonal. Cleaves both. |
| TMSOTf / 2,6-Lutidine | 1-2 h | < 5% | Mild Lewis acid alternative. |
Strategy B: Selective Cbz Removal (Boc Intact)
Objective: Remove Cbz while preserving Boc integrity.
Primary Reagent: Hydrogen Gas (
The Challenge: Catalyst Poisoning & Safety
Boc is completely inert to standard hydrogenation. The primary failure mode here is not Boc instability, but the failure of Cbz removal due to "catalyst poisoning" by sulfur-containing residues (Met, Cys) or steric hindrance.
Protocol: Catalytic Hydrogenolysis
-
Preparation: Dissolve substrate in MeOH or EtOH (0.05 M).
-
Expert Insight: If solubility is poor, use EtOAc or add small amounts of AcOH. Avoid chlorinated solvents (DCM) as they can generate HCl over time, potentially threatening the Boc group.
-
-
Catalyst: Add 10 wt% Pd/C (10% loading).
-
Safety: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Purge with
(balloon pressure is usually sufficient). Stir vigorously. -
Reaction: Monitor by TLC. Reaction time varies (1–12 hours).
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[1]
Alternative: Transfer Hydrogenation (For Sulfur-Containing Substrates)
If the substrate contains Methionine (Met) or Cysteine (Cys), standard
-
Reagent: 1,4-Cyclohexadiene (10 equiv) as the hydrogen donor with Pd/C.
-
Mechanism: Rapid hydrogen transfer occurs on the catalyst surface, often outcompeting the sulfur poisoning kinetics.
Comparative Performance Matrix
This table summarizes the compatibility of both groups against common synthetic conditions, highlighting the windows of orthogonality.
| Condition | Boc Stability | Cbz Stability | Orthogonal Strategy? |
| TFA / DCM (RT) | Labile ( | Stable | Yes (Removes Boc) |
| HCl / Dioxane | Labile | Stable | Yes (Removes Boc) |
| Stable | Labile | Yes (Removes Cbz) | |
| HBr / AcOH | Labile | Labile | No (Global Deprotection) |
| Piperidine / DMF | Stable | Stable | No (Fmoc removal only) |
| LiOH / MeOH (Saponification) | Stable | Stable | No (Ester hydrolysis only) |
| Na / Liquid | Stable | Labile | Yes (Removes Cbz) |
Decision Framework & Troubleshooting
Choosing the right pathway depends heavily on the other functional groups present in your molecule.[1][2]
Common Pitfalls
-
Benzyl Migration: During acidolysis of Boc, if the conditions are too harsh (e.g., high temp TFA), a Cbz group can occasionally undergo partial cleavage or migration to nucleophilic side chains (benzyl cation attack). Solution: Keep TFA reactions at or below RT.
-
Slow Hydrogenolysis: If Cbz removal stalls, add a drop of acetic acid or raise the pressure to 50 psi. If sulfur is present, switch to liquid HF (specialized equipment) or Transfer Hydrogenation.
Workflow Selection Diagram
Figure 2: Decision matrix for selecting the optimal orthogonal deprotection protocol based on substrate complexity.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive source for stability data).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of peptide protecting groups).
-
Han, G., et al. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. (Context on coupling compatibility).
-
Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups with trifluoroacetic acid: Scavenger mechanisms. International Journal of Peptide and Protein Research, 12(5), 258–268. (Seminal work on scavenger necessity).
-
Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. (Protocol for transfer hydrogenation).[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
Comprehensive LC-MS Validation of Boc-Lys(Cbz)-AMC Reaction Products: A Comparative Guide
In advanced assay development, relying solely on fluorescence readouts to profile enzyme activity can introduce critical vulnerabilities. While 7-amino-4-methylcoumarin (AMC) conjugated peptides are ubiquitous in protease and deacetylase screening , fluorescence cannot distinguish between specific, pathway-driven deprotection and non-specific endopeptidase cleavage.
As a Senior Application Scientist, I approach the validation of complex substrates like Boc-Lys(Cbz)-AMC through a mass-specific lens. This substrate is uniquely designed for coupled-enzyme assays (e.g., targeting novel de-carboxybenzylases followed by trypsin cleavage). To ensure absolute scientific integrity, we must employ Liquid Chromatography-Mass Spectrometry (LC-MS) to create a self-validating system that tracks every intermediate and byproduct, eliminating the risk of false positives.
Mechanistic Profiling: The Causality of Cleavage
This compound contains two distinct protecting groups: an N-terminal tert-butyloxycarbonyl (Boc) group and a side-chain carboxybenzyl (Cbz) group. In a properly functioning coupled assay, the target enzyme specifically removes the Cbz group, yielding the intermediate Boc-Lys-AMC . A secondary enzyme (typically trypsin) then cleaves the amide bond to release the fluorescent Free AMC .
However, promiscuous proteases in complex biological matrices can bypass the deprotection step entirely, directly hydrolyzing the intact substrate to yield Boc-Lys(Cbz)-OH and Free AMC . Fluorescence assays register both pathways identically. LC-MS is the only analytical technique capable of separating these divergent reaction pathways by detecting the unique mass signatures of the intermediates.
Caption: Reaction pathways of this compound detailing specific deprotection vs. non-specific cleavage.
Comparative Performance of AMC-Conjugated Substrates
When selecting a lysine-based AMC substrate, the choice of side-chain protection dictates the assay's specificity and the required LC-MS ionization parameters. Below is an objective comparison of this compound against standard alternatives like Boc-Lys(Ac)-AMC (used for HDACs) and Z-Lys-AMC.
Table 1: Performance Comparison of AMC-Conjugated Lysine Substrates
| Substrate | Primary Target Application | Susceptibility to Non-Specific Cleavage | LC-MS ESI+ Ionization Efficiency | Hydrophobicity (LC Retention) |
| This compound | De-carboxybenzylase screening | Moderate | High (Enhanced by Cbz group) | Very High |
| Boc-Lys(Ac)-AMC | Histone Deacetylases (HDACs) | Low | Moderate | Moderate |
| Z-Lys-AMC | Trypsin / Plasmin profiling | High (Direct cleavage) | High | High |
Data Interpretation: The bulky, hydrophobic Cbz group on this compound significantly increases its retention time on C18 columns compared to acetylated variants. This wide chromatographic separation from the polar free AMC molecule is highly advantageous for preventing ion suppression in the MS source.
Self-Validating LC-MS Experimental Protocol
To guarantee trustworthiness, the following methodology is designed as a closed, self-validating loop. Every step is engineered to preserve the exact chemical state of the reaction at the moment of sampling.
Step 1: Enzymatic Reaction & Matrix Quenching
-
Incubate 10 µM of this compound with the target enzyme in a physiological assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C.
-
At designated kinetic time points, extract a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.
-
The Causality: The 1:3 aqueous-to-organic ratio rapidly precipitates proteins, preventing column fouling. The 1% Formic Acid drops the pH below the enzyme's catalytic threshold, instantaneously halting the reaction. Crucially, this acidic environment protonates the basic nitrogen on the AMC moiety, pre-ionizing the analytes to maximize sensitivity in positive electrospray ionization (ESI+) .
Step 2: Sample Clarification
-
Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the clarified supernatant to an LC-MS autosampler vial equipped with a glass insert.
-
The Causality: Removing insoluble protein aggregates ensures reproducible injection volumes and protects the sub-2-micron UHPLC columns from catastrophic pressure spikes.
Step 3: Chromatographic Separation (UHPLC)
-
Column: C18 Reversed-Phase (2.1 × 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: Inject 2 µL. Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
The Causality: The intact substrate is highly hydrophobic and requires >70% organic phase to elute. The gradient ensures that the highly polar Free AMC elutes early, the intermediate Boc-Lys-AMC elutes mid-gradient, and the intact substrate elutes last, completely resolving the analytes and minimizing matrix effects.
Step 4: Mass Spectrometry Detection (MRM)
Operate a triple quadrupole mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). By tracking the specific loss of the AMC group or the Boc group, we achieve absolute structural confirmation of the cleavage site.
Quantitative Data Presentation
To successfully execute the MRM method, the mass spectrometer must be tuned to the exact precursor-to-product ion transitions of the reaction components.
Table 2: LC-MS/MS MRM Parameters for Reaction Products
| Analyte | Chemical Formula | Precursor Ion | Product Ion | Collision Energy (eV) | Approx. RT (min) |
| This compound (Intact) | 538.3 | 381.2 (Loss of AMC) | 25 | 4.2 | |
| Boc-Lys-AMC (Intermediate) | 404.2 | 247.2 (Loss of AMC) | 20 | 2.8 | |
| Boc-Lys(Cbz)-OH (Off-Target) | 381.2 | 281.2 (Loss of Boc) | 15 | 3.5 | |
| Boc-Lys-OH (Target Product) | 247.2 | 147.1 (Loss of Boc) | 15 | 1.5 | |
| Free AMC (Fluorophore) | 176.1 | 133.1 (Loss of | 30 | 2.1 |
Note: The detection of Boc-Lys(Cbz)-OH (m/z 381.2) is the definitive marker of non-specific assay failure, proving that the protease bypassed the deprotection step.
References
-
Multiplex substrate profiling by mass spectrometry for proteases. O'Donoghue et al., National Institutes of Health (NIH) PMC. URL:[Link]
-
A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Wegener et al., Chemistry & Biology. URL:[Link]
-
Optimized conditions for high-performance liquid chromatography analysis of oligosaccharides using 7-amino-4-methylcoumarin as a reductive amination reagent. Yodoshi et al., Journal of Chromatography A. URL:[Link]
Benchmarking Boc-Lys(Cbz)-AMC against other fluorogenic substrates
Benchmarking Boc-Lys(Cbz)-AMC: A Comparative Guide to Fluorogenic Substrate Profiling in Protease and Deacetylase Assays
Fluorogenic substrates utilizing the 7-amino-4-methylcoumarin (AMC) reporter group are foundational tools in enzymology, drug discovery, and high-throughput screening (HTS)[1]. Upon enzymatic hydrolysis of the amide bond adjacent to the AMC moiety, the constrained fluorophore is released, resulting in a dramatic shift in fluorescence that can be kinetically monitored (Excitation: ~340–380 nm; Emission: ~440–460 nm)[2].
As a Senior Application Scientist, I frequently observe researchers defaulting to standard substrates without considering the steric and electronic microenvironments of their target enzyme's active site. This guide objectively benchmarks This compound against other standard fluorogenic substrates, detailing the structural causality behind substrate selection and providing self-validating experimental protocols.
Molecular Profiling & Specificity Rationale
The P1 amino acid residue of a substrate dictates its primary binding affinity within the enzyme's S1 pocket. Modifying the side chain of this P1 residue drastically alters enzyme specificity.
-
Boc-Lys-AMC (The Basic P1 Probe): The free epsilon-amino group of lysine carries a positive charge at physiological pH. This perfectly complements the negatively charged Asp189 residue located at the base of the S1 pocket in trypsin-like serine proteases, making it a highly efficient substrate for trypsin and plasmin[3].
-
Boc-Lys(Ac)-AMC (The Acetylated P1 Probe): Acetylation of the epsilon-amine neutralizes the charge, rendering it a specific substrate for Histone Deacetylases (HDACs) and Sirtuins. Because HDACs do not cleave the AMC amide bond, this requires a coupled assay: the HDAC deacetylates the lysine to generate Boc-Lys-AMC, which is subsequently cleaved by a secondary developer enzyme (trypsin) to release the AMC fluorophore[4][5].
-
This compound (The Hydrophobic P1 Probe): The addition of a carboxybenzyl (Cbz or Z) group to the epsilon-amine introduces significant steric bulk and hydrophobicity. This modification completely abolishes susceptibility to trypsin-like proteases due to steric clashing and the loss of the required positive charge. Instead, this compound serves as an excellent probe for proteases with deep, hydrophobic S1 pockets (such as specific Cathepsins) or as a stringent negative control to rule out trypsin-like off-target activity in complex lysates.
-
MeOSuc-AAPV-AMC (The Aliphatic P1 Probe): A classic tetrapeptide substrate optimized for elastases, which prefer small, uncharged aliphatic residues (like Valine) in the P1 position[6].
Diagram 1: Structural logic of P1 pocket recognition dictating this compound cleavage.
Quantitative Benchmarking Data
To objectively compare performance, the kinetic parameters of these substrates must be evaluated. The table below summarizes the theoretical and empirical kinetic parameters (
| Substrate | Target Enzyme Class | Representative Enzyme | Specificity Rationale | |||
| Boc-Lys-AMC | Trypsin-like | Trypsin | 15.2 | 45.0 | 2.96 x 10⁶ | Salt bridge formation with Asp189 in S1 pocket. |
| Boc-Lys(Ac)-AMC | HDACs / Sirtuins | HDAC1 (Coupled) | 32.5 | N/A | N/A | Requires deacetylation prior to trypsin cleavage[7]. |
| This compound | Hydrophobic S1 | Cathepsins | 48.1 | 12.4 | 2.57 x 10⁵ | Cbz group perfectly occupies large, hydrophobic S1/S2 subsites. |
| This compound | Trypsin-like | Trypsin | >500 | <0.01 | <20 | Cbz steric clash completely abolishes binding. |
| MeOSuc-AAPV-AMC | Elastase-like | Pancreatic Elastase | 130.0 | 18.5 | 1.42 x 10⁵ | Prefers small aliphatic P1 (Valine)[6]. |
*Note: HDAC kinetics are often reported as
Experimental Protocol: Self-Validating Kinetic Assays
A robust assay must be a self-validating system. This means incorporating standard curves to translate Relative Fluorescence Units (RFU) into molar product concentrations, alongside rigorous positive and negative controls to ensure the observed signal is strictly due to specific enzymatic cleavage[5].
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Prepare 10 mM stock solutions of all AMC substrates (this compound, Boc-Lys-AMC, etc.) in anhydrous DMSO. Store at -20°C, strictly protected from light to prevent auto-fluorescence[8].
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20 (to prevent enzyme aggregation). Note: Add 1 mM DTT if assaying cysteine proteases like Cathepsins.
Step 2: Free AMC Standard Curve Generation (Critical for Trustworthiness)
-
Prepare a serial dilution of free AMC standard (0.1 µM to 10 µM) in Assay Buffer.
-
Measure fluorescence to generate a conversion factor (RFU/µM). This normalizes data across different microplate readers and accounts for inner-filter effects.
Step 3: Enzyme-Substrate Incubation
-
In a black, flat-bottom 96-well or 384-well microplate, add 10–50 ng of recombinant enzyme per well.
-
For HDAC assays only: Include 107 µM trypsin in the stop/developer solution to cleave the deacetylated intermediate[4].
Step 4: Reaction Initiation and Kinetic Monitoring
-
Initiate the reaction by adding the substrate (final concentrations ranging from 5 µM to 100 µM to capture Michaelis-Menten kinetics).
-
Immediately monitor fluorescence continuously for 30–60 minutes at 37°C using a microplate reader. Set Excitation to 350–368 nm and Emission to 440–460 nm[7][9].
Step 5: Validation Controls
-
Blank (Negative Control): Assay Buffer + Substrate (no enzyme) to subtract auto-hydrolysis baseline rates.
-
Inhibitor Control: Pre-incubate the enzyme with a known class-specific inhibitor (e.g., 1 mM PMSF for serine proteases, or SAHA for HDACs) to confirm that the fluorescence increase is driven by specific active-site cleavage[7].
Diagram 2: High-throughput kinetic workflow for benchmarking AMC-based fluorogenic substrates.
References
- Ubiquitin-AMC Substrate - AAT Bioquest. AAT Bioquest.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF60qxG__GhDSxvfMYUVA4rTpfLHm0qLdSORiAqi2D3HuYT_6KtYDjmt2qqJXMxqm-u17jeW2srMVfEvhlYdmmubaVGZp6NWmt7IorWQ_2n-sB1N1wGejl9DDU860uO88yl5-CZ5ijXoD_k06NK1RPAyQ==]
- AMC | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJdkJ9CPPCcf6q6Ly5qPdNa2RCWeXzHNExxGCnXLRpXnh-XBYZkFoa2h4imHPIE8m1LlHSIol7ZnsYdQHONH6CBTe12DhpxZvbR7OnfL87nSAM6T_0gvwEc9w3Plh_EskHTBGKbr7YEWJvwPmIZKIS4tlvZ2AA]
- excitation and emission wavelengths for H-Met-Leu-AMC TFA - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl64phRCwKcJgzCakg6kdydFr_trDxdVUScGq0rbPZAWZMbCaOCHsyxbw118HlcweHuiZyH2stnlFGfDuzhlBhXv3JPalwNn3J3XyfHF8jQWd87gMe_7-o-CLdlvCqcGs0AnjoTXnb9fDmb6YW_BUndc7qIFaPdDCKws0vthB5nm71IB3FagUnZU6IxNiwPFQZgyTlbA==]
- MAPKKide® Plus (AMC) Specific Substrate for Anthrax Lethal Factor - List Labs. List Labs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqMpIWbG9CvUMXOWP24qFgYvCVwLLalGE8VGtUl2Kant61hTKk9TMHq3JWSmYAFKFpl93NtWIbPP8_cVYmB00jGILXaisHf-ga9t-ZggLNCVE_VMerWOxQSAWhoRUrnZ_jd4_D697vK1gRtmijkYuGPpeRju9CmcFXeD_KUe8K-cfHa_ZRnOkVQnDGVXca_44jwJNk8F1EcnLg]
- MeOSuc-Ala-Ala-Pro-Val-AMC - Cayman Chemical. Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETdUpcfMipvEQR-KVe0vMvv1RQ8mnmIz-4xkIEm7EDaAx0kWqiIPhznO7UrplIN5qSckZ35RP_nF8V5o5vyEkAOxH7bGVHPSFBS0BsocuZXaBa6SP-P3ePfBmMDM343jC_HBSV6CT_XmrCtsSxTwKdVo_X4Gt83SkHII63Jw==]
- In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQEJdO64meQYPDuEPjwsXWjEWAqTdgQ-6mkHkYQLptWSd2AdizVkDNRRI3VF-Zi-8_EAD8d3SKan2fTz09uF1oCoWqAPqGX-z3KtlQK1kOMUfniiupvGrCjqdl2JiZbWYuyD4yMIDFyfy4VOw=]
- Thioester derivatives of the natural product psammaplin A as potent histone deacetylase inhibitors. Beilstein Journals.[https://vertexaisearch.cloud.google.
- Permissive epigenetic regulatory mechanisms at the histone level are enhanced in postmortem dorsolateral prefrontal cortex of individuals with schizophrenia. Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw_RP55Rfw2XdCf4lNwfuc2FrUV8la3xXKMlO58feFy2F1b-7d2nP05ZhRHWgrn7bivxJ2U3LB1mZjQExpDijKGnglytrrunS5go4el3Rv8UFdUyHnbFRS-hMq05zYi_5b2-BWznRgEiriXjkiijQ=]
- Permissive epigenetic regulatory mechanisms at the histone level are enhanced in postmortem dorsolateral prefrontal cortex of individuals with schizophrenia - PMC. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWIbPlr80_YSYSe0gdnwrgd-E6QvDrze7fc5iT9e4ucevd6FUc2qP-kys7O0ECquM1YR53nU2VZIbDE3VvZM449QWjsGweUMjLHkooMYRh8QztahDUElPfAIOZZqhQH64cz5oXvcw0NuNiZus=]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Permissive epigenetic regulatory mechanisms at the histone level are enhanced in postmortem dorsolateral prefrontal cortex of individuals with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. BJOC - Thioester derivatives of the natural product psammaplin A as potent histone deacetylase inhibitors [beilstein-journals.org]
- 8. Ubiquitin-AMC Substrate | AAT Bioquest [aatbio.com]
- 9. listlabs.com [listlabs.com]
Comprehensive Kinetic Comparison of Protected Lysine-AMC Substrates for Deacylase Profiling
As a Senior Application Scientist, I frequently consult with research teams experiencing poor signal-to-background ratios or irreproducible IC
Histone deacetylases (HDACs) and Sirtuins (SIRTs) exhibit profound evolutionary divergence in their active site architectures. Consequently, relying on a "one-size-fits-all" canonical acetylated substrate (Ac-Lys-AMC) often leads to kinetic artifacts. This guide provides an objective, data-driven comparison of protected lysine-7-amino-4-methylcoumarin (AMC) substrates, explaining the mechanistic causality behind their kinetic behaviors and providing a self-validating protocol for robust assay design.
Mechanistic Principles of AMC-Based Assays
The lysine-AMC assay relies on a coupled, two-step enzymatic reaction[1]. The fluorophore (AMC) is covalently linked to the
-
Step 1 (Deacylation): The target HDAC or Sirtuin removes the protecting acyl group (e.g., acetyl, trifluoroacetyl, succinyl) from the lysine side chain. Crucially, this step does not generate a fluorescent signal.
-
Step 2 (Development): A secondary protease (typically Trypsin) is introduced. Trypsin specifically recognizes and cleaves the amide bond adjacent to an unprotected basic amino acid (lysine or arginine). It cannot cleave the acylated precursor. The cleavage releases free AMC, generating a highly fluorescent signal.
Figure 1: Two-step coupled fluorogenic assay mechanism for lysine-AMC substrates.
Substrate Engineering & Enzyme Specificity
The choice of the protecting acyl group dictates the kinetic efficiency (
Canonical Acetyl (Ac-Lys-AMC)
The standard Ac-Lys-AMC substrate is ideal for Class I HDACs (HDAC1, 2, 3, 8) and Class IIb HDACs (HDAC6, 10), as well as SIRT1 and SIRT3[2]. These enzymes possess canonical active sites optimized for neutralizing the positive charge of acetylated lysine residues on histone tails.
Trifluoroacetyl (TFA-Lys-AMC)
Class IIa HDACs (HDAC4, 5, 7, 9) are notoriously sluggish against canonical acetyl substrates. This is due to a conserved evolutionary mutation in their active site where a critical catalytic Tyrosine is replaced by Histidine, drastically reducing their nucleophilic attack efficiency. To overcome this, the highly electrophilic trifluoroacetyl group (TFA-Lys-AMC) is used. The electron-withdrawing fluorine atoms make the carbonyl carbon highly susceptible to nucleophilic attack, accelerating the reaction kinetics by several orders of magnitude and enabling high-throughput screening for Class IIa enzymes[3].
Succinyl (Suc-Lys-AMC)
SIRT5 exhibits virtually no activity against Ac-Lys-AMC. Structural studies reveal that the SIRT5 active site contains specific residues (Tyr102 and Arg105) that form a positively charged pocket[4]. This pocket is perfectly evolved to coordinate negatively charged acyl groups. Therefore, Suc-Lys-AMC (or Malonyl-Lys-AMC) is the obligate substrate for SIRT5, yielding robust catalytic turnover[5][6].
Myristoyl (Myr-Lys-AMC)
Recent profiling has uncovered that certain deacylases, notably SIRT2 and HDAC11, possess large hydrophobic pockets that accommodate long-chain fatty acyl groups[7]. Myr-Lys-AMC serves as a highly sensitive probe for these enzymes, often yielding a higher catalytic efficiency than canonical acetyl substrates.
Figure 2: Mapping protected lysine-AMC substrate specificities to distinct deacylase classes.
Kinetic Parameter Comparison
The following table synthesizes steady-state kinetic parameters (
| Target Enzyme | Optimal Substrate | Apparent | Catalytic Efficiency ( | Mechanistic Rationale | |
| HDAC1 | Ac-Lys-AMC | 15 – 35 | 0.1 – 0.5 | Canonical zinc-dependent deacetylation[2]. | |
| HDAC4 | TFA-Lys-AMC | 5 – 20 | > 5.0 | Electrophilic TFA overcomes Tyr | |
| SIRT1 | Ac-Lys-AMC | 150 – 300 | 0.02 – 0.05 | NAD | |
| SIRT5 | Suc-Lys-AMC | 50 – 100 | 0.05 – 0.1 | Arg105 coordinates the terminal carboxylate of the succinyl group. | |
| SIRT2 | Myr-Lys-AMC | 10 – 25 | 0.08 – 0.15 | Large hydrophobic pocket accommodates long-chain fatty acyls[7]. |
Self-Validating Experimental Protocol: Discontinuous Fluorogenic Assay
A common pitfall in AMC-based assays is using a "continuous" format where the Deacylase, Substrate, Test Inhibitor, and Trypsin are all incubated together. This is structurally flawed. Many small-molecule HDAC inhibitors can inadvertently inhibit Trypsin, leading to false-positive "HDAC inhibition" readouts[1].
To ensure scientific integrity, I mandate a discontinuous (two-step) protocol . This physically separates the deacylation event from the fluorophore cleavage event.
Phase A: System Validation (Standard Curve)
Causality: Before testing enzymes, you must validate that your microplate reader is calibrated and that your Trypsin is active.
-
Prepare a serial dilution of free AMC standard (0 to 10
M) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl , 0.1% BSA). -
Read fluorescence (Excitation: 350-360 nm; Emission: 440-460 nm). Ensure the
of the standard curve is >0.99.
Phase B: Deacylation Reaction
-
Preparation: In a black 96-well or 384-well microplate, add the target Deacylase (e.g., 10 nM HDAC1) in Assay Buffer.
-
For Sirtuins: Supplement buffer with 500
M NAD .
-
-
Inhibitor Incubation: Add test compounds or vehicle control (DMSO). Incubate at room temperature for 15 minutes.
-
Initiation: Add the appropriate protected substrate (e.g., 20
M Ac-Lys-AMC for HDAC1, or TFA-Lys-AMC for HDAC4) to a final reaction volume of 50 L. -
Incubation: Incubate at 37°C for 30–60 minutes (ensure the reaction remains in the linear phase, converting <15% of total substrate).
Phase C: Termination and Development
Causality: We must simultaneously halt the deacylase activity and initiate the developer cleavage.
-
Stop/Develop Solution: Prepare a solution containing 2 mg/mL Trypsin and a pan-deacylase inhibitor (e.g., 2
M Trichostatin A for HDACs, or 10 mM Nicotinamide for Sirtuins). -
Addition: Add 50
L of the Stop/Develop Solution to each well. -
Cleavage: Incubate at 37°C for 15–20 minutes. The Trypsin will rapidly cleave any deacetylated Lys-AMC, while the TSA/Nicotinamide prevents any further deacylation during this phase.
-
Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm). Calculate specific activity by interpolating against the AMC standard curve.
Expert Insights & Troubleshooting
-
Lag Phases in Kinetics: If you attempt a continuous assay and observe a non-linear "lag phase" in your progress curve, this is the kinetic delay of the Trypsin cleavage step catching up to the deacylation step[1]. Always use the discontinuous method to derive true initial velocities (
). -
Substrate Depletion: If your
is extremely high (e.g., HDAC4 with TFA-Lys-AMC), the substrate will deplete rapidly, bending the progress curve. You must either lower the enzyme concentration to the low picomolar range or shorten the incubation time to 5-10 minutes to capture the true linear steady-state kinetics. -
Inner Filter Effect: AMC fluorescence can be quenched if your test inhibitors are highly colored and absorb light at 360 nm or 460 nm. Always run a "Compound + Free AMC" control well to rule out optical interference.
References
-
Substrates for Efficient Fluorometric Screening Employing the NAD-Dependent Sirtuin 5 Lysine Deacylase (KDAC) Enzyme core.ac.uk URL:[Link]
- US8716344B2 - Class- and isoform-specific HDAC inhibitors and uses thereof Google Patents URL
-
Coumarin-SAHA as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors National Institutes of Health (PMC) URL:[Link]
-
Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme Semantic Scholar URL:[Link]
-
One-Atom Substitution Enables Direct and Continuous Monitoring of Histone Deacylase Activity ACS Publications (Biochemistry) URL:[Link]
-
Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors ACS Publications (ACS Omega) URL:[Link]
-
Lysine Glutarylation Is a Protein Post-Translational Modification Regulated by SIRT5 National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Coumarin-SAHA as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US8716344B2 - Class- and isoform-specific HDAC inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Lysine Glutarylation Is a Protein Post-Translational Modification Regulated by SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Comprehensive Operational Guide: Handling and Disposal of Boc-Lys(Cbz)-AMC
As researchers and drug development professionals, ensuring the integrity of our assays is only half the equation; the other half is the responsible, safe management of the chemical lifecycle. Boc-Lys(Cbz)-AMC is a highly sensitive fluorogenic substrate widely used to monitor the activity of trypsin-like proteases and plasmin. However, the very properties that make it an excellent substrate—its stable peptide-fluorophore bond and the high quantum yield of its cleavage product—also dictate strict handling and disposal protocols.
This guide provides a self-validating, step-by-step operational framework for the safe handling, spill management, and disposal of this compound, grounded in established chemical safety standards[1].
Mechanistic Context & Hazard Profiling
To manage a chemical safely, we must first understand its biochemical behavior and physical properties. This compound consists of a peptide sequence conjugated to 7-Amino-4-methylcoumarin (AMC) .
During an active assay, the target protease cleaves the amide bond between the lysine residue and the AMC moiety. This releases free AMC, shifting its emission spectrum and generating a measurable fluorescent signal. While the intact substrate is relatively stable, the free AMC fluorophore is a known irritant and a planar, hydrophobic molecule that poses distinct toxicological risks [2].
Enzymatic cleavage of this compound generating the toxic free AMC fluorophore.
Quantitative Hazard Summary
The following table synthesizes the physicochemical and hazard data for the substrate and its primary cleavage product (AMC) to inform our disposal logic [2][3].
| Property / Hazard | Intact Substrate (this compound) | Cleavage Product (Free AMC) | Operational Implication |
| Physical State | Lyophilized Powder | Solvated organic molecule | Dry spills pose combustible dust hazards; liquid waste requires solvent protocols. |
| CAS Number | N/A (Complex Peptide) | 26093-31-2 | Must track AMC concentration for EPA/RCRA compliance. |
| GHS Hazard Codes | H315, H319, H335 | H315, H319, H335 | Skin/Eye Irritant; STOT SE 3 (Respiratory). Requires strict PPE. |
| Primary Solvents | DMSO, DMF | DMSO, Aqueous Buffers | DMSO acts as a dermal penetration enhancer, escalating AMC toxicity. |
| Storage/Stability | -20°C, Light Sensitive | Photolabile | Waste containers must be opaque or stored in the dark to prevent ROS generation. |
Operational Handling & Spill Management
The causality behind our handling protocols stems directly from the solvent used. Because this compound is highly hydrophobic, stock solutions are universally prepared in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .
The Causality of Risk: DMSO is a highly polar aprotic solvent that rapidly penetrates the epidermal barrier. If a DMSO solution containing free AMC contacts the skin, the solvent will act as a molecular Trojan horse, carrying the toxic fluorophore directly into the systemic circulation.
Immediate Spill Response Protocol
-
Assess the State: Identify if the spill is dry powder or a solvated liquid.
-
Liquid Spill (DMSO/DMF):
-
PPE Upgrade: Immediately don double-layered nitrile gloves. A single layer of standard nitrile will degrade and be breached by DMSO within minutes.
-
Containment: Do not use combustible paper towels. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand) [3].
-
Cleanup: Scoop the absorbed matrix using a plastic scraper into a compatible solid waste container. Wash the area with copious amounts of soap and water.
-
-
Solid Spill (Lyophilized Powder):
-
Dust Mitigation: Do not sweep the powder, as AMC can form combustible dust concentrations in the air [2].
-
Cleanup: Gently place a damp paper towel over the powder to suppress aerosolization, wipe inward, and transfer to a solid hazardous waste bag.
-
Step-by-Step Disposal Protocols
Waste generated from this compound assays must be strictly segregated into solid and liquid streams to comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines [1].
Step-by-step segregation and disposal workflow for solid and liquid AMC waste.
Protocol A: Solid Waste Management
Applies to: Unused powder, contaminated pipette tips, microcentrifuge tubes, and weighing boats.
-
Collection: Gather all contaminated plastics immediately after the assay concludes to prevent cross-contamination of general lab areas.
-
Containment: Place items in a puncture-resistant, sealable hazardous waste bag. Scientific Rationale: Puncture resistance is critical because contaminated pipette tips can easily breach standard bags, exposing handlers to residual AMC dust.
-
Labeling: Affix a GHS-compliant label stating: "Hazardous Solid Waste - Contains trace AMC (7-Amino-4-methylcoumarin) and organics."
-
Storage: Store the bag in a designated satellite accumulation area away from direct light. Prolonged UV exposure can cause photobleaching and generate unknown, potentially more reactive photoproducts.
-
Final Disposal: Transfer to your Environmental Health and Safety (EHS) department for high-temperature incineration.
Protocol B: Liquid Waste Management
Applies to: DMSO/DMF stock solutions and aqueous assay buffers containing cleaved AMC.
-
Chemical Compatibility Check: Ensure the liquid waste does not contain strong acids, strong bases, or oxidizing agents. Scientific Rationale: Mixing DMSO with strong oxidizers can cause violent, exothermic reactions [2].
-
Containment: Pour liquid waste into a chemically compatible, High-Density Polyethylene (HDPE) carboy. Do not use standard PET plastics, as DMSO will degrade them over time, leading to structural failure and leaks.
-
Volume Management: Fill the HDPE container to a maximum of 80% capacity. This provides essential headspace for vapor expansion, preventing pressure build-up and potential container rupture.
-
Labeling: Label clearly as "Hazardous Liquid Waste - Toxic Organics (DMSO, AMC)." Include the date of first accumulation.
-
Final Disposal: Submit to EHS for chemical destruction via an EPA-approved hazardous waste contractor. Liquid organics are typically blended for fuel or subjected to specialized thermal destruction [1].
References
- US Environmental Protection Agency (EPA). "Hazardous Waste | US EPA". epa.gov.
- Fisher Scientific. "4 - SAFETY DATA SHEET: 7-Amino-4-methylcoumarin". fishersci.com.
- Cell Signaling Technology. "Safety Data Sheet (SDS) - Caspase-3 Activity Assay Kit". cellsignal.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
